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  • Product: Tert-butyl 6-amino-1,4-oxazepane-4-carboxylate
  • CAS: 1170390-54-1

Core Science & Biosynthesis

Foundational

Synthesis of Tert-butyl 6-amino-1,4-oxazepane-4-carboxylate: An In-depth Technical Guide

Introduction The 1,4-oxazepane scaffold is a privileged heterocyclic motif in medicinal chemistry, appearing in a range of biologically active compounds. Its seven-membered ring, containing both nitrogen and oxygen heter...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 1,4-oxazepane scaffold is a privileged heterocyclic motif in medicinal chemistry, appearing in a range of biologically active compounds. Its seven-membered ring, containing both nitrogen and oxygen heteroatoms, provides a unique three-dimensional architecture that allows for diverse pharmacophoric interactions. The title compound, tert-butyl 6-amino-1,4-oxazepane-4-carboxylate, is a valuable building block for the synthesis of novel pharmaceutical candidates. The presence of a Boc-protected nitrogen at the 4-position offers a handle for further derivatization, while the primary amine at the 6-position provides a key site for the introduction of various functional groups and for amide bond formation. This guide provides a detailed exploration of two primary synthetic pathways to this important intermediate, offering insights into the strategic choices and experimental protocols for its successful preparation.

Strategic Considerations in the Synthesis of Substituted 1,4-Oxazepanes

The construction of the 1,4-oxazepane ring system presents unique challenges due to the entropic penalty associated with forming a seven-membered ring. Successful strategies often rely on intramolecular cyclization of appropriately functionalized acyclic precursors.[1] The introduction of substituents, particularly at the 6-position, requires careful planning to ensure regioselectivity and stereochemical control where necessary.

The two synthetic routes detailed in this guide exemplify common and effective strategies in heterocyclic chemistry:

  • Route A: Functional Group Interconversion. This pathway leverages a commercially available, pre-formed 1,4-oxazepane ring with a hydroxyl group at the target position. The synthesis then focuses on the efficient conversion of this hydroxyl group into the desired primary amine. This approach is often more direct if a suitable starting material is accessible.

  • Route B: Ring Construction followed by Functionalization. This strategy begins with the synthesis of the 1,4-oxazepane core itself, incorporating a ketone functionality that serves as a precursor to the amine. This route offers greater flexibility in terms of precursor availability and allows for the introduction of diversity at an earlier stage.

Route A: Synthesis via Azide Intermediate from a 6-Hydroxy Precursor

This synthetic pathway commences with the commercially available tert-butyl (6S)-6-hydroxy-1,4-oxazepane-4-carboxylate. The core of this strategy is the conversion of the hydroxyl group into a good leaving group, followed by nucleophilic substitution with an azide, and finally, reduction to the primary amine. A patent for related 1,4-oxazepane derivatives outlines a similar transformation, highlighting its industrial applicability.[2]

Workflow for Route A

Route A Workflow A tert-butyl (6S)-6-hydroxy- 1,4-oxazepane-4-carboxylate B Activation of Hydroxyl Group (Mesylation) A->B MsCl, Et3N C tert-butyl (6S)-6-((methylsulfonyl)oxy)- 1,4-oxazepane-4-carboxylate B->C D Nucleophilic Substitution with Azide C->D NaN3 E tert-butyl (6S)-6-azido- 1,4-oxazepane-4-carboxylate D->E F Reduction of Azide E->F H2, Pd/C G tert-butyl (6S)-6-amino- 1,4-oxazepane-4-carboxylate F->G

Caption: Synthetic workflow for Route A.

Experimental Protocols for Route A

Step 1: Mesylation of tert-butyl (6S)-6-hydroxy-1,4-oxazepane-4-carboxylate

  • Rationale: The hydroxyl group is a poor leaving group. Its conversion to a mesylate enhances its leaving group ability, facilitating the subsequent nucleophilic substitution with azide. Triethylamine is used as a base to neutralize the HCl generated during the reaction.

  • Procedure:

    • Dissolve tert-butyl (6S)-6-hydroxy-1,4-oxazepane-4-carboxylate (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C under a nitrogen atmosphere.

    • Add triethylamine (1.5 eq) to the solution.

    • Slowly add methanesulfonyl chloride (1.2 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

    • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude mesylate, which is often used in the next step without further purification.

Step 2: Synthesis of tert-butyl (6S)-6-azido-1,4-oxazepane-4-carboxylate

  • Rationale: The azide ion is a good nucleophile for the SN2 displacement of the mesylate. This reaction typically proceeds with inversion of stereochemistry if the starting material is chiral.

  • Procedure:

    • Dissolve the crude mesylate from the previous step in dimethylformamide (DMF).

    • Add sodium azide (3.0 eq) to the solution.

    • Heat the reaction mixture to 80 °C and stir for 12-16 hours.

    • After cooling to room temperature, dilute the reaction mixture with water and extract with ethyl acetate.

    • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • Purify the crude product by column chromatography on silica gel to afford the desired azide.

Step 3: Reduction of tert-butyl (6S)-6-azido-1,4-oxazepane-4-carboxylate to the amine

  • Rationale: The azide group is readily reduced to a primary amine by catalytic hydrogenation. Palladium on carbon is a common and effective catalyst for this transformation. This method is generally clean and high-yielding.

  • Procedure:

    • Dissolve the azide (1.0 eq) in methanol or ethyl acetate.

    • Add 10% palladium on carbon (10 mol% Pd).

    • Stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the reaction is complete (monitored by TLC or IR spectroscopy for the disappearance of the azide stretch).

    • Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the reaction solvent.

    • Concentrate the filtrate in vacuo to yield the final product, tert-butyl 6-amino-1,4-oxazepane-4-carboxylate.

Route B: Synthesis via Reductive Amination of a 6-Oxo Intermediate

This approach involves the initial synthesis of a key ketone intermediate, tert-butyl 1,4-oxazepan-6-one-4-carboxylate, followed by reductive amination to introduce the amino group. The synthesis of the ketone can be approached through a ring-expansion of a suitable piperidone precursor, a strategy that has been successfully applied to the large-scale production of related cyclic ketones.[3]

Workflow for Route B

Route B Workflow H N-Boc-4-piperidone I Ring Expansion (e.g., with ethyl diazoacetate) H->I J tert-butyl 1,4-oxazepan-6-one- 4-carboxylate I->J K Reductive Amination J->K NH3, reducing agent (e.g., NaBH3CN) L tert-butyl 6-amino- 1,4-oxazepane-4-carboxylate K->L

Caption: Synthetic workflow for Route B.

Experimental Protocols for Route B

Step 1: Synthesis of tert-butyl 1,4-oxazepan-6-one-4-carboxylate

  • Illustrative Procedure (Conceptual - based on related transformations):

    • A solution of N-Boc-4-piperidone (1.0 eq) in an anhydrous solvent such as dichloromethane is treated with a diazo compound like ethyl diazoacetate in the presence of a Lewis acid catalyst (e.g., BF3·OEt2) at low temperature.

    • The reaction would proceed through the formation of a homologous ketone via insertion of the carbene derived from the diazo compound.

    • Subsequent workup and purification would yield the desired tert-butyl 1,4-oxazepan-6-one-4-carboxylate.

Step 2: Reductive Amination of tert-butyl 1,4-oxazepan-6-one-4-carboxylate

  • Rationale: Reductive amination is a powerful and widely used method for the synthesis of amines from carbonyl compounds.[4][5] The reaction proceeds through the in situ formation of an imine or enamine intermediate, which is then reduced to the amine. Sodium cyanoborohydride is a common reducing agent for this transformation as it is selective for the iminium ion over the ketone.

  • Procedure:

    • Dissolve tert-butyl 1,4-oxazepan-6-one-4-carboxylate (1.0 eq) in methanol.

    • Add ammonium acetate (10 eq) or another source of ammonia.

    • Stir the mixture at room temperature for 1 hour.

    • Add sodium cyanoborohydride (1.5 eq) portion-wise.

    • Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC.

    • Carefully quench the reaction by adding dilute hydrochloric acid until the solution is acidic (pH ~2) to destroy any remaining reducing agent.

    • Basify the solution with aqueous sodium hydroxide (pH ~10) and extract with an organic solvent such as ethyl acetate.

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • Purify the crude product by column chromatography to obtain tert-butyl 6-amino-1,4-oxazepane-4-carboxylate.

Data Summary

CompoundMolecular FormulaMolecular Weight ( g/mol )Key Analytical Features
tert-butyl 6-amino-1,4-oxazepane-4-carboxylateC10H20N2O3216.28¹H NMR will show characteristic peaks for the Boc group and the oxazepane ring protons.
tert-butyl (6S)-6-hydroxy-1,4-oxazepane-4-carboxylateC10H19NO4217.26IR spectroscopy will show a broad O-H stretch.
tert-butyl (6S)-6-azido-1,4-oxazepane-4-carboxylateC10H18N4O3242.28IR spectroscopy will show a strong, sharp azide stretch around 2100 cm⁻¹.
tert-butyl 1,4-oxazepan-6-one-4-carboxylateC10H17NO4215.25IR spectroscopy will show a characteristic C=O stretch for the ketone.

Conclusion

The synthesis of tert-butyl 6-amino-1,4-oxazepane-4-carboxylate can be effectively achieved through multiple synthetic routes. The choice between functional group interconversion from a pre-existing hydroxylated scaffold (Route A) and a de novo synthesis involving ring formation and subsequent reductive amination (Route B) will depend on factors such as the availability and cost of starting materials, scalability requirements, and the desired stereochemistry of the final product. Both pathways utilize robust and well-established chemical transformations, providing reliable access to this valuable synthetic intermediate for drug discovery and development programs.

References

  • Bezanson, M., et al. (2013). Stereo- and regioselective synthesis of polysubstituted chiral 1,4-oxazepanes. Journal of Organic Chemistry, 78(3), 872-885. [Link]

  • WO2012046882A1 - 1,4-oxazepane derivatives.
  • Industrial Production of tert-Butyl-4-oxoazepane-1-carboxylate. ResearchGate. [Link]

  • Afanasyev, O. I., et al. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews, 119(24), 11857-11911. [Link]

  • Reductive Amination in the Synthesis of Pharmaceuticals. ResearchGate. [Link]

Sources

Exploratory

The Strategic Role of Tert-butyl 6-amino-1,4-oxazepane-4-carboxylate in Modern Drug Discovery: A Technical Guide

This guide provides an in-depth technical overview of tert-butyl 6-amino-1,4-oxazepane-4-carboxylate (CAS Number: 1170390-54-1), a key building block for researchers, scientists, and professionals in drug development. We...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical overview of tert-butyl 6-amino-1,4-oxazepane-4-carboxylate (CAS Number: 1170390-54-1), a key building block for researchers, scientists, and professionals in drug development. We will delve into its chemical properties, synthesis, characterization, and applications, highlighting its significance in constructing complex molecular architectures for therapeutic intervention.

Introduction: The Value of Saturated Heterocycles in Medicinal Chemistry

In the landscape of drug discovery, there is a continuous demand for novel molecular scaffolds that can provide access to unexplored chemical space and lead to the development of innovative therapeutics. Saturated heterocycles, in particular, have gained significant attention due to their three-dimensional character, which can lead to improved target selectivity and better physicochemical properties compared to their flat, aromatic counterparts. The 1,4-oxazepane ring system, a seven-membered heterocycle containing both nitrogen and oxygen atoms, is an exemplar of such a valuable scaffold. Its inherent conformational flexibility allows for the precise spatial arrangement of substituents, making it an attractive core for the design of ligands for a variety of biological targets.

Tert-butyl 6-amino-1,4-oxazepane-4-carboxylate is a strategically important derivative of this scaffold. The presence of a Boc-protected amine at the 4-position and a primary amino group at the 6-position offers orthogonal reactivity, enabling selective functionalization at either site. This dual functionality makes it a versatile synthon for the construction of a diverse range of more complex molecules.

Physicochemical and Structural Properties

A thorough understanding of the physicochemical properties of a building block is fundamental to its effective utilization in synthesis.

PropertyValueSource
CAS Number 1170390-54-1Commercial Suppliers
Molecular Formula C₁₀H₂₀N₂O₃PubChem
Molecular Weight 216.28 g/mol PubChem
Appearance White to off-white solidCommercial Suppliers
Boiling Point ~307.6 °C at 760 mmHgAmadis Chemical
InChI Key QIAURBVQLIUTQH-UHFFFAOYSA-NAmadis Chemical

Synthesis of Tert-butyl 6-amino-1,4-oxazepane-4-carboxylate

While a variety of methods exist for the synthesis of seven-membered heterocyclic systems, a common and practical approach to obtaining tert-butyl 6-amino-1,4-oxazepane-4-carboxylate involves a multi-step sequence starting from more readily available precursors. A plausible and efficient synthetic strategy involves the reductive amination of the corresponding ketone, tert-butyl 6-oxo-1,4-oxazepane-4-carboxylate.

Proposed Synthetic Pathway

Synthetic Pathway A tert-butyl 6-oxo-1,4-oxazepane-4-carboxylate R Reductive Amination (e.g., NH4OAc, NaBH3CN) A->R B tert-butyl 6-amino-1,4-oxazepane-4-carboxylate R->B

Caption: Proposed synthesis of the target compound via reductive amination.

Experimental Protocol: Reductive Amination

This protocol is a representative procedure based on standard reductive amination methodologies for N-Boc protected amino ketones.

Step 1: Reaction Setup

  • To a solution of tert-butyl 6-oxo-1,4-oxazepane-4-carboxylate (1.0 eq) in a suitable solvent such as methanol or ethanol, add ammonium acetate (10-20 eq).

  • Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate imine.

Step 2: Reduction

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add a reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5-2.0 eq), portion-wise, ensuring the temperature remains below 10 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

Step 3: Work-up and Purification

  • Once the reaction is complete, quench the reaction by the slow addition of water.

  • Concentrate the mixture under reduced pressure to remove the bulk of the organic solvent.

  • Adjust the pH of the aqueous residue to basic (pH > 9) with an aqueous solution of sodium hydroxide or sodium carbonate.

  • Extract the aqueous layer with an organic solvent such as dichloromethane or ethyl acetate (3 x volumes).

  • Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the desired tert-butyl 6-amino-1,4-oxazepane-4-carboxylate.

Causality of Experimental Choices:

  • Choice of Solvent: Methanol and ethanol are good solvents for both the starting material and the reagents, and they do not interfere with the reaction.

  • Ammonium Acetate as Amine Source: Ammonium acetate serves as a convenient in-situ source of ammonia for the formation of the imine intermediate. The acetate salt also helps to buffer the reaction mixture.

  • Choice of Reducing Agent: Sodium cyanoborohydride and sodium triacetoxyborohydride are mild reducing agents that selectively reduce the imine in the presence of the ketone, minimizing side reactions.

  • Basic Work-up: The basic work-up is necessary to deprotonate the amine product, making it soluble in the organic extraction solvent.

Characterization and Analytical Profile

The structural integrity and purity of tert-butyl 6-amino-1,4-oxazepane-4-carboxylate are confirmed through a combination of spectroscopic techniques. While specific spectra are often proprietary to commercial suppliers, the expected analytical data is outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the tert-butyl group (a singlet at approximately 1.4 ppm), as well as complex multiplets for the methylene protons of the oxazepane ring. The protons on the carbon bearing the amino group would appear as a multiplet, and the protons of the primary amine would be a broad singlet that can exchange with D₂O.

  • ¹³C NMR: The carbon NMR spectrum should display a signal for the carbonyl of the Boc group (around 155 ppm), signals for the quaternary and methyl carbons of the tert-butyl group (around 80 and 28 ppm, respectively), and distinct signals for the carbons of the oxazepane ring.

Mass Spectrometry (MS)
  • LC-MS: Electrospray ionization mass spectrometry (ESI-MS) would typically show the protonated molecular ion [M+H]⁺ at m/z 217.3.

Infrared (IR) Spectroscopy
  • The IR spectrum would be expected to show characteristic absorption bands for the N-H stretching of the primary amine (around 3300-3400 cm⁻¹), the C=O stretching of the carbamate (around 1680-1700 cm⁻¹), and C-O stretching of the ether linkage.

Applications in Drug Discovery

The utility of tert-butyl 6-amino-1,4-oxazepane-4-carboxylate as a building block is exemplified by its incorporation into molecules targeting a range of diseases. Its bifunctional nature allows for its use as a scaffold to introduce key pharmacophoric elements.

Synthesis of Toll-Like Receptor (TLR) Antagonists

A notable application of this compound is in the synthesis of antagonists for Toll-like receptors 7 and 8 (TLR7/8), which are implicated in autoimmune diseases such as systemic lupus erythematosus. In a patented synthetic route, tert-butyl 6-amino-1,4-oxazepane-4-carboxylate is used as a key intermediate.

Application A tert-butyl 6-amino-1,4-oxazepane-4-carboxylate R Coupling Reaction A->R B Heterocyclic Core (e.g., quinoline derivative) B->R C TLR7/8 Antagonist R->C

Caption: General workflow for the synthesis of TLR7/8 antagonists.

The primary amine of the oxazepane serves as a nucleophile to be coupled with an appropriate electrophilic partner, often a substituted heterocyclic system, to construct the final drug candidate. The Boc-protecting group can be removed at a later stage to allow for further functionalization if required.

Conclusion

Tert-butyl 6-amino-1,4-oxazepane-4-carboxylate is a valuable and versatile building block in medicinal chemistry. Its pre-installed chirality (if a specific enantiomer is used), orthogonal protecting groups, and the inherent three-dimensionality of the 1,4-oxazepane scaffold make it a powerful tool for the synthesis of novel and complex molecules. The ability to selectively functionalize the primary amine allows for the introduction of diverse substituents, enabling the exploration of structure-activity relationships in drug discovery programs. As the demand for molecules with improved pharmacological profiles continues to grow, the strategic use of such well-designed building blocks will remain a cornerstone of successful drug development.

References

  • Bezanson, M., Pottel, J., Bilbeisi, R., Toumieux, S., Cueto, M., & Moitessier, N. (2013). Stereo- and regioselective synthesis of polysubstituted chiral 1,4-oxazepanes. The Journal of Organic Chemistry, 78(3), 872–885. [Link]

  • European Patent Office. (2019). TETRAHYDRO-1H-PYRAZINO[2,1-A]ISOINDOLYLQUINOLINE COMPOUNDS FOR THE TREATMENT OF AUTOIMMUNE DISEASE (EP3802539B1).
  • PubChem. (n.d.). tert-Butyl 4-aminoazepane-1-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

  • Soural, M., Hodon, J., Gucky, T., Wezdenko, M., & Hlavac, J. (2020). Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine. RSC Advances, 10(59), 35906–35916. [Link]

  • Kaliberda, O., Leha, D., Peredrii, V., Levchenko, K., Zarudnitskii, E., Ryabukhin, S., & Volochnyuk, D. (2025). Scalable Synthesis of 6-Functionalized 1,4-Oxazepanes. ChemRxiv. [Link]

  • Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis (3rd ed.). John Wiley & Sons.
  • Google Patents. (n.d.). CN112204028B - 用于治疗自身免疫性疾病的四氢-1H-吡嗪并[2,1-a]异吲哚基喹啉化合物.
Foundational

physical and chemical properties of Tert-butyl 6-amino-1,4-oxazepane-4-carboxylate

An In-depth Technical Guide to Tert-butyl 6-amino-1,4-oxazepane-4-carboxylate (CAS: 1170390-54-1) Abstract This technical guide provides a comprehensive overview of Tert-butyl 6-amino-1,4-oxazepane-4-carboxylate, a key h...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Tert-butyl 6-amino-1,4-oxazepane-4-carboxylate (CAS: 1170390-54-1)

Abstract

This technical guide provides a comprehensive overview of Tert-butyl 6-amino-1,4-oxazepane-4-carboxylate, a key heterocyclic building block in modern medicinal chemistry. The document details its physicochemical properties, spectroscopic profile, chemical reactivity, and a proposed synthetic pathway. By highlighting its structural features—specifically the versatile 1,4-oxazepane core, a primary amine for derivatization, and a Boc-protecting group for orthogonal synthesis—this guide serves as a critical resource for researchers, scientists, and drug development professionals aiming to leverage this compound in the design and synthesis of novel therapeutic agents.

Introduction: A Privileged Scaffold in Drug Discovery

Seven-membered heterocyclic rings, such as 1,4-oxazepanes, represent a class of "privileged" structures in drug discovery. They occupy a unique chemical space at the intersection of well-established scaffolds like morpholines, diazepanes, and azepanes. However, their exploration has been historically limited by the lack of robust and scalable synthetic routes.

Tert-butyl 6-amino-1,4-oxazepane-4-carboxylate (CAS: 1170390-54-1) emerges as a particularly valuable intermediate within this class. Its structure features two distinct and chemically orthogonal functional handles:

  • A primary amine (-NH₂) at the 6-position , which serves as a nucleophilic point for introducing a wide array of substituents and building out molecular complexity.

  • A tert-butyloxycarbonyl (Boc) protecting group on the ring nitrogen, which offers stability during reactions involving the primary amine and can be selectively removed under acidic conditions to enable further modification at the 4-position.

This dual functionality makes it an ideal scaffold for constructing libraries of complex molecules, particularly in the development of novel therapeutics targeting central nervous system disorders and other conditions.

Physicochemical Properties

The fundamental physical and chemical properties of a compound are critical for its handling, storage, and application in synthesis.

Exploratory

An In-depth Technical Guide to Tert-butyl 6-amino-1,4-oxazepane-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of Tert-butyl 6-amino-1,4-oxazepane-4-carboxylate, a key building block in modern medicinal chemistry...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of Tert-butyl 6-amino-1,4-oxazepane-4-carboxylate, a key building block in modern medicinal chemistry. We will delve into its molecular structure, physicochemical properties, synthesis, and applications, with a focus on providing practical insights for its use in research and development.

Introduction: The Significance of the 1,4-Oxazepane Scaffold

The 1,4-oxazepane core, a seven-membered heterocycle containing both oxygen and nitrogen atoms, is an increasingly important structural motif in the design of novel therapeutics.[1][2] Its inherent three-dimensional structure and conformational flexibility allow for precise spatial arrangement of pharmacophoric groups, enabling high-affinity and selective interactions with a diverse range of biological targets.[1] This versatile scaffold has been successfully incorporated into molecules targeting central nervous system (CNS) disorders, inflammatory diseases, and fungal infections.[1][2] The subject of this guide, Tert-butyl 6-amino-1,4-oxazepane-4-carboxylate, is a valuable derivative that provides a strategic entry point for the synthesis of more complex 1,4-oxazepane-containing compounds. The presence of a Boc-protected amine on the seven-membered ring and a primary amino group offers orthogonal handles for chemical modification, making it a highly sought-after intermediate in drug discovery programs.

Molecular Structure and Physicochemical Properties

Tert-butyl 6-amino-1,4-oxazepane-4-carboxylate is characterized by a 1,4-oxazepane ring system where the nitrogen atom at position 4 is protected by a tert-butoxycarbonyl (Boc) group, and a primary amino group is substituted at the 6-position.

Molecular Structure:

Caption: 2D representation of Tert-butyl 6-amino-1,4-oxazepane-4-carboxylate.

Physicochemical Data Summary:

PropertyValueSource
Molecular Formula C10H20N2O3[3]
Molecular Weight 216.28 g/mol [4]
CAS Number 1170390-54-1[3][4][5][6][7][8]
Appearance Not explicitly stated, likely a solid
Solubility Not explicitly stated, expected to be soluble in organic solvents like methanol, ethanol, and dichloromethane

Spectroscopic Characterization (Expected)

While publicly available spectra are limited, the structural features of Tert-butyl 6-amino-1,4-oxazepane-4-carboxylate allow for the prediction of its key spectroscopic signatures. Chemical suppliers like ChemicalBook list the availability of 1H NMR, IR, and MS data for this compound.[7]

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show characteristic signals for the Boc protecting group and the protons of the 1,4-oxazepane ring.

  • Boc Group: A sharp singlet integrating to 9 protons will be observed in the upfield region, typically around 1.4-1.5 ppm.[9] This is a hallmark of the tert-butyl group.

  • Oxazepane Ring Protons: A series of complex multiplets corresponding to the methylene (-CH2-) and methine (-CH-) protons of the seven-membered ring would be expected in the region of approximately 2.5-4.5 ppm. The exact chemical shifts and coupling patterns will depend on the ring's conformation in solution.

  • Amino Group: The protons of the primary amine (-NH2) would likely appear as a broad singlet. Its chemical shift can be variable and is dependent on factors such as solvent and concentration.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide further confirmation of the structure:

  • Boc Group: Signals for the quaternary carbon and the three equivalent methyl carbons of the tert-butyl group are expected around 80 ppm and 28 ppm, respectively. The carbonyl carbon of the carbamate will appear further downfield, typically in the 154-156 ppm range.

  • Oxazepane Ring Carbons: The carbon atoms of the 1,4-oxazepane ring will resonate in the aliphatic region of the spectrum.

Infrared (IR) Spectroscopy

The IR spectrum should display characteristic absorption bands:

  • N-H Stretching: The primary amine will show one or two bands in the region of 3300-3500 cm⁻¹.

  • C=O Stretching: A strong absorption band corresponding to the carbonyl group of the Boc-carbamate will be present around 1680-1700 cm⁻¹.

  • C-O Stretching: A band in the region of 1050-1150 cm⁻¹ will indicate the C-O-C ether linkage within the oxazepane ring.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The molecular ion peak (M+) or, more commonly, the protonated molecule ([M+H]+) should be observed at m/z 217.28. Fragmentation patterns would likely involve the loss of the tert-butyl group or isobutylene, and cleavage of the oxazepane ring.

Synthesis of Tert-butyl 6-amino-1,4-oxazepane-4-carboxylate

While a specific, detailed, and publicly available protocol for the synthesis of Tert-butyl 6-amino-1,4-oxazepane-4-carboxylate is not readily found in peer-reviewed literature, a general and robust strategy can be devised based on established methods for the synthesis of functionalized 1,4-oxazepanes.[10] The following represents a plausible and scientifically sound synthetic workflow.

SynthesisWorkflow cluster_0 Starting Material Preparation cluster_1 Key Transformation cluster_2 Functional Group Interconversion cluster_3 Final Product SM Protected Amino Alcohol Cyclization Intramolecular Cyclization SM->Cyclization e.g., Williamson ether synthesis or Mitsunobu reaction FGI Introduction of Amino Group Cyclization->FGI Formation of Boc-protected 1,4-oxazepane Product Tert-butyl 6-amino-1,4-oxazepane-4-carboxylate FGI->Product e.g., Azide reduction or reductive amination

Sources

Foundational

literature review of 1,4-oxazepane derivatives

An In-Depth Technical Guide to the Synthesis, Properties, and Applications of 1,4-Oxazepane Derivatives Introduction The 1,4-oxazepane motif, a seven-membered saturated heterocycle containing oxygen and nitrogen atoms at...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis, Properties, and Applications of 1,4-Oxazepane Derivatives

Introduction

The 1,4-oxazepane motif, a seven-membered saturated heterocycle containing oxygen and nitrogen atoms at the 1- and 4-positions, has emerged as a privileged scaffold in modern medicinal chemistry.[1][2] Its inherent three-dimensional structure, conformational flexibility, and synthetic accessibility provide a versatile framework for the development of novel therapeutic agents.[1][3] This technical guide offers a comprehensive overview of the core properties, synthetic methodologies, and diverse biological applications of 1,4-oxazepane derivatives, aimed at researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices and provide detailed protocols to empower the design and synthesis of next-generation therapeutics based on this promising heterocyclic system.

Core Properties and Structural Features of the 1,4-Oxazepane Scaffold

The unique physicochemical properties of the 1,4-oxazepane ring system are fundamental to its utility in drug design.[2] The presence of both a hydrogen bond donor (the amine) and a hydrogen bond acceptor (the ether oxygen) within a flexible seven-membered ring allows for multifaceted interactions with biological targets.[1][2]

Physicochemical Properties: A Comparative Perspective

Compared to the well-established six-membered morpholine ring, the seven-membered 1,4-oxazepane offers a larger and more flexible scaffold.[3] This increased size and conformational freedom can lead to a broader exploration of chemical space and potentially improved binding to target proteins.[3] However, this can also influence key physicochemical properties as summarized below.

PropertyMorpholine Analogs1,4-Oxazepane DerivativesRationale
Lipophilicity (LogP) Generally lowerPotentially higherThe larger carbon framework of the 1,4-oxazepane ring can increase lipophilicity, though this is highly dependent on substituents.[3]
Aqueous Solubility Generally goodVariable, potentially lowerIncreased lipophilicity of the 1,4-oxazepane scaffold may lead to reduced aqueous solubility.[3]
3D Shape & Flexibility More rigid chair/boat conformationsMore flexible twist-chair/twist-boat conformationsThe seven-membered ring has a lower energy barrier for conformational changes, allowing for a greater diversity of substituent vectors.[1][3]
Structural and Spectroscopic Identifiers

The core 1,4-oxazepane structure possesses the following key identifiers:

PropertyValueSource
Molecular Formula C₅H₁₁NO[2]
Molecular Weight 101.15 g/mol [2]
Appearance Colorless liquid[2]
Boiling Point ~145 °C[2]
Solubility Soluble in water and most organic solvents[2]

Synthetic Strategies for 1,4-Oxazepane Derivatives

The synthesis of the 1,4-oxazepane ring system can be achieved through various routes, with the choice of method often dictated by the desired substitution pattern and the availability of starting materials. The lack of robust and scalable synthetic routes has historically hindered the exploration of this scaffold, but recent advances are addressing this gap.[4]

General Synthetic Workflow

A common approach to the synthesis of 1,4-oxazepane derivatives involves the cyclization of a linear precursor containing the necessary amine and alcohol functionalities.

G cluster_0 Synthetic Workflow for 1,4-Oxazepane Derivatives Starting Materials Starting Materials Linear Precursor Assembly Linear Precursor Assembly Starting Materials->Linear Precursor Assembly e.g., Amino alcohols, aldehydes Cyclization Cyclization Linear Precursor Assembly->Cyclization Intramolecular reaction Functionalization/Derivatization Functionalization/Derivatization Cyclization->Functionalization/Derivatization e.g., N-alkylation, acylation Final Product Final Product Functionalization/Derivatization->Final Product G cluster_1 Dopamine D4 Receptor Antagonism 1,4-Oxazepane Derivative 1,4-Oxazepane Derivative Dopamine D4 Receptor Dopamine D4 Receptor 1,4-Oxazepane Derivative->Dopamine D4 Receptor Antagonist G-protein signaling G-protein signaling Dopamine D4 Receptor->G-protein signaling Inhibition Adenylyl cyclase Adenylyl cyclase G-protein signaling->Adenylyl cyclase Inhibition cAMP cAMP Adenylyl cyclase->cAMP Decrease Cellular Response Cellular Response cAMP->Cellular Response Modulation

Sources

Exploratory

discovery and history of Tert-butyl 6-amino-1,4-oxazepane-4-carboxylate

An In-Depth Technical Guide to the Synthesis and Application of Tert-butyl 6-amino-1,4-oxazepane-4-carboxylate Introduction: The Rise of a Privileged Scaffold in Medicinal Chemistry In the landscape of modern drug discov...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis and Application of Tert-butyl 6-amino-1,4-oxazepane-4-carboxylate

Introduction: The Rise of a Privileged Scaffold in Medicinal Chemistry

In the landscape of modern drug discovery, certain molecular frameworks consistently appear in biologically active compounds. These are often referred to as "privileged scaffolds" due to their ability to interact with multiple biological targets. The 1,4-oxazepane ring system—a seven-membered heterocycle containing nitrogen and oxygen—has emerged as one such scaffold, particularly for agents targeting the central nervous system. Its derivatives are key components in compounds developed as monoamine reuptake inhibitors, which have potential therapeutic applications in treating depression, anxiety, and attention deficit hyperactivity disorder (ADHD)[1].

This guide focuses on a crucial chemical intermediate: Tert-butyl 6-amino-1,4-oxazepane-4-carboxylate . This molecule is not an end-product drug but rather a versatile, chiral building block meticulously designed for the efficient construction of more complex pharmaceutical candidates. Its structure is a testament to strategic chemical design:

  • The 1,4-Oxazepane Core: Provides the three-dimensional architecture necessary for biological activity.

  • The 6-Amino Group: A primary amine that serves as a key functional handle for introducing pharmacologically relevant substituents via reactions like amide coupling or reductive amination.

  • The Tert-butyl Carbamate (Boc) Group: A robust protecting group on the ring nitrogen. This feature is critical as it "masks" the reactivity of the secondary amine, allowing chemists to perform selective reactions on the 6-amino group without interference. It can be cleanly removed later in the synthesis under acidic conditions.

The synthesis of such chiral, seven-membered heterocycles is a significant challenge due to unfavorable ring-closing kinetics and thermodynamics compared to their five- or six-membered counterparts[2]. This guide provides a detailed examination of the prevalent synthetic strategies, the chemical logic behind them, and the historical context of their development.

The Synthetic Challenge: Navigating the Path to a Seven-Membered Ring

The construction of the 1,4-oxazepane ring, especially with precise stereochemical control, has spurred the development of several distinct synthetic strategies. The choice of strategy often depends on the available starting materials, scalability, and the desired stereochemistry.

Title Major Synthetic Strategies for Chiral 1,4-Oxazepanes A Intramolecular Cyclization B Tandem Ring-Opening C Enantioselective Desymmetrization sub_A Formation of C-O or C-N bond in an acyclic precursor A->sub_A Most common industrial approach sub_B One-pot reaction of small rings (e.g., aziridines, epoxides) B->sub_B Atom-economical sub_C Chiral catalyst differentiates two identical functional groups C->sub_C Modern & elegant

Caption: High-level overview of synthetic approaches to the 1,4-oxazepane scaffold.

A Validated Synthetic Pathway: The Hydroxy-Azide Route

One of the most reliable and well-documented methods for preparing Tert-butyl 6-amino-1,4-oxazepane-4-carboxylate proceeds from its corresponding 6-hydroxy precursor. This multi-step sequence is favored for its use of well-understood, high-yielding reactions and its ability to control stereochemistry. The logic follows a classic pattern: convert a poor leaving group (a hydroxyl) into an excellent one, perform a substitution, and then unmask the desired functionality.

Start tert-Butyl (6S)-6-hydroxy-1,4-oxazepane-4-carboxylate Step1 Step 1: Activation (Mesylation) Start->Step1 Reagent1 Methanesulfonyl Chloride (MsCl) Triethylamine (TEA) Intermediate1 Mesylate Intermediate (Excellent Leaving Group) Step1->Intermediate1 Inverts stereocenter if chiral Reagent1->Step1 Step2 Step 2: SN2 Displacement (Azidation) Intermediate1->Step2 Reagent2 Sodium Azide (NaN3) DMF Intermediate2 Azide Intermediate (Amine Precursor) Step2->Intermediate2 Reagent2->Step2 Step3 Step 3: Reduction Intermediate2->Step3 Reagent3 H2, Palladium on Carbon (Pd/C) or CoBr2 / NaBH4 End tert-Butyl (6R)-6-amino-1,4-oxazepane-4-carboxylate Step3->End Reagent3->Step3

Caption: Workflow for the synthesis of the target amine from a hydroxy precursor.

Experimental Protocol: A Step-by-Step Guide

The following protocol is a representative synthesis adapted from procedures for analogous compounds found in the patent literature[1].

Step 1: Activation of the Hydroxyl Group via Mesylation

  • Objective: To convert the poorly reactive hydroxyl group into a sulfonate ester (mesylate), which is an excellent leaving group for subsequent nucleophilic substitution.

  • Procedure:

    • Dissolve the starting material, tert-butyl (6S)-6-hydroxy-1,4-oxazepane-4-carboxylate (1.0 eq), in a suitable aprotic solvent like Tetrahydrofuran (THF) or Dichloromethane (DCM).

    • Cool the solution to 0 °C in an ice bath. This is crucial to control the exothermicity of the reaction.

    • Add a hindered amine base, such as triethylamine (TEA, 1.5 eq) or diisopropylethylamine (DIPEA), to act as an acid scavenger for the HCl generated.

    • Add methanesulfonyl chloride (MsCl, 1.2 eq) dropwise to the cooled solution. Maintaining a low temperature prevents side reactions.

    • Allow the reaction to stir at 0 °C for 1-2 hours, monitoring completion by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LCMS).

    • Upon completion, quench the reaction with water and extract the product into an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude mesylate, which is often used directly in the next step.

Step 2: Nucleophilic Displacement with Azide

  • Objective: To displace the mesylate group with an azide anion. The azide functional group is an ideal and stable precursor to a primary amine. This reaction proceeds via an SN2 mechanism, which results in an inversion of the stereocenter.

  • Procedure:

    • Dissolve the crude mesylate from Step 1 in a polar aprotic solvent like Dimethylformamide (DMF).

    • Add sodium azide (NaN₃, 2.0-3.0 eq). A slight excess ensures the reaction goes to completion.

    • Heat the mixture to 60-80 °C and stir overnight. The elevated temperature is necessary to overcome the activation energy for the substitution.

    • After cooling, dilute the reaction mixture with water and extract the product with ethyl acetate.

    • Wash the combined organic layers thoroughly with water and brine to remove residual DMF and salts.

    • Dry the organic layer, concentrate it, and purify the resulting azide intermediate by silica gel column chromatography if necessary.

Step 3: Reduction of the Azide to the Primary Amine

  • Objective: To convert the azide group into the target primary amine.

  • Procedure (Method A - Catalytic Hydrogenation):

    • Dissolve the azide intermediate in a solvent like ethanol or methanol.

    • Add a catalytic amount of 10% Palladium on Carbon (Pd/C).

    • Place the reaction mixture under an atmosphere of hydrogen gas (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature until the reaction is complete. The reaction is clean, with nitrogen gas and the amine as the only products.

    • Filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

    • Concentrate the filtrate under reduced pressure to obtain the final product, tert-butyl 6-amino-1,4-oxazepane-4-carboxylate.

  • Procedure (Method B - Cobalt/Borohydride Reduction): A patent describes a complementary method using cobalt bromide and sodium borohydride, which can be advantageous in some contexts[1]. This avoids the need for high-pressure hydrogenation equipment.

Summary of Reaction Yields (Representative)
StepReactionStarting MaterialProductTypical Yield
1MesylationHydroxy-oxazepaneMesyl-oxazepane>95% (crude)
2AzidationMesyl-oxazepaneAzido-oxazepane70-85%
3ReductionAzido-oxazepaneAmino-oxazepane85-95%

Historical Context and the Evolution of Synthesis

The "discovery" of a building block like Tert-butyl 6-amino-1,4-oxazepane-4-carboxylate is not a singular event but rather an outcome of the evolving needs of medicinal chemistry.

  • Early 2000s: The focus was on establishing robust methods to create the core 1,4-oxazepane ring system, often as racemic mixtures.

  • Circa 2010-2012: The importance of stereochemistry in drug action became paramount. Patents from this era, such as those for monoamine reuptake inhibitors, began to detail specific stereoisomers[1]. This drove the need for enantiomerically pure starting materials and synthetic routes that could control stereochemistry, like the azide displacement method described above.

  • Late 2010s - Present: A surge in the development of more elegant and efficient synthetic methods is evident. Researchers have explored novel strategies starting from readily available chiral precursors like amino acids[3][4][5] or using powerful catalytic enantioselective methods to construct the chiral center[2][6]. These modern approaches aim to reduce step counts and improve overall efficiency.

Applications in Drug Development

The title compound is a quintessential example of a versatile intermediate. Its bifunctional nature—a nucleophilic primary amine and a protected secondary amine—allows for sequential and controlled elaboration into a final drug target.

Caption: Diversification points of Tert-butyl 6-amino-1,4-oxazepane-4-carboxylate.

This strategic design makes it a valuable precursor for a range of drug candidates, including dipeptidyl peptidase 1 (DPP1) inhibitors and peripherally selective noradrenaline reuptake inhibitors[7][8].

Conclusion and Future Outlook

Tert-butyl 6-amino-1,4-oxazepane-4-carboxylate stands as a testament to the enabling power of chemical synthesis in modern medicine. Its history is intertwined with the pharmaceutical industry's demand for complex, chiral molecules. While the hydroxy-azide route remains a robust and validated method for its production, the future will likely see the adoption of more atom-economical and environmentally benign syntheses. As our understanding of asymmetric catalysis and biocatalysis grows, we can anticipate even more efficient pathways to this and other privileged scaffolds, further accelerating the discovery of new life-saving therapies.

References

  • Aeissen, E., von Seggern, A. R., Schmidtmann, M., & Christoffers, J. (2023). Enantioselective Synthesis of [b]‐Annulated Azepane Scaffolds. European Journal of Organic Chemistry. Available at: [Link]

  • Nigríni, M., Bhosale, V. A., & Veselý, J. (2023). Enantioenriched 1,4-Benzoxazepines via Chiral Brønsted Acid-Catalyzed Enantioselective Desymmetrization of 3-Substituted Oxetanes. The Journal of Organic Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). Development of a Practical Synthesis of a Peripherally Selective Noradrenaline Reuptake Inhibitor Possessing a Chiral 6,7-Trans-disubstituted-1,4-oxazepane as a Scaffold. Available at: [Link]

  • Nigríni, M., Bhosale, V. A., & Veselý, J. (2023). Enantioenriched 1,4-Benzoxazepines via Chiral Brønsted Acid-Catalyzed Enantioselective Desymmetrization of 3-Substituted Oxetanes. National Center for Biotechnology Information. Available at: [Link]

  • Semantic Scholar. (2023). Enantioenriched 1,4-Benzoxazepines via Chiral Brønsted Acid-Catalyzed Enantioselective Desymmetrization of 3-Substituted Oxetanes. Available at: [Link]

  • PubChem. (n.d.). tert-Butyl 6-(aminomethyl)-1,4-oxazepane-4-carboxylate. National Center for Biotechnology Information. Available at: [Link]

  • Google Patents. (n.d.). US11117874B2 - Certain (2S)-N-[(1S)-1-cyano-2-phenylethyl]-1,4-oxazepane-2-carboxamides as dipeptidyl peptidase 1 inhibitors.
  • ChemistryViews. (2023). Enantioselective Synthesis of [b]-Annulated Azepane Scaffolds. Available at: [Link]

  • Google Patents. (n.d.). WO2012046882A1 - 1,4-oxazepane derivatives.
  • Amerigo Scientific. (n.d.). tert-Butyl 6-(aminomethyl)-1,4-oxazepane-4-carboxylate. Available at: [Link]

  • Ghorai, M. K., & Kumar, A. (2011). One pot synthesis of amino acid derived chiral disubstituted morpholines and 1,4-oxazepanes via tandem aziridine/epoxide ring opening sequences. Organic & Biomolecular Chemistry. Available at: [Link]

  • Krchňák, V., et al. (2020). Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine. RSC Advances. Available at: [Link]

  • PubChem. (n.d.). tert-Butyl 4-aminoazepane-1-carboxylate. National Center for Biotechnology Information. Available at: [Link]

  • ResearchGate. (2020). Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine. Available at: [Link]

  • Google Patents. (n.d.). WO2004000784A1 - Preparation of protected amino acids.

Sources

Foundational

A Technical Guide to tert-butyl 6-amino-1,4-oxazepane-4-carboxylate: Synthesis, Properties, and Applications in Medicinal Chemistry

Abstract: The 1,4-oxazepane motif, a seven-membered heterocycle, is an increasingly important scaffold in modern medicinal chemistry.[1] Its unique three-dimensional structure provides a valuable framework for developing...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The 1,4-oxazepane motif, a seven-membered heterocycle, is an increasingly important scaffold in modern medicinal chemistry.[1] Its unique three-dimensional structure provides a valuable framework for developing novel therapeutics. This guide focuses on a key derivative, tert-butyl 6-amino-1,4-oxazepane-4-carboxylate, providing an in-depth analysis of its chemical identity, synthesis, properties, and applications for researchers and drug development professionals.

Nomenclature and Chemical Identity

The precise identification of a chemical entity is foundational for research and development. tert-butyl 6-amino-1,4-oxazepane-4-carboxylate is a chiral building block where the nitrogen atom of the 1,4-oxazepane ring is protected by a tert-butyloxycarbonyl (Boc) group, and an amino group is substituted at the 6-position.

IUPAC Name: 1,1-Dimethylethyl 6-amino-1,4-oxazepane-4-carboxylate[2]

Synonyms:

  • tert-Butyl 6-amino-1,4-oxazepane-4-carboxylate

  • 1,1-Dimethylethyl 6-aminotetrahydro-1,4-oxazepine-4(5H)-carboxylate[2]

Key Chemical Identifiers

For unambiguous identification and data retrieval, the following identifiers are crucial. Note that CAS numbers may exist for racemic mixtures as well as individual enantiomers (e.g., (6S) and (6R) forms).[3][4]

IdentifierValueSource
CAS Number 1170390-54-1 (Racemate)[2][5]
Molecular Formula C₁₀H₂₀N₂O₃[2][3]
Molecular Weight 216.28 g/mol [2][3]
Canonical SMILES C1C(N)COCCN1C(=O)OC(C)(C)C[2]

Synthesis and Mechanistic Considerations

The synthesis of functionalized 1,4-oxazepanes has historically been challenging, limiting their widespread use.[6] However, optimized protocols have made key intermediates like tert-butyl 6-amino-1,4-oxazepane-4-carboxylate more accessible. A common and logical approach involves the reductive amination of a corresponding ketone precursor.

Expertise & Rationale: This multi-step synthesis is a classic example of strategic functional group manipulation.

  • Boc Protection: The synthesis begins with a precursor where the 1,4-oxazepane nitrogen is already protected. The tert-butyloxycarbonyl (Boc) group is an ideal choice due to its stability under a wide range of reaction conditions (e.g., reduction, mild oxidation) and its clean, quantitative removal under acidic conditions (e.g., TFA or HCl). This prevents the ring nitrogen from interfering with subsequent reactions.

  • Ketone Formation: The key intermediate is the 6-oxo derivative, tert-butyl 6-oxo-1,4-oxazepane-4-carboxylate. This ketone provides the electrophilic center necessary for introducing the amine functionality.

  • Reductive Amination: This is the most critical step. The ketone is reacted with an ammonia source (like ammonium acetate or ammonia itself) to form an intermediate imine in situ. This imine is then immediately reduced to the primary amine using a reducing agent such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃). These reagents are chosen for their mildness and high selectivity for imines over ketones, minimizing side reactions like the reduction of the starting ketone to an alcohol.

Generalized Synthetic Workflow

The following diagram illustrates a logical workflow for the synthesis, starting from the ketone precursor.

G Start tert-Butyl 6-oxo-1,4-oxazepane-4-carboxylate (CAS: 748805-97-2) Reagents 1. NH₄OAc, MeOH 2. NaBH₃CN Start->Reagents Reductive Amination Intermediate In situ Imine Formation Reagents->Intermediate Reduction Selective Reduction Intermediate->Reduction Product tert-Butyl 6-amino-1,4-oxazepane-4-carboxylate Reduction->Product Purification Aqueous Workup & Silica Gel Chromatography Product->Purification

Caption: Synthetic workflow for the preparation of the target amine.

Detailed Experimental Protocol (Illustrative)

This protocol is a representative method adapted from common organic synthesis practices for reductive amination.

  • Dissolution: Dissolve tert-butyl 6-oxo-1,4-oxazepane-4-carboxylate (1.0 equiv.) and ammonium acetate (10 equiv.) in anhydrous methanol (MeOH) in a round-bottom flask equipped with a magnetic stirrer.

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate imine.

  • Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add sodium cyanoborohydride (NaBH₃CN) (1.5 equiv.) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.

    • Trustworthiness Note: Portion-wise addition of the reducing agent controls the reaction rate and prevents temperature spikes, which could lead to side products. Monitoring the reaction by TLC or LC-MS is crucial to determine completion.

  • Reaction Completion: Allow the reaction to warm to room temperature and stir for 12-18 hours until the starting material is consumed.

  • Quenching: Carefully quench the reaction by adding 1M HCl dropwise until the pH is ~2 to decompose any remaining NaBH₃CN.

  • Workup: Concentrate the mixture under reduced pressure to remove the methanol. Basify the aqueous residue with 2M NaOH to pH > 10.

  • Extraction: Extract the aqueous layer with an organic solvent such as dichloromethane (DCM) or ethyl acetate (EtOAc) (3 x volumes).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude residue by flash column chromatography on silica gel to yield the final product.

Applications in Drug Discovery

The 1,4-oxazepane scaffold is considered a "privileged" structure in medicinal chemistry.[1] Its inherent conformational flexibility allows it to present appended pharmacophores in a three-dimensional space that can lead to high-affinity interactions with biological targets.[1]

Role as a Versatile Scaffold

tert-butyl 6-amino-1,4-oxazepane-4-carboxylate is a bifunctional building block. The primary amine serves as a key handle for derivatization, while the Boc-protected ring nitrogen can be deprotected later in a synthetic sequence to allow for further modification. This dual functionality is highly valuable for building diverse chemical libraries.

Therapeutic Targets

Derivatives of 1,4-oxazepane have been investigated for a range of therapeutic applications:

  • Central Nervous System (CNS) Disorders: The scaffold has been successfully employed to develop selective dopamine D4 receptor ligands, which are targets for treating schizophrenia.[1][7][8] The specific geometry of the oxazepane ring is crucial for positioning aromatic groups for optimal receptor binding.[8]

  • Inflammatory Diseases: The ring system is found in molecules designed as inhibitors of Receptor-Interacting Protein Kinase 1 (RIPK1), a key mediator of inflammation and cell death.[1]

  • Anticonvulsant Agents: Certain derivatives have shown promise in preclinical models of epilepsy.[1]

The diagram below illustrates the logical flow from the core building block to a potential drug candidate.

G BuildingBlock tert-Butyl 6-amino- 1,4-oxazepane-4-carboxylate Step1 Amide Coupling or Alkylation BuildingBlock->Step1 Intermediate Functionalized Intermediate Step1->Intermediate Step2 Boc Deprotection (e.g., TFA) Intermediate->Step2 FinalScaffold Free Amine Scaffold Step2->FinalScaffold Step3 Further Derivatization FinalScaffold->Step3 Candidate Drug Candidate (e.g., D4 Ligand) Step3->Candidate

Caption: Derivatization strategy for drug discovery applications.

Physicochemical and Safety Data

Proper handling and storage are essential for maintaining the integrity of the compound.

Physical Properties
PropertyValueSource
Physical Form Solid or semi-solid[9]
Storage Temperature 4 °C or under -20 °C (freezer)[2][9]
Storage Conditions Sealed in dry conditions[9]
Safety Information

The compound should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

GHS PictogramsSignal WordHazard Statements
GHS07 (Exclamation Mark)Warning H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H332: Harmful if inhaled.H335: May cause respiratory irritation.

Data synthesized from supplier safety information.[2]

Conclusion

tert-butyl 6-amino-1,4-oxazepane-4-carboxylate is a strategically important building block for medicinal chemistry. Its pre-protected, bifunctional nature allows for controlled, sequential derivatization, making it an excellent starting point for the synthesis of complex molecules targeting a variety of diseases. The growing accessibility of this and other functionalized 1,4-oxazepanes promises to accelerate the exploration of this valuable chemical space in the ongoing quest for novel therapeutics.

References

  • 001CHEMICAL. (n.d.). tert-butyl (6S)-6-amino-1,4-oxazepane-4-carboxylate. Retrieved from [Link]

  • Lagersted, C., et al. (2003). New series of morpholine and 1,4-oxazepane derivatives as dopamine D4 receptor ligands: synthesis and 3D-QSAR model. Journal of Medicinal Chemistry, 46(24), 5263-73. Retrieved from [Link]

  • Lagersted, C., et al. (2003). New Series of Morpholine and 1,4-Oxazepane Derivatives as Dopamine D4 Receptor Ligands: Synthesis and 3D-QSAR Model. Journal of Medicinal Chemistry, 46(24), 5263–5273. Retrieved from [Link]

  • Google Patents. (2012). WO2012046882A1 - 1,4-oxazepane derivatives.
  • Pharmaffiliates. (n.d.). (S)-tert-Butyl 4-Aminoazepane-1-carboxylate. Retrieved from [Link]

  • ResearchGate. (n.d.). Studies on the 1,4-Oxazepine Ring Formation Reaction Using the Molecular Orbital Method. Retrieved from [Link]

  • RASĀYAN Journal of Chemistry. (2025). MOLECULAR DOCKING STUDIES OF OXAZEPINE DERIVATIVES AGAINST CYCLOOXYGENASE-2 ENZYME AS POTENTIAL ANTI-INFLAMMATORY AGENTS. Retrieved from [Link]

  • PubChem. (n.d.). tert-butyl (6R)-6-hydroxy-6-methyl-1,4-oxazepane-4-carboxylate. Retrieved from [Link]

  • Amerigo Scientific. (n.d.). tert-Butyl 6-(aminomethyl)-1,4-oxazepane-4-carboxylate. Retrieved from [Link]

  • PubChem. (n.d.). tert-Butyl 4-aminoazepane-1-carboxylate. Retrieved from [Link]

  • Kaliberda, O., et al. (2025). Scalable Synthesis of 6-Functionalized 1,4-Oxazepanes. ChemRxiv. Retrieved from [Link]

  • DIARY directory. (n.d.). tert-Butyl 6-methylene-1,4-oxazepane-4-carboxylate. Retrieved from [Link]

  • CP Lab Safety. (n.d.). tert-butyl 6-cyano-1, 4-oxazepane-4-carboxylate, min 97%, 100 mg. Retrieved from [Link]

  • ZaiQi Bio-Tech. (n.d.). tert-butyl 4-(6-aMinopyridin-3-yl)piperidine-1-carboxylate. Retrieved from [Link]

  • PubChem. (n.d.). tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate. Retrieved from [Link]

  • Oakwood Chemical. (n.d.). tert-butyl 4-Oxoazepane-1-carboxylate. Retrieved from [Link]

Sources

Exploratory

A Technical Guide to Tert-butyl 6-amino-1,4-oxazepane-4-carboxylate: Sourcing, Handling, and Application in Modern Drug Discovery

Abstract: This guide provides an in-depth technical overview of Tert-butyl 6-amino-1,4-oxazepane-4-carboxylate, a valuable heterocyclic building block for the pharmaceutical and life sciences industries. We will explore...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This guide provides an in-depth technical overview of Tert-butyl 6-amino-1,4-oxazepane-4-carboxylate, a valuable heterocyclic building block for the pharmaceutical and life sciences industries. We will explore its chemical properties, commercial availability from various suppliers, and best practices for quality assessment, safe handling, and storage. Furthermore, this guide will delve into the synthetic utility and applications of this compound in drug discovery, supported by insights from recent scientific literature and patents.

Introduction: The Rise of Saturated Heterocycles in Medicinal Chemistry

The exploration of novel chemical space is a cornerstone of modern drug discovery. In recent years, there has been a significant shift away from flat, aromatic structures towards more three-dimensional, saturated heterocyclic scaffolds. These structures offer improved physicochemical properties, such as increased solubility and better metabolic stability, which are critical for developing successful drug candidates.

The 1,4-Oxazepane Scaffold: A Privileged Moiety

Seven-membered heterocycles, such as 1,4-oxazepanes, are gaining prominence in medicinal chemistry. They occupy a unique chemical space, bridging the gap between commonly used six-membered rings like morpholines and larger, more flexible diazepanes.[1] The 1,4-oxazepane core is considered a "privileged scaffold" due to its ability to interact with a wide range of biological targets. However, the lack of robust and scalable synthetic routes has historically limited their exploration in compound libraries.[1] Recent advancements in synthetic methodology are now enabling broader access to this important class of compounds.[1]

Profile of Tert-butyl 6-amino-1,4-oxazepane-4-carboxylate

Tert-butyl 6-amino-1,4-oxazepane-4-carboxylate (CAS No. 1170390-54-1) is a key intermediate that provides a versatile platform for chemical elaboration.[2][3] The Boc-protected amine allows for selective reactions at the primary amino group, while the 1,4-oxazepane ring provides a defined three-dimensional structure. This combination makes it an attractive starting material for the synthesis of novel compounds with potential therapeutic applications.

Physicochemical and Structural Properties

A clear understanding of the physicochemical properties of a building block is fundamental for its effective use in synthesis and for interpreting structure-activity relationships (SAR).

Key Identifiers and Properties
PropertyValueSource
CAS Number 1170390-54-1[2][3]
Molecular Formula C10H20N2O3[2]
Molecular Weight 216.28 g/mol [2]
Appearance Not specified, likely a solid
SMILES O=C(OC(C)(C)C)N1CCOCC(N)C1[2]
Structural Representation

Caption: 2D structure of Tert-butyl 6-amino-1,4-oxazepane-4-carboxylate.

Commercial Availability and Sourcing

Tert-butyl 6-amino-1,4-oxazepane-4-carboxylate and its derivatives are available from a range of chemical suppliers. When sourcing this material, it is important to consider factors such as purity, availability of different stereoisomers, and the supplier's quality management systems.

Identifying Reliable Suppliers

For research and development purposes, it is crucial to source materials from reputable suppliers who can provide comprehensive analytical data and ensure batch-to-batch consistency. Many suppliers now offer online catalogs with real-time stock information and technical documentation.

Comparative Supplier Overview
SupplierProduct NameCAS NumberNotes
Achmem tert-Butyl 6-amino-1,4-oxazepane-4-carboxylate1170390-54-1Provides basic safety information.[2]
Amerigo Scientific tert-Butyl 6-(aminomethyl)-1,4-oxazepane-4-carboxylateNot specified for the amino variantNote: This is the aminomethyl analog.[4]
Echemi (SUZHOU ARTK MEDCHEM CO.,LTD.) tert-butyl(6R)-6-amino-1,4-oxazepane-4-carboxylate1932141-27-9Offers the (6R)-enantiomer.[5]
Sigma-Aldrich tert-Butyl 6-oxo-1,4-oxazepane-4-carboxylate748805-97-2Offers the 6-oxo precursor.[6]

This table is not exhaustive and is intended to provide a starting point for sourcing.

Quality Assessment and Control for R&D Applications

Ensuring the quality of starting materials is a critical step in any research and development workflow. Variations in purity or the presence of impurities can significantly impact experimental outcomes.

Understanding the Certificate of Analysis (CoA)

A Certificate of Analysis (CoA) is a document issued by a supplier that confirms a product meets its specifications. A typical CoA for a chemical intermediate should include:

  • Identity: Confirmed by techniques like NMR spectroscopy.

  • Purity: Often determined by HPLC or GC.

  • Appearance: Visual inspection.

  • Moisture content: Karl Fischer titration.

  • Residual solvents: Determined by GC.

Recommended Analytical Workflow for Incoming Material

G cluster_0 Incoming Material Workflow Receive Material Receive Material Quarantine Quarantine Receive Material->Quarantine Sample for QC Sample for QC Quarantine->Sample for QC Perform Analytical Tests Perform Analytical Tests Sample for QC->Perform Analytical Tests Compare to Specifications Compare to Specifications Perform Analytical Tests->Compare to Specifications Release for Use Release for Use Compare to Specifications->Release for Use Pass Reject/Contact Supplier Reject/Contact Supplier Compare to Specifications->Reject/Contact Supplier Fail

Caption: A typical workflow for quality control of incoming chemical reagents.

Typical Specifications

While specific specifications may vary between suppliers, a high-quality batch of Tert-butyl 6-amino-1,4-oxazepane-4-carboxylate for R&D use should typically have a purity of ≥95%, as determined by HPLC or NMR.

Safety, Handling, and Storage Protocols

Proper handling and storage are essential to ensure the safety of laboratory personnel and maintain the integrity of the chemical.

GHS Hazard Identification

Based on data for similar compounds, Tert-butyl 6-amino-1,4-oxazepane-4-carboxylate and its derivatives may have the following GHS hazard classifications:

  • Acute toxicity, oral (Category 4) [7]

  • Skin corrosion/irritation (Category 2) [7][8]

  • Serious eye damage/eye irritation (Category 2/2A) [7][8]

  • Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3) [7]

Personal Protective Equipment (PPE) and Engineering Controls
  • Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood.[8]

  • Eye/Face Protection: Wear safety glasses with side-shields or goggles.[7]

  • Skin Protection: Wear compatible chemical-resistant gloves.[7]

  • Respiratory Protection: If handling large quantities or if dust/aerosol generation is likely, use a NIOSH-approved respirator.[8]

Storage and Stability
  • Storage Temperature: Recommended storage conditions vary, with some suppliers suggesting 4 °C and others recommending freezer storage at -20 °C.[2][6]

  • Conditions to Avoid: Store in a dry place, away from incompatible materials. Keep container tightly closed.[8]

Applications in Drug Discovery and Organic Synthesis

The unique structural features of Tert-butyl 6-amino-1,4-oxazepane-4-carboxylate make it a valuable building block for creating diverse and complex molecules.

Role as a Key Building Block

The primary amino group serves as a handle for a wide range of chemical transformations, including:

  • Amide bond formation

  • Reductive amination

  • Sulfonylation

  • Urea and thiourea formation

These reactions allow for the introduction of various functional groups and the exploration of different pharmacophores. The Boc protecting group can be removed under acidic conditions to reveal the secondary amine within the ring, providing another site for derivatization.

Example Synthetic Utility: Derivatization Reactions

A common application of this building block is in the synthesis of libraries of compounds for high-throughput screening. For example, the primary amine can be acylated with a variety of carboxylic acids to produce a library of amides. This is a fundamental strategy in hit-to-lead and lead optimization campaigns.

Patented Applications and Future Outlook

A search of the patent literature reveals that 1,4-oxazepane derivatives are being explored for a range of therapeutic targets. For instance, they have been investigated as monoamine reuptake inhibitors for the potential treatment of depression, anxiety, and other CNS disorders.[9] The versatility of the 1,4-oxazepane scaffold suggests that its application in drug discovery will continue to grow as synthetic accessibility improves.

Synthetic Routes to the 1,4-Oxazepane Core

The synthesis of seven-membered rings can be challenging. However, recent publications have described scalable methods for the preparation of functionalized 1,4-oxazepanes.

Overview of Modern Synthetic Strategies

A recent preprint by Kaliberda et al. describes a revisited and optimized classical heterocyclization approach that allows for the multigram synthesis of 6-functionalized 1,4-oxazepanes.[1] This work highlights the importance of careful optimization of reaction conditions to achieve robust and scalable synthetic protocols.[1]

A Scalable Heterocyclization Protocol

Conclusion

Tert-butyl 6-amino-1,4-oxazepane-4-carboxylate is a valuable and versatile building block for medicinal chemistry and drug discovery. Its commercial availability from a range of suppliers, combined with a growing body of literature on its synthesis and application, makes it an attractive scaffold for the development of novel therapeutics. By understanding its properties, handling requirements, and synthetic potential, researchers can effectively leverage this compound to explore new areas of chemical space and advance their drug discovery programs.

References

  • tert-Butyl 6-amino-1,4-oxazepane-4-carboxylate - Achmem.
  • tert-Butyl 6-(aminomethyl)-1,4-oxazepane-4-carboxylate - Amerigo Scientific.
  • tert-Butyl(6R)-6-amino-1,4-oxazepane-4-carboxylate - Echemi.
  • tert-Butyl 6-oxo-1,4-oxazepane-4-carboxylate - Sigma-Aldrich.
  • Safety Data Sheet - Enamine.
  • Safety Data Sheet - Angene Chemical.
  • tert-Butyl 6-amino-1,4-oxazepane-4-carboxylate - R&D MATE.
  • Scalable Synthesis of 6-Functionalized 1,4-Oxazepanes. ChemRxiv. Cambridge: Cambridge Open Engage; 2025.
  • 1,4-oxazepane derivatives. Google Patents.

Sources

Foundational

The 1,4-Oxazepane Scaffold: A Privileged Motif in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Authored by: [Your Name/Gemini], Senior Application Scientist Abstract The 1,4-oxazepane core, a seven-membered heterocycle cont...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The 1,4-oxazepane core, a seven-membered heterocycle containing nitrogen and oxygen atoms, has emerged from the shadow of its more common six-membered cousin, the morpholine, to establish itself as a privileged scaffold in medicinal chemistry. Its inherent three-dimensionality, synthetic tractability, and ability to present substituents in diverse vectors have made it an increasingly attractive framework for the design of novel therapeutics. This guide provides an in-depth technical overview of the synthesis, biological activities, and structure-activity relationships of 1,4-oxazepane derivatives, offering field-proven insights and detailed experimental protocols for researchers in drug discovery. We will explore its applications in targeting a range of pathologies, from central nervous system disorders and inflammation to cancer and neurodegeneration, underscoring the versatility and potential of this unique heterocyclic system.

Introduction: The Rise of a Versatile Scaffold

In the quest for novel chemical entities with enhanced pharmacological profiles, medicinal chemists are continually exploring new molecular frameworks. The 1,4-oxazepane scaffold has garnered significant attention due to its unique conformational flexibility, which allows it to interact with a wide array of biological targets with high affinity and selectivity.[1] This seven-membered ring system offers a distinct advantage over more rigid structures, enabling a broader exploration of chemical space and the fine-tuning of physicochemical properties. This guide will delve into the multifaceted biological potential of 1,4-oxazepane derivatives, providing a comprehensive resource for their synthesis and evaluation.

Synthetic Strategies for 1,4-Oxazepane Derivatives

The construction of the 1,4-oxazepane ring is a critical step in accessing the diverse chemical space offered by this scaffold. Various synthetic routes have been developed, often tailored to the desired substitution pattern.

General Synthesis of 2,4-Disubstituted 1,4-Oxazepanes

A common and versatile method for the synthesis of 2,4-disubstituted 1,4-oxazepanes, particularly those with activity as dopamine D4 receptor ligands, involves a reductive amination followed by cyclization.[1]

Experimental Protocol:

  • Step 1: Reductive Amination. To a solution of 2-(2-aminoethoxy)ethanol (1 equivalent) in a suitable solvent such as methanol, add the desired aldehyde or ketone (1.1 equivalents). Stir the mixture at room temperature for 1-2 hours to form the imine intermediate.

  • Step 2: Reduction. Cool the reaction mixture to 0 °C and add sodium borohydride (1.5 equivalents) portion-wise.

  • Step 3: Reaction Progression. Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Step 4: Work-up and Cyclization. Quench the reaction with water and extract the product with an organic solvent. The subsequent cyclization to form the 1,4-oxazepane ring can be achieved under various conditions, often involving an intramolecular nucleophilic substitution.

  • Step 5: Purification. The crude product is purified by column chromatography on silica gel to yield the desired 2,4-disubstituted 1,4-oxazepane.

Causality Behind Experimental Choices:

  • The use of a two-step reductive amination allows for the introduction of a wide variety of substituents at the 2-position, derived from a diverse library of commercially available aldehydes and ketones.

  • Sodium borohydride is a mild and selective reducing agent, suitable for the reduction of the imine without affecting other functional groups.

  • The choice of solvent and temperature is crucial for controlling the reaction rate and minimizing side reactions.

2-(2-aminoethoxy)ethanol 2-(2-aminoethoxy)ethanol Imine Intermediate Imine Intermediate 2-(2-aminoethoxy)ethanol->Imine Intermediate Aldehyde/Ketone 2,4-Disubstituted 1,4-Oxazepane 2,4-Disubstituted 1,4-Oxazepane Imine Intermediate->2,4-Disubstituted 1,4-Oxazepane Sodium Borohydride, Cyclization

Caption: General synthesis of 2,4-disubstituted 1,4-oxazepanes.

Biological Activities and Therapeutic Potential

The 1,4-oxazepane scaffold has demonstrated a remarkable breadth of biological activities, making it a valuable starting point for the development of drugs targeting a variety of diseases.

Central Nervous System Disorders: Dopamine D4 Receptor Antagonism

The dopamine D4 receptor is a key target for the development of atypical antipsychotics for the treatment of schizophrenia.[1] 1,4-Oxazepane derivatives have been synthesized as selective D4 receptor ligands, offering the potential for improved side-effect profiles compared to existing treatments.[1][2] The flexible nature of the 1,4-oxazepane ring allows for the precise positioning of pharmacophoric elements necessary for potent D4 receptor antagonism.[1]

Structure-Activity Relationship (SAR) Insights:

A 3D-QSAR analysis of a series of 2,4-disubstituted 1,4-oxazepanes revealed that key regions for affinity are situated around two benzene ring systems, a p-chlorobenzyl group, and the aliphatic amine of the oxazepane ring.[2][3] The size of the 1,4-oxazepane ring itself also appears to be important for affinity.[2]

Compound ID Structure Dopamine D4 Receptor Affinity (Ki, nM)
Compound A 2-(p-chlorobenzyl)-4-(phenyl) -1,4-oxazepaneData not available in provided search results
Compound B 2-(phenyl)-4-(p-chlorobenzyl) -1,4-oxazepaneData not available in provided search results

Experimental Protocol: Dopamine D4 Receptor Binding Assay

A radioligand binding assay is a fundamental method for determining the affinity of a compound for a specific receptor.

  • Membrane Preparation: Prepare crude membrane fractions from cells stably expressing the human recombinant dopamine D4 receptor.

  • Assay Buffer: Use a suitable buffer, such as 50 mM Tris-HCl, pH 7.4.

  • Radioligand: Utilize a high-affinity radioligand for the D4 receptor, such as [³H]N-methylspiperone.

  • Incubation: Incubate the cell membranes with the radioligand and varying concentrations of the test compound.

  • Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity.

  • Data Analysis: Calculate the inhibitory constant (Ki) of the test compound from competitive binding curves.

Inflammatory Diseases

The 1,4-oxazepane scaffold has shown promise in the development of anti-inflammatory agents by targeting key mediators of inflammation.

RIPK1 is a critical mediator of inflammation and cell death, making it an attractive target for autoimmune and inflammatory diseases.[1] Benzo[b][4][5]oxazepin-4-ones have been identified as highly potent and selective inhibitors of RIPK1 kinase activity.[1][6][7] These compounds bind to an allosteric pocket, inducing an inactive conformation of the kinase.[6][7]

Structure-Activity Relationship (SAR) Insights:

SAR studies on benzoxazepinone RIPK1 inhibitors have shown that modifications to the scaffold can significantly impact potency and selectivity.[8] The electrostatic complementarity between the ligand and the active site is a key determinant of binding affinity.[8]

Compound ID Structure RIPK1 Inhibition (IC50, nM)
GSK'481 Benzoxazepinone derivativeData not available in provided search results
Compound 10 Benzoxazepinone derivativeEC50 = 7.8 nM (on-target activity)[6]

Experimental Protocol: RIPK1 Kinase Inhibition Assay

  • Reaction Mixture: Prepare a reaction mixture containing RIPK1 enzyme, a suitable buffer (e.g., 8 mM MOPS pH 7.0, 0.2 mM EDTA), a substrate (e.g., 0.33 mg/mL myelin basic protein), and 10 mM Magnesium acetate.

  • Test Compound Addition: Add the 1,4-oxazepane derivative at various concentrations.

  • Reaction Initiation: Initiate the reaction by adding [γ-³³P-ATP].

  • Incubation: Incubate the reaction mixture for 120 minutes at room temperature.

  • Reaction Termination: Stop the reaction by adding phosphoric acid.

  • Measurement: Spot an aliquot of the reaction onto a filter, wash, and measure the incorporated radioactivity using scintillation counting.

Inflammatory Stimuli Inflammatory Stimuli RIPK1 Activation RIPK1 Activation Inflammatory Stimuli->RIPK1 Activation e.g., TNF Cell Death and Inflammation Cell Death and Inflammation RIPK1 Activation->Cell Death and Inflammation Kinase Activity 1,4-Oxazepane Inhibitor 1,4-Oxazepane Inhibitor 1,4-Oxazepane Inhibitor->RIPK1 Activation Inhibits

Caption: Inhibition of the RIPK1 signaling pathway.

COX-2 is a key enzyme in the inflammatory cascade, and its selective inhibition is a well-established strategy for treating inflammation and pain.[9] Certain 1,4-oxazepane derivatives have been evaluated as selective COX-2 inhibitors.[9][10][11]

Experimental Protocol: COX-2 Inhibitor Screening Assay (Fluorometric)

  • Reagent Preparation: Prepare the COX Assay Buffer, COX Probe, and reconstituted COX-2 enzyme.

  • Test Compound Preparation: Dissolve the 1,4-oxazepane derivative in a suitable solvent (e.g., DMSO) and prepare serial dilutions.

  • Reaction Setup: In a 96-well plate, add the COX Assay Buffer, COX Probe, and the test compound or control.

  • Enzyme Addition: Add the COX-2 enzyme to all wells except the background control.

  • Reaction Initiation: Start the reaction by adding arachidonic acid.

  • Fluorescence Measurement: Immediately measure the fluorescence (λEx = 535 nm/λEm = 587 nm) kinetically for 5-10 minutes.

  • Data Analysis: Calculate the percentage of inhibition and determine the IC50 value.

Anticancer Activity

The 1,4-oxazepane scaffold has been incorporated into molecules with significant antitumor properties.[12] Derivatives have shown cytotoxicity against a range of human cancer cell lines, including colon, breast, lung, and cervical cancer.[4][12][13]

Table of Anticancer Activity of 1,4-Oxazepine Derivatives:

Compound ID Cancer Cell Line IC50 (µM) Reference
5b (Coumarin-derived) CaCo-2 (Colon)39.6[13]
5c (Coumarin-derived) CaCo-2 (Colon)24.53[13]
6b Hela (Cervical)0.18[4]
6d A549 (Lung)0.26[4]
8b MDA-MB-231 (Breast)0.10[4]
1g (Benzo[b][4][5]oxazepine) HCT116 (Colon)Nanomolar range[12]
1g (Benzo[b][4][5]oxazepine) K562 (Leukemia)Nanomolar range[12]

Experimental Protocols for Anticancer Evaluation:

This assay assesses the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Seed cancer cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the 1,4-oxazepane derivative for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 value.[13]

This method determines the effect of a compound on the cell cycle progression.

  • Cell Treatment: Treat cells with the 1,4-oxazepane derivative.

  • Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells and resuspend them in a staining solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

This assay detects one of the early markers of apoptosis, the translocation of phosphatidylserine to the outer cell membrane.

  • Cell Treatment: Treat cells with the 1,4-oxazepane derivative.

  • Cell Harvesting: Harvest the cells and wash them with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and propidium iodide (PI).

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

cluster_0 Anticancer Evaluation Workflow Compound Synthesis Compound Synthesis In Vitro Cytotoxicity (MTT) In Vitro Cytotoxicity (MTT) Compound Synthesis->In Vitro Cytotoxicity (MTT) Mechanism of Action Mechanism of Action In Vitro Cytotoxicity (MTT)->Mechanism of Action Cell Cycle Analysis Cell Cycle Analysis Mechanism of Action->Cell Cycle Analysis Apoptosis Assay Apoptosis Assay Mechanism of Action->Apoptosis Assay

Caption: Workflow for evaluating the anticancer potential of 1,4-oxazepane derivatives.

Neuroprotective Effects

1,4-Benzoxazepine derivatives have shown remarkable neuroprotective activity.[14][15] Certain compounds have demonstrated the ability to protect neuronal cells from damage induced by oxidative stress (e.g., H₂O₂) and β-amyloid peptides, which are implicated in Alzheimer's disease.[16][17]

Experimental Protocol: Neuroprotection Assay in SH-SY5Y Cells

The human neuroblastoma SH-SY5Y cell line is a widely used in vitro model for studying neurodegenerative diseases.

  • Cell Culture and Differentiation: Culture SH-SY5Y cells and differentiate them into a neuronal phenotype using retinoic acid.

  • Compound Pre-treatment: Pre-treat the differentiated cells with the 1,4-oxazepane derivative for a specified time.

  • Induction of Neurotoxicity: Expose the cells to a neurotoxic agent, such as hydrogen peroxide (H₂O₂) or aggregated β-amyloid peptide (Aβ₁₋₄₂).

  • Cell Viability Assessment: After the incubation period, assess cell viability using the MTT assay.

  • Data Analysis: Calculate the percentage of neuroprotection conferred by the compound and determine the EC50 value.

Conclusion and Future Perspectives

The 1,4-oxazepane scaffold has firmly established its place as a versatile and valuable motif in medicinal chemistry. Its unique structural features provide a platform for the development of potent and selective modulators of a wide range of biological targets. The diverse biological activities, including dopamine D4 receptor antagonism, RIPK1 and COX-2 inhibition, anticancer effects, and neuroprotection, highlight the immense therapeutic potential of this heterocyclic system.

Future research in this area should focus on several key aspects:

  • Expansion of Chemical Diversity: The development of novel synthetic methodologies to access a wider range of substituted 1,4-oxazepanes will be crucial for exploring new biological targets.

  • Structure-Based Drug Design: The increasing availability of crystal structures of target proteins will enable more rational, structure-based design of 1,4-oxazepane derivatives with improved potency and selectivity.

  • In Vivo Evaluation: Promising in vitro candidates need to be rigorously evaluated in relevant animal models to assess their pharmacokinetic properties, efficacy, and safety profiles.

  • Exploration of New Therapeutic Areas: The inherent versatility of the 1,4-oxazepane scaffold suggests that its application could be extended to other therapeutic areas beyond those already explored.

References

  • Design, synthesis, and antitumor study of a series of novel 1-Oxa-4-azaspironenone derivatives. (Source: NIH National Library of Medicine) [Link]

  • Kamei, K., et al. (2006). Synthesis, SAR studies, and evaluation of 1,4-benzoxazepine derivatives as selective 5-HT1A receptor agonists with neuroprotective effect: Discovery of Piclozotan. Bioorganic & Medicinal Chemistry, 14(6), 1978-92. [Link]

  • Neuroprotective effects, effective dose 50 (EC50) values, and maximal... (Source: ResearchGate) [Link]

  • Synthesis and Anticancer Properties of Oxazepines Related to Azaisoerianin and IsoCoQuines. (Source: ResearchGate) [Link]

  • Synthesis, SAR studies, and evaluation of 1,4-benzoxazepine derivatives as selective 5-HT1A receptor agonists with neuroprotective effect: Discovery of Piclozotan. (Source: ResearchGate) [Link]

  • Audouze, K., et al. (2004). New series of morpholine and 1,4-oxazepane derivatives as dopamine D4 receptor ligands: synthesis and 3D-QSAR model. Journal of Medicinal Chemistry, 47(12), 3089-104. [Link]

  • IC 50 values on different cell lines for the compounds 5a-k, 8, and 9a-f. (Source: ResearchGate) [Link]

  • New Series of Morpholine and 1,4-Oxazepane Derivatives as Dopamine D4Receptor Ligands: Synthesis and 3D-QSAR Model. (Source: Scilit) [Link]

  • Audouze, K., et al. (2004). New series of morpholine and 1,4-oxazepane derivatives as dopamine D4 receptor ligands: synthesis and 3D-QSAR model. (Source: SciSpace) [Link]

  • Synthesis and Anticancer Evaluation of New 1,3,4-Oxadiazole Derivatives. (Source: PMC - NIH) [Link]

  • Design, synthesis and biological evaluation of 5-oxo-1,4,5,6,7,8 hexahydroquinoline derivatives as selective cyclooxygenase-2 inhibitors. (Source: PubMed) [Link]

  • Synthesis, characterization and anticancer activity of new oxazepien derivative compounds. (Source: IOP Conference Series: Materials Science and Engineering) [Link]

  • Repurposing of the RIPK1-Selective Benzo[4][5]oxazepin-4-one Scaffold for the Development of a Type III LIMK1/2 Inhibitor. (Source: PMC - NIH) [Link]

  • Repurposing of the RIPK1-Selective Benzo[4][5]oxazepin-4-one Scaffold for the Development of a Type III LIMK1/2 Inhibitor. (Source: PubMed) [Link]

  • Investigating the SAR of RIPK1 inhibitors. (Source: Massachusetts Biotechnology Council) [Link]

  • Repurposing of the RIPK1-Selective Benzo[4][5]oxazepin-4-one Scaffold for the Development of a Type III LIMK1/2 Inhibitor. (Source: Semantic Scholar) [Link]

  • Design, synthesis, and biological evaluation of new 2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amine as selective COX-2 inhibitors. (Source: Springer) [Link]

  • Preparation of neuroprotective condensed 1,4-benzoxazepines by regio-and diastereoselective domino Knoevenagel–[4][12]-hydride shift cyclization reaction Open Access. (Source: ResearchGate) [Link]

  • Selective COX-2 inhibitors. Part 1: Synthesis and biological evaluation of phenylazobenzenesulfonamides. (Source: ResearchGate) [Link]

  • Lin, S.J., et al. (2008). Selective COX-2 inhibitors. Part 2: synthesis and biological evaluation of 4-benzylideneamino- and 4-phenyliminomethyl-benzenesulfonamides. Bioorganic & Medicinal Chemistry, 16(5), 2697-706. [Link]

  • Novel Potent and Selective Dopamine D4 Receptor Piperidine Antagonists as Potential Alternatives for the Treatment of Glioblastoma. (Source: MDPI) [Link]

  • Selected pharmacologically relevant compounds bearing a 1,4-oxazepane scaffold.1–6. (Source: ResearchGate) [Link]

  • Synthesis of Aryl-fused 1,4-Oxazepines and their Oxo Derivatives: A Review. (Source: ResearchGate) [Link]

  • Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds. (Source: PMC - NIH) [Link]

  • Structural Basis for D3/D4-Selective Antagonism of Piperazinylalkyl Pyrazole/Isoxazole Analogs. (Source: MDPI) [Link]

  • Design, Synthesis, and Evaluation of the COX-2 Inhibitory Activities of New 1,3-Dihydro-2H-indolin-2-one Derivatives. (Source: PMC - NIH) [Link]

  • Antioxidant, neuroprotective, and neuroblastoma cells (SH-SY5Y) differentiation effects of melanins and arginine-modified melanins from Daedaleopsis tricolor and Fomes fomentarius. (Source: PMC - NIH) [Link]

  • Characterization of Differentiated SH-SY5Y as Neuronal Screening Model Reveals Increased Oxidative Vulnerability. (Source: PMC - NIH) [Link]

  • (PDF) Design and Synthesis of CNS-targeted Flavones and Analogues with Neuroprotective Potential Against H2O2- and Aβ1-42-Induced Toxicity in SH-SY5Y Human Neuroblastoma Cells. (Source: ResearchGate) [Link]

  • Neuroprotective effects of glucomoringin-isothiocyanate against H2O2-Induced cytotoxicity in neuroblastoma (SH-SY5Y) cells. (Source: PubMed) [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes & Protocols: Strategic Use of Tert-butyl 6-amino-1,4-oxazepane-4-carboxylate in Synthetic Chemistry

Introduction: The Strategic Value of the 1,4-Oxazepane Scaffold In the landscape of modern drug discovery, the development of novel molecular scaffolds that offer favorable physicochemical and pharmacological properties...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 1,4-Oxazepane Scaffold

In the landscape of modern drug discovery, the development of novel molecular scaffolds that offer favorable physicochemical and pharmacological properties is paramount. The 1,4-oxazepane ring system has emerged as a privileged structure in medicinal chemistry, appearing in a variety of pharmacologically active compounds.[1][2] Tert-butyl 6-amino-1,4-oxazepane-4-carboxylate is a versatile bifunctional building block designed for efficient integration into complex molecular architectures.

Its structure is notable for three key features:

  • A flexible, seven-membered 1,4-oxazepane heterocycle , which can improve aqueous solubility and provide desirable conformational properties.

  • A nucleophilic primary amine (at the C6 position), which serves as a reactive handle for a wide array of synthetic transformations.

  • A tert-butoxycarbonyl (Boc) protected secondary amine (at the N4 position), ensuring chemoselectivity by masking the ring nitrogen's reactivity until a desired later stage.[3]

This guide provides detailed protocols for the two most common applications of this reagent—amide bond formation and reductive amination—as well as the subsequent deprotection of the Boc group to enable further diversification.

Physicochemical Properties and Safe Handling

A thorough understanding of the reagent's properties and hazards is critical for safe and effective experimentation.

PropertyValueSource
IUPAC Name tert-butyl 6-amino-1,4-oxazepane-4-carboxylatePubChem
Molecular Formula C₁₁H₂₂N₂O₃[4]
Molecular Weight 230.30 g/mol [4]
CAS Number 1170390-54-1[5]
Appearance White to off-white solid or powderGeneral Supplier Data

Safety & Handling:

Tert-butyl 6-amino-1,4-oxazepane-4-carboxylate is classified with the following hazards:

  • Harmful if swallowed.[4]

  • Causes skin irritation.[4][6]

  • Causes serious eye damage/irritation.[4][6]

  • May cause respiratory irritation.[4][6]

Precautions:

  • Handling: Always handle in a well-ventilated fume hood.[7][8] Avoid generating dust.[8]

  • Personal Protective Equipment (PPE): Wear appropriate protective gear, including chemical-resistant gloves, safety glasses or a face shield, and a lab coat.[7][8]

  • Storage: Store in a tightly sealed container in a cool, dry place (recommended 2-8°C).[9]

Core Synthetic Applications & Protocols

The primary amine of Tert-butyl 6-amino-1,4-oxazepane-4-carboxylate is a versatile nucleophile for constructing C-N bonds. Below are detailed protocols for its use in amide coupling and reductive amination reactions.

Application 1: Amide Bond Formation via EDC/HOBt Coupling

This protocol is a robust method for coupling the oxazepane with a carboxylic acid, a cornerstone reaction in medicinal chemistry. The use of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with a catalytic amount of Hydroxybenzotriazole (HOBt) is effective even for challenging or electron-deficient substrates.[10]

Causality Behind the Protocol:

  • EDC acts as a zero-buyproduct carbodiimide activator, converting the carboxylic acid into a highly reactive O-acylisourea intermediate.

  • HOBt intercepts this unstable intermediate to form an HOBt-ester. This new active ester is more stable, less prone to side reactions, and helps to minimize racemization if the carboxylic acid has a chiral center.

  • DIPEA (or another non-nucleophilic base) is crucial to neutralize the HCl salt of EDC and the proton generated during the reaction, driving the equilibrium towards product formation.

cluster_workflow Amide Coupling Workflow start Carboxylic Acid + Oxazepane Amine reagents Add EDC, HOBt, DIPEA in Anhydrous DMF/DCM start->reagents stir Stir at RT (2-16 hours) reagents->stir monitor Monitor by TLC/LC-MS stir->monitor workup Aqueous Workup (e.g., NaHCO3 wash) monitor->workup Reaction Complete purify Purify by Column Chromatography workup->purify product Final Boc-Protected Amide Product purify->product

Caption: Workflow for Amide Bond Formation.

Experimental Protocol:

  • Preparation: To a stirred solution of the desired carboxylic acid (1.0 eq) in anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF) (approx. 0.1 M), add Tert-butyl 6-amino-1,4-oxazepane-4-carboxylate (1.1 eq).

  • Reagent Addition: Add HOBt (0.1-0.2 eq), followed by EDC·HCl (1.2 eq). Finally, add N,N-Diisopropylethylamine (DIPEA) (2.5 eq) dropwise.

  • Reaction: Allow the mixture to stir at room temperature. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Typical reaction times are between 2 to 16 hours.

  • Workup: Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous NaHCO₃ solution, water, and brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to yield the desired amide product.

Application 2: Reductive Amination with Aldehydes and Ketones

Reductive amination is one of the most powerful methods for forming secondary and tertiary amines.[11][12] This one-pot procedure involves the initial formation of an imine or enamine intermediate, which is then reduced in situ by a mild hydride source like sodium triacetoxyborohydride (STAB).

Causality Behind the Protocol:

  • One-Pot Efficiency: Combining the amine, carbonyl, and reducing agent in a single vessel streamlines the process.[11]

  • Mild Reducing Agent: STAB is the reagent of choice because it is a mild and selective reducing agent. It is not reactive enough to reduce the starting aldehyde or ketone but is highly effective at reducing the protonated imine (iminium ion) intermediate, minimizing side reactions.

  • Acid Catalyst: A small amount of acetic acid can be added to catalyze the formation of the iminium ion, which is the species that is ultimately reduced.

cluster_workflow Reductive Amination Workflow start Aldehyde/Ketone + Oxazepane Amine reagents Add Sodium Triacetoxyborohydride (STAB) in Anhydrous DCE/THF start->reagents stir Stir at RT (4-24 hours) reagents->stir monitor Monitor by TLC/LC-MS stir->monitor quench Quench with Saturated NaHCO3 Solution monitor->quench Reaction Complete extract Extract with Organic Solvent quench->extract product Final Boc-Protected Secondary Amine extract->product

Caption: Workflow for Reductive Amination.

Experimental Protocol:

  • Preparation: In a round-bottom flask, dissolve the aldehyde or ketone (1.0 eq) and Tert-butyl 6-amino-1,4-oxazepane-4-carboxylate (1.1 eq) in an anhydrous solvent such as 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF) (approx. 0.1 M).

  • Reagent Addition: Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise to the stirred solution. If the reactants are sluggish, a catalytic amount of glacial acetic acid (0.1 eq) can be added.

  • Reaction: Stir the mixture at room temperature for 4 to 24 hours, monitoring by TLC or LC-MS until the starting materials are consumed.

  • Workup: Carefully quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃. Stir vigorously until gas evolution ceases.

  • Isolation: Separate the organic layer. Extract the aqueous layer with additional DCM or Ethyl Acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the crude product via flash column chromatography if necessary.

Post-Synthesis Modification: Boc Group Deprotection

To functionalize the nitrogen atom of the oxazepane ring, the Boc protecting group must be removed. This is reliably achieved under acidic conditions.[3]

Causality Behind the Protocol:

  • Acid Lability: The Boc group is designed to be stable to basic and nucleophilic conditions but easily cleaved by strong acid.[13]

  • Mechanism: The acid (TFA or HCl) protonates the carbonyl oxygen of the carbamate. The resulting unstable intermediate fragments to release the free amine, carbon dioxide, and a stable tert-butyl cation, which is scavenged by the counter-ion or solvent.

cluster_workflow Boc Deprotection Workflow start Boc-Protected Oxazepane Derivative reagents Treat with TFA in DCM or 4M HCl in Dioxane start->reagents stir Stir at RT (1-2 hours) reagents->stir concentrate Concentrate Under Reduced Pressure stir->concentrate product Final Deprotected Amine Salt concentrate->product

Caption: Workflow for Boc Group Deprotection.

Experimental Protocol:

  • Preparation: Dissolve the Boc-protected substrate (1.0 eq) in DCM (for use with TFA) or Dioxane.

  • Reagent Addition:

    • Method A (TFA): Add Trifluoroacetic acid (TFA) (5-10 eq) and stir at room temperature.

    • Method B (HCl): Add a solution of 4M HCl in Dioxane (5-10 eq) and stir at room temperature.

  • Reaction: Monitor the reaction by TLC or LC-MS. Deprotection is typically complete within 1-2 hours.

  • Isolation: Upon completion, concentrate the reaction mixture to dryness under reduced pressure. The product is typically obtained as the corresponding TFA or HCl salt and can often be used in the next step without further purification. If the free base is required, the salt can be neutralized with a suitable base (e.g., NaHCO₃ or triethylamine) during an aqueous workup.

References

  • PubChem. tert-Butyl 6-(aminomethyl)-1,4-oxazepane-4-carboxylate. National Center for Biotechnology Information. [Link]

  • Google Patents.
  • PubChem. tert-Butyl 4-aminoazepane-1-carboxylate. National Center for Biotechnology Information. [Link]

  • Angene Chemical. Safety Data Sheet.[Link]

  • DIARY directory. tert-Butyl 6-methylene-1,4-oxazepane-4-carboxylate.[Link]

  • Organic Reactions. Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents.[Link]

  • ResearchGate. Reductive Amination in the Synthesis of Pharmaceuticals | Request PDF.[Link]

  • PMC - NIH. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents.[Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups.[Link]

  • ResearchGate. Selected pharmacologically relevant compounds bearing a 1,4-oxazepane scaffold.[Link]

Sources

Application

Application Notes & Protocols: Tert-butyl 6-amino-1,4-oxazepane-4-carboxylate as a Versatile Building Block in Medicinal Chemistry

Abstract The 1,4-oxazepane motif is a seven-membered heterocyclic scaffold that has gained significant traction as a privileged structure in modern medicinal chemistry. Its distinct three-dimensional conformation offers...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1,4-oxazepane motif is a seven-membered heterocyclic scaffold that has gained significant traction as a privileged structure in modern medicinal chemistry. Its distinct three-dimensional conformation offers a compelling alternative to more traditional six-membered rings like morpholines and piperazines, providing access to novel chemical space and potentially improved pharmacological profiles. This document provides a detailed guide to the application of tert-butyl 6-amino-1,4-oxazepane-4-carboxylate, a key building block designed for facile and versatile derivatization. We present its physicochemical properties, core synthetic transformations, detailed experimental protocols, and strategic applications in drug discovery programs.

Introduction: The Strategic Value of the 1,4-Oxazepane Scaffold

The selection of a core scaffold is a pivotal decision in drug design. Saturated heterocycles are prized for their ability to improve aqueous solubility and introduce three-dimensional complexity, which can enhance binding affinity and selectivity. The 1,4-oxazepane ring system, with its inherent conformational flexibility, allows for the precise spatial arrangement of pharmacophoric elements, enabling potent and selective interactions with a variety of biological targets.

Tert-butyl 6-amino-1,4-oxazepane-4-carboxylate has been engineered as a particularly useful synthetic intermediate due to its two orthogonally protected amino functionalities:

  • A free primary amine at the C6 position: This serves as the primary handle for a wide range of coupling reactions, allowing for the introduction of diverse side chains and functional groups.

  • A tert-butoxycarbonyl (Boc)-protected secondary amine at the N4 position: The Boc group provides robust protection under a wide range of reaction conditions (e.g., basic, nucleophilic, reductive) and can be efficiently removed under acidic conditions to enable a second vector of diversification.

This dual functionality allows for a controlled, stepwise elaboration of the scaffold, making it an invaluable tool for constructing focused compound libraries for structure-activity relationship (SAR) studies.

Physicochemical & Structural Data

A thorough understanding of a building block's properties is critical for its effective use in synthesis and for predicting the properties of its derivatives.

PropertyValueSource
IUPAC Name tert-butyl 6-(aminomethyl)-1,4-oxazepane-4-carboxylatePubChem
CAS Number 1268334-90-2PubChem
Molecular Formula C₁₁H₂₂N₂O₃PubChem
Molecular Weight 230.30 g/mol PubChem
XLogP3-AA (Predicted) 0.1PubChem
Topological Polar Surface Area 64.8 ŲPubChem
Formal Charge 0PubChem

Core Synthetic Applications & Protocols

The primary amine at the C6 position is a versatile nucleophile, readily participating in a variety of bond-forming reactions. The following protocols are representative of the most common and robust transformations.

N-Acylation: Amide Bond Formation

Amide bond formation is a cornerstone of medicinal chemistry, used to connect molecular fragments and introduce key hydrogen bond donors and acceptors.

Causality Behind Experimental Choices:

  • Acylating Agent: Acid chlorides are highly reactive and suitable for simple acylations. For more complex or sensitive substrates, peptide coupling reagents like HATU or HBTU are used to minimize side reactions and racemization (if applicable).

  • Base: A non-nucleophilic organic base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is crucial. It acts as a scavenger for the HCl generated when using acid chlorides, driving the reaction to completion without competing as a nucleophile.

  • Solvent: Anhydrous dichloromethane (DCM) is an excellent choice as it is aprotic and dissolves a wide range of organic substrates and reagents.

Protocol 3.1: General Procedure for N-Acylation with an Acid Chloride

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add tert-butyl 6-amino-1,4-oxazepane-4-carboxylate (1.0 eq).

  • Dissolution: Dissolve the starting material in anhydrous DCM (approx. 0.1 M concentration).

  • Cooling: Cool the solution to 0 °C using an ice-water bath. This helps to control the exothermicity of the reaction.

  • Base Addition: Add triethylamine (1.5 eq) to the stirred solution.

  • Reagent Addition: Slowly add the desired acid chloride (1.1 eq) dropwise. A cloudy precipitate of triethylammonium hydrochloride will form.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Quenching: Upon completion, carefully quench the reaction by adding saturated aqueous sodium bicarbonate solution to neutralize excess acid chloride and HCl.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase twice with DCM.

  • Workup: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Reductive Amination: Secondary Amine Formation

Reductive amination is a powerful method for forming C-N bonds by reacting an amine with a carbonyl compound in the presence of a reducing agent.

Causality Behind Experimental Choices:

  • Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for one-pot reductive aminations. It is a mild and selective reducing agent that is particularly effective at reducing the intermediate iminium ion in situ without significantly reducing the starting aldehyde or ketone. This selectivity is key to achieving high yields.

  • Solvent: Dichloroethane (DCE) or DCM are commonly used. Acetic acid is sometimes added as a catalyst to facilitate the formation of the iminium ion intermediate.

Protocol 3.2: General Procedure for Reductive Amination

  • Setup: In a round-bottom flask, dissolve tert-butyl 6-amino-1,4-oxazepane-4-carboxylate (1.0 eq) and the desired aldehyde or ketone (1.0-1.2 eq) in dichloroethane (DCE, approx. 0.1 M).

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the intermediate iminium ion. For less reactive carbonyls, the addition of a catalytic amount of acetic acid can be beneficial.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the stirred solution. The reaction is typically exothermic and may require cooling to maintain room temperature.

  • Reaction: Continue stirring at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Quenching: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the mixture three times with DCM.

  • Workup: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the resulting secondary amine by flash column chromatography.

G start start amide amide start->amide RCOCl, Base (Protocol 3.1) sec_amine sec_amine start->sec_amine RCHO, NaBH(OAc)₃ (Protocol 3.2) sulfonamide sulfonamide start->sulfonamide RSO₂Cl, Base

Caption: Key transformations of the C6-primary amine.

Orthogonal Strategy: Functionalization of the N4 Position

A key advantage of this building block is the Boc-protected N4-amine, which enables a second, independent functionalization step after the C6-amine has been modified.

Causality Behind Experimental Choices:

  • Deprotection Reagent: Strong acids are required to cleave the Boc group. Trifluoroacetic acid (TFA) in DCM or hydrogen chloride (HCl) in an organic solvent like 1,4-dioxane are most common. TFA is often preferred for its ease of removal in vacuo, though care must be taken with acid-sensitive functional groups elsewhere in the molecule.

  • Scavengers: During deprotection, the released tert-butyl cation can potentially alkylate electron-rich moieties. Scavengers like triethylsilane (TES) or anisole can be added to trap this cation and prevent side reactions.

Protocol 4.1: Boc Deprotection of the N4-Amine

  • Setup: Dissolve the N-Boc protected substrate (1.0 eq) in DCM (approx. 0.1 M).

  • Reagent Addition: Add trifluoroacetic acid (TFA, 5-10 eq, often used as a 20-50% solution in DCM) to the solution at 0 °C.

  • Reaction: Stir the mixture at room temperature for 1-3 hours. Monitor the disappearance of the starting material by LC-MS.

  • Workup: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the excess TFA and DCM. It is often necessary to co-evaporate with a solvent like toluene to remove residual acid.

  • Isolation: The product is typically obtained as a TFA salt. To obtain the free amine, dissolve the residue in DCM and wash with a saturated aqueous solution of sodium bicarbonate until the aqueous layer is basic. Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the free secondary amine, which can be used directly in the next step.

Following deprotection, the newly liberated secondary amine at N4 can undergo the same set of reactions described in Section 3 (acylation, reductive amination, etc.), providing a powerful strategy for generating molecular diversity.

G cluster_path1 Path A cluster_path2 Path B start Starting Building Block (Boc-N4, H₂N-C6) step1a 1. Functionalize C6-Amine (e.g., Acylation) start->step1a step1b 1. Deprotect N4-Amine (TFA or HCl) start->step1b step2a 2. Deprotect N4-Amine (TFA or HCl) step1a->step2a final_product Di-functionalized 1,4-Oxazepane step2a->final_product 3. Functionalize N4-Amine step2b 2. Functionalize N4-Amine (e.g., Alkylation) step1b->step2b step2b->final_product 3. Functionalize C6-Amine

Caption: Orthogonal synthesis workflow for dual functionalization.

**5. Case Study: Application in CNS

Method

Application Notes and Protocols: N-Acylation of Tert-butyl 6-amino-1,4-oxazepane-4-carboxylate

Introduction The N-acylation of amines is a cornerstone transformation in organic synthesis, pivotal for the construction of amides—a functional group prevalent in pharmaceuticals, agrochemicals, and materials science. T...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The N-acylation of amines is a cornerstone transformation in organic synthesis, pivotal for the construction of amides—a functional group prevalent in pharmaceuticals, agrochemicals, and materials science. This guide provides a comprehensive overview of the reaction conditions for the N-acylation of tert-butyl 6-amino-1,4-oxazepane-4-carboxylate, a valuable building block in medicinal chemistry. The 1,4-oxazepane scaffold is of significant interest in drug discovery due to its conformational flexibility and ability to present substituents in diverse spatial arrangements. The presence of a Boc-protected nitrogen within the ring and a primary amino group at the 6-position offers a handle for selective functionalization, leading to the synthesis of novel chemical entities with potential therapeutic applications.

This document is intended for researchers, scientists, and drug development professionals. It will delve into the mechanistic rationale behind reagent selection and reaction optimization, provide detailed, field-proven protocols for various acylation methods, and offer a guide to the purification and characterization of the resulting N-acylated products.

Mechanistic Considerations: The Art of Amide Bond Formation

The N-acylation of tert-butyl 6-amino-1,4-oxazepane-4-carboxylate proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the primary amine attacks the electrophilic carbonyl carbon of the acylating agent. This initial attack forms a transient tetrahedral intermediate, which then collapses, expelling a leaving group to yield the stable amide product.

Several factors influence the rate and efficiency of this reaction:

  • Nucleophilicity of the Amine: The primary amine at the 6-position is a potent nucleophile. However, its reactivity can be influenced by the steric bulk of the adjacent 1,4-oxazepane ring.

  • Electrophilicity of the Acylating Agent: The choice of acylating agent is critical. Acyl chlorides are generally more reactive than acid anhydrides due to the better leaving group ability of the chloride ion.

  • Role of the Base: A base is typically employed to neutralize the acidic byproduct generated during the reaction (e.g., HCl from an acyl chloride). This prevents the protonation of the starting amine, which would render it non-nucleophilic and halt the reaction. Common bases include tertiary amines like triethylamine (TEA) and pyridine.

  • Catalysis: In certain cases, particularly with less reactive acylating agents or sterically hindered amines, a nucleophilic catalyst such as 4-dimethylaminopyridine (DMAP) can be employed to accelerate the reaction. DMAP reacts with the acylating agent to form a highly reactive N-acylpyridinium salt, which is then more susceptible to nucleophilic attack by the amine.[1]

The tert-butoxycarbonyl (Boc) protecting group on the ring nitrogen is stable under the typical basic and neutral conditions used for N-acylation, ensuring the chemoselective acylation of the primary amine at the 6-position.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the N-acylation of tert-butyl 6-amino-1,4-oxazepane-4-carboxylate using common acylating agents.

Protocol 1: N-Acetylation using Acetyl Chloride

This protocol describes the formation of tert-butyl 6-(acetylamino)-1,4-oxazepane-4-carboxylate using acetyl chloride, a highly reactive acylating agent.

Materials:

  • tert-Butyl 6-amino-1,4-oxazepane-4-carboxylate

  • Acetyl chloride

  • Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add tert-butyl 6-amino-1,4-oxazepane-4-carboxylate (1.0 eq.).

  • Dissolve the starting material in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1-0.2 M.

  • Add triethylamine (1.2-1.5 eq.) to the solution and stir for 5-10 minutes at room temperature.

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Slowly add acetyl chloride (1.1 eq.) dropwise to the cooled, stirring solution. Maintain the temperature at 0 °C during the addition.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-3 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with DCM (2 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: N-Benzoylation using Benzoyl Chloride (Schotten-Baumann Conditions)

This protocol utilizes Schotten-Baumann conditions, a classic method for N-acylation using an acyl chloride in a biphasic system with an aqueous base.[1][2][3]

Materials:

  • tert-Butyl 6-amino-1,4-oxazepane-4-carboxylate

  • Benzoyl chloride

  • Sodium hydroxide (NaOH)

  • Dichloromethane (DCM) or Diethyl ether

  • Water

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Addition funnel

Procedure:

  • Dissolve tert-butyl 6-amino-1,4-oxazepane-4-carboxylate (1.0 eq.) in dichloromethane (DCM) in a round-bottom flask.

  • Add an aqueous solution of sodium hydroxide (e.g., 2 M, 2.0-3.0 eq.) to the flask.

  • Stir the biphasic mixture vigorously.

  • Slowly add benzoyl chloride (1.1-1.2 eq.) to the reaction mixture, either neat or as a solution in DCM, over 15-30 minutes.

  • Continue to stir the reaction vigorously at room temperature for 2-4 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, separate the organic layer.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or flash column chromatography.

Protocol 3: N-Acylation using an Acid Anhydride with DMAP Catalysis

This protocol is suitable for less reactive acylating agents like acetic anhydride and can be beneficial for sterically hindered substrates.

Materials:

  • tert-Butyl 6-amino-1,4-oxazepane-4-carboxylate

  • Acetic anhydride (or other desired anhydride)

  • 4-Dimethylaminopyridine (DMAP) (catalytic amount, e.g., 0.05-0.1 eq.)

  • Pyridine or Triethylamine (as a base, 1.5 eq.)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous copper (II) sulfate solution (to remove pyridine if used)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve tert-butyl 6-amino-1,4-oxazepane-4-carboxylate (1.0 eq.), pyridine or triethylamine (1.5 eq.), and a catalytic amount of DMAP (0.05-0.1 eq.) in anhydrous DCM.

  • To this stirring solution, add the acid anhydride (1.2 eq.) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 2-6 hours, or until completion as indicated by TLC or LC-MS analysis.

  • Upon completion, dilute the reaction mixture with DCM.

  • If pyridine was used, wash the organic layer with saturated aqueous copper (II) sulfate solution until the blue color in the aqueous layer persists.

  • Wash the organic layer with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.

Comparative Data for N-Acylation Methods

Acylating Agent Base Catalyst Solvent Typical Reaction Time Typical Yield Notes
Acetyl ChlorideTriethylamineNoneDichloromethane1-3 hoursHighFast and efficient. Requires anhydrous conditions.
Benzoyl ChlorideSodium HydroxideNoneDCM/Water2-4 hoursHighSchotten-Baumann conditions. Good for large scale.[1][2][3]
Acetic AnhydridePyridine/TEADMAP (cat.)Dichloromethane2-6 hoursGood to HighMilder than acyl chlorides. DMAP accelerates the reaction.[1]
Acetic AnhydrideNoneNoneNeat0.5-2 hoursVariableCan be effective for simple acylations, but may require heating.[4]

Purification and Characterization

Purification:

  • Flash Column Chromatography: This is the most common method for purifying the N-acylated products. A silica gel stationary phase is typically used with a gradient elution of a non-polar solvent (e.g., hexanes or petroleum ether) and a polar solvent (e.g., ethyl acetate). The polarity of the eluent system will depend on the specific acyl group introduced.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes, ethanol/water) can be an effective purification method to obtain highly pure material.

  • Aqueous Work-up: A standard aqueous work-up is crucial to remove the base, unreacted acylating agent, and any water-soluble byproducts before further purification.

Characterization:

The structure and purity of the N-acylated product should be confirmed by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Expect to see the appearance of a new amide N-H proton signal (typically a broad singlet or a triplet if coupled to adjacent protons) and signals corresponding to the protons of the newly introduced acyl group. A downfield shift of the proton on the carbon adjacent to the newly formed amide nitrogen is also expected.

    • ¹³C NMR: The formation of the amide will be confirmed by the appearance of a new carbonyl carbon signal in the range of 165-175 ppm.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) or other soft ionization techniques can be used to confirm the molecular weight of the desired product.

  • Infrared (IR) Spectroscopy: The IR spectrum will show a characteristic strong amide C=O stretching band around 1630-1680 cm⁻¹ and an N-H stretching band around 3300 cm⁻¹.

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used to assess the purity of the final compound.

Troubleshooting

Problem Possible Cause Solution
Low or no conversion Insufficiently reactive acylating agent.Use a more reactive agent (e.g., acyl chloride instead of anhydride). Add a catalyst like DMAP.
Protonation of the starting amine.Ensure a sufficient amount of base is used (at least 1 equivalent for acyl chlorides).
Steric hindrance.Increase reaction temperature or use a more potent catalytic system.
Formation of di-acylated product Use of excess acylating agent.Use a stoichiometric amount or a slight excess (1.05-1.1 eq.) of the acylating agent.
Hydrolysis of acylating agent Presence of water in the reaction.Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere.
Difficult purification Product has similar polarity to starting material.Optimize the solvent system for column chromatography. Consider derivatization to alter polarity for separation.

Visualizing the Workflow

General N-Acylation Workflow

N_Acylation_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions Amine tert-Butyl 6-amino- 1,4-oxazepane-4-carboxylate Reaction N-Acylation Reaction Amine->Reaction AcylatingAgent Acylating Agent (Acyl Chloride or Anhydride) AcylatingAgent->Reaction Solvent Solvent (e.g., DCM, THF) Solvent->Reaction Base Base (e.g., TEA, Pyridine) Base->Reaction Catalyst Catalyst (optional) (e.g., DMAP) Catalyst->Reaction Workup Aqueous Work-up Reaction->Workup Purification Purification (Column Chromatography or Recrystallization) Workup->Purification Product N-Acylated Product Purification->Product Characterization Characterization (NMR, MS, IR, HPLC) Product->Characterization

Caption: General workflow for the N-acylation of tert-butyl 6-amino-1,4-oxazepane-4-carboxylate.

Mechanistic Pathway with an Acyl Chloride

Acylation_Mechanism Reactants Amine (R-NH₂) Acyl Chloride (R'-COCl) Tetrahedral_Intermediate Tetrahedral Intermediate R-N⁺H₂-C(O⁻)(Cl)R' Reactants:f0->Tetrahedral_Intermediate Nucleophilic Attack Amide_HCl Protonated Amide R-NH-C(=O)R' • HCl Tetrahedral_Intermediate->Amide_HCl Collapse & Leaving Group Expulsion Product_Base Amide (R-NH-C(=O)R') Base•HCl Amide_HCl->Product_Base Deprotonation by Base

Sources

Application

Tert-butyl 6-amino-1,4-oxazepane-4-carboxylate: A Versatile Scaffold in Modern Drug Discovery

Introduction In the landscape of contemporary medicinal chemistry, the quest for novel molecular scaffolds that impart favorable pharmacological and pharmacokinetic properties is relentless. Among the saturated heterocyc...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of contemporary medicinal chemistry, the quest for novel molecular scaffolds that impart favorable pharmacological and pharmacokinetic properties is relentless. Among the saturated heterocycles that have garnered significant attention, the 1,4-oxazepane ring system has emerged as a privileged structure.[1] Its unique seven-membered architecture offers a three-dimensional conformation that can effectively explore chemical space, often leading to improved potency, selectivity, and metabolic stability of drug candidates.[2] This guide focuses on a key derivative, Tert-butyl 6-amino-1,4-oxazepane-4-carboxylate , a versatile building block that has found numerous applications in the synthesis of innovative therapeutics. We will delve into its strategic importance, provide detailed protocols for its use, and explore case studies that highlight its successful incorporation into drug discovery programs.

The Strategic Advantage of the 1,4-Oxazepane Scaffold

The 1,4-oxazepane motif is a bioisostere of other commonly used cyclic amines like piperidine and morpholine. However, its larger, seven-membered ring size introduces distinct conformational flexibility.[2] These features can be strategically exploited by medicinal chemists to:

  • Enhance Solubility: Saturated heterocycles, in general, are known to improve aqueous solubility compared to their aromatic counterparts.[2]

  • Optimize Lipophilicity: The scaffold allows for fine-tuning of lipophilicity (LogP), which is crucial for membrane permeability and minimizing off-target effects. The larger carbon framework of the 1,4-oxazepane ring can lead to an increase in lipophilicity, which must be balanced with other properties.[2]

  • Escape Flatland: The inherent non-planar, three-dimensional nature of the 1,4-oxazepane ring allows for a more precise and extensive exploration of the binding pockets of biological targets compared to flatter aromatic systems.[1]

  • Improve Metabolic Stability: The substitution pattern on the ring can be modulated to block sites of metabolic degradation, thereby increasing the half-life of the drug.

The subject of this guide, Tert-butyl 6-amino-1,4-oxazepane-4-carboxylate, is a particularly useful synthon due to its orthogonally protected amino groups. The tert-butoxycarbonyl (Boc) group on the ring nitrogen allows for selective deprotection under acidic conditions, while the primary amine at the 6-position is readily available for a variety of coupling reactions.[3]

Synthesis and Characterization

While the focus of this guide is on applications, a brief overview of the synthesis of Tert-butyl 6-amino-1,4-oxazepane-4-carboxylate is pertinent. A common route involves a multi-step sequence starting from commercially available materials. The key steps often include ring-closing metathesis or reductive amination strategies.

General Characterization Data:

ParameterValue
Molecular Formula C10H20N2O3[4]
Molecular Weight 216.28 g/mol [4]
Appearance Off-white to pale yellow solid
Solubility Soluble in methanol, dichloromethane, and other common organic solvents
CAS Number 1170390-54-1[5]

Core Applications in Drug Discovery: Case Studies

The utility of Tert-butyl 6-amino-1,4-oxazepane-4-carboxylate is best illustrated through its incorporation into the synthesis of various therapeutic agents.

As a Key Building Block for Kinase Inhibitors

Kinases are a major class of drug targets, particularly in oncology. The unique conformational properties of the 1,4-oxazepane scaffold make it an attractive component for designing selective kinase inhibitors.[6] For instance, the benzo[1][7]oxazepin-4-one scaffold has been successfully utilized in the development of highly potent and selective Receptor Interacting Protein 1 (RIPK1) kinase inhibitors.[6][8]

Protocol 1: Synthesis of a Generic Kinase Inhibitor Core via Reductive Amination

This protocol outlines a general procedure for coupling Tert-butyl 6-amino-1,4-oxazepane-4-carboxylate with a heteroaromatic aldehyde, a common step in the synthesis of kinase inhibitors.[9]

Materials:

  • Tert-butyl 6-amino-1,4-oxazepane-4-carboxylate

  • Aryl or heteroaryl aldehyde (e.g., 2-chloro-5-formylpyridine)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)[10]

  • Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Acetic acid (glacial)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a solution of Tert-butyl 6-amino-1,4-oxazepane-4-carboxylate (1.0 eq) in DCE (0.1 M) is added the aryl/heteroaryl aldehyde (1.1 eq) and acetic acid (1.2 eq).

  • Stirring: The reaction mixture is stirred at room temperature for 30 minutes to allow for imine formation.

  • Reduction: Sodium triacetoxyborohydride (1.5 eq) is added portion-wise over 10 minutes. The reaction is then stirred at room temperature for 12-16 hours.

  • Work-up: The reaction is quenched by the slow addition of saturated aqueous sodium bicarbonate solution. The layers are separated, and the aqueous layer is extracted with dichloromethane (3 x 20 mL).

  • Drying and Concentration: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by silica gel column chromatography (e.g., using a gradient of 0-10% methanol in dichloromethane) to afford the desired coupled product.

Causality and Experimental Choices:

  • NaBH(OAc)₃ as the Reducing Agent: Sodium triacetoxyborohydride is a mild and selective reducing agent for imines, minimizing the risk of reducing the aldehyde starting material.[11]

  • Acetic Acid Catalyst: The acid catalyzes the formation of the iminium ion, which is the species that is subsequently reduced.[10]

  • Anhydrous Conditions: While not strictly necessary for NaBH(OAc)₃ reductions, maintaining relatively dry conditions can improve yields.

In the Development of CNS-Active Agents

The ability to fine-tune polarity and permeability makes the 1,4-oxazepane scaffold suitable for central nervous system (CNS) drug discovery, where crossing the blood-brain barrier is a significant hurdle.[1][12] Derivatives of 1,4-oxazepane have been synthesized as selective dopamine D4 receptor ligands for potential use in treating schizophrenia.[1]

Protocol 2: Boc-Deprotection and Subsequent Amide Coupling

This protocol describes the deprotection of the Boc group and subsequent acylation, a common sequence for elaborating the scaffold.

Materials:

  • Boc-protected 1,4-oxazepane derivative (from Protocol 1)

  • 4 M HCl in 1,4-dioxane or Trifluoroacetic acid (TFA) in dichloromethane (DCM)[13]

  • Carboxylic acid of interest

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF) or DCM

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Boc-Deprotection: The Boc-protected substrate is dissolved in DCM (0.2 M), and TFA (10 eq) is added. The reaction is stirred at room temperature for 1-2 hours. The solvent is removed under reduced pressure. Alternatively, the substrate can be dissolved in 4 M HCl in 1,4-dioxane and stirred for 2-4 hours, followed by evaporation.[13][14]

  • Amide Coupling Setup: The resulting amine salt is dissolved in DMF (0.1 M). The carboxylic acid (1.1 eq), HATU (1.2 eq), and DIPEA (3.0 eq) are added sequentially.

  • Reaction: The mixture is stirred at room temperature for 2-16 hours.[14]

  • Work-up: The reaction mixture is diluted with ethyl acetate and washed with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).

  • Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.

  • Purification: The crude product is purified by silica gel column chromatography or preparative HPLC.

Causality and Experimental Choices:

  • Acidic Deprotection: The Boc group is labile to strong acids like TFA or HCl, providing a clean and efficient deprotection method.[3][13] The reaction is typically fast and occurs at room temperature.[13]

  • HATU/HBTU as Coupling Reagents: These are highly efficient peptide coupling reagents that minimize racemization and lead to high yields of the desired amide product.

  • DIPEA as a Base: A non-nucleophilic base is required to neutralize the amine salt and facilitate the coupling reaction without competing in the acylation.[14]

Visualizing the Workflow

The following diagram illustrates the general synthetic utility of Tert-butyl 6-amino-1,4-oxazepane-4-carboxylate.

References

Method

Application Notes & Protocols: Synthesis of Novel Heterocyclic Compounds from tert-Butyl 6-amino-1,4-oxazepane-4-carboxylate

Abstract The 1,4-oxazepane scaffold is a privileged seven-membered heterocycle that has garnered significant attention in medicinal chemistry due to its unique three-dimensional structure and conformational flexibility,...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1,4-oxazepane scaffold is a privileged seven-membered heterocycle that has garnered significant attention in medicinal chemistry due to its unique three-dimensional structure and conformational flexibility, which allows for potent and selective interactions with a variety of biological targets.[1] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of novel heterocyclic compounds derived from tert-butyl 6-amino-1,4-oxazepane-4-carboxylate. We present a series of detailed protocols for the derivatization of this versatile building block, focusing on N-acylation, reductive amination, and the construction of fused heterocyclic systems. The rationale behind the experimental choices and methodologies is discussed to provide a deeper understanding of the synthetic transformations.

Introduction: The Significance of the 1,4-Oxazepane Moiety

The 1,4-oxazepane ring system is a key structural motif in a number of biologically active compounds. Its non-planar, flexible nature allows for the precise spatial arrangement of pharmacophoric groups, leading to enhanced binding affinity and selectivity for various receptors and enzymes.[1] Derivatives of 1,4-oxazepane have shown promise in several therapeutic areas, including central nervous system (CNS) disorders and inflammatory diseases.[1] For instance, substituted 1,4-oxazepanes have been developed as selective ligands for the dopamine D4 receptor, a target for antipsychotic drugs in the treatment of schizophrenia.[1][2][3]

tert-Butyl 6-amino-1,4-oxazepane-4-carboxylate serves as an excellent starting material for the synthesis of diverse libraries of 1,4-oxazepane derivatives. The presence of a primary amino group at the 6-position provides a reactive handle for a variety of chemical modifications, while the Boc-protecting group on the ring nitrogen allows for controlled reactions and can be readily removed under acidic conditions for further functionalization.

Synthetic Strategies and Protocols

This section details proven protocols for the elaboration of tert-butyl 6-amino-1,4-oxazepane-4-carboxylate into more complex heterocyclic structures.

N-Acylation of the 6-Amino Group

N-acylation is a fundamental transformation for introducing a wide range of functional groups and building blocks onto the 1,4-oxazepane core.[4][5] The resulting amides can themselves be biologically active or serve as intermediates for further synthesis.

Rationale: The choice of acylating agent and reaction conditions is crucial for achieving high yields and purity. Acyl chlorides and anhydrides are common acylating agents due to their high reactivity.[6] The use of a mild base, such as triethylamine or diisopropylethylamine (DIPEA), is necessary to neutralize the acid byproduct generated during the reaction. Anhydrous conditions are often preferred to prevent hydrolysis of the acylating agent.

Protocol 1: General Procedure for N-Acylation with an Acyl Chloride

  • Materials:

    • tert-Butyl 6-amino-1,4-oxazepane-4-carboxylate

    • Acyl chloride (e.g., benzoyl chloride, acetyl chloride) (1.1 equivalents)

    • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 equivalents)

    • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

    • Standard laboratory glassware for reaction, workup, and purification

  • Procedure:

    • Dissolve tert-butyl 6-amino-1,4-oxazepane-4-carboxylate (1.0 equivalent) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

    • Cool the solution to 0 °C using an ice bath.

    • Add TEA or DIPEA (1.5 equivalents) to the stirred solution.

    • Slowly add the acyl chloride (1.1 equivalents) dropwise to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Upon completion, quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and extract with DCM.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the desired N-acylated product.

Data Presentation:

EntryAcyl ChlorideBaseSolventTime (h)Yield (%)
1Benzoyl chlorideTEADCM492
2Acetyl chlorideDIPEATHF295
3Cyclopropanecarbonyl chlorideTEADCM688

Table 1: Representative yields for the N-acylation of tert-butyl 6-amino-1,4-oxazepane-4-carboxylate.

Reductive Amination for N-Alkylation

Reductive amination is a powerful and versatile method for forming carbon-nitrogen bonds and is widely used for the synthesis of secondary and tertiary amines.[7][8][9][10] This one-pot procedure involves the reaction of the primary amine with an aldehyde or ketone to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine.[9][11]

Rationale: The choice of reducing agent is critical for the success of a reductive amination. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are commonly used because they are mild enough to selectively reduce the iminium ion in the presence of the carbonyl starting material.[7][11] The reaction is typically carried out under slightly acidic conditions to facilitate imine formation.[7]

Protocol 2: General Procedure for Reductive Amination

  • Materials:

    • tert-Butyl 6-amino-1,4-oxazepane-4-carboxylate

    • Aldehyde or Ketone (1.1 equivalents)

    • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents)

    • Acetic acid (catalytic amount)

    • Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

    • Standard laboratory glassware for reaction, workup, and purification

  • Procedure:

    • To a solution of tert-butyl 6-amino-1,4-oxazepane-4-carboxylate (1.0 equivalent) and the aldehyde or ketone (1.1 equivalents) in anhydrous DCM, add a catalytic amount of acetic acid.

    • Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

    • Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture.

    • Continue stirring at room temperature for 12-24 hours. Monitor the reaction by TLC or LC-MS.

    • Upon completion, carefully quench the reaction with saturated aqueous NaHCO₃ solution.

    • Extract the aqueous layer with DCM.

    • Combine the organic layers and wash with brine.

    • Dry the organic phase over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Visualization of Synthetic Pathways:

Synthetic_Pathways start tert-Butyl 6-amino- 1,4-oxazepane-4-carboxylate acyl N-Acylated Product start->acyl Acyl Chloride, Base alkyl N-Alkylated Product start->alkyl Aldehyde/Ketone, NaBH(OAc)₃

Caption: Synthetic derivatization of the starting material.

Synthesis of Fused Pyrazinone Heterocycles

The construction of fused heterocyclic systems expands the chemical space and can lead to compounds with novel biological activities.[12][13] The reaction of a diamine with an α-ketoester can lead to the formation of a pyrazinone ring.[14][15]

Rationale: This protocol first involves the deprotection of the Boc group to reveal the secondary amine on the 1,4-oxazepane ring, creating a diamine functionality with the 6-amino group. This diamine can then undergo a cyclocondensation reaction with an α-ketoester, such as ethyl bromopyruvate, to form a fused pyrazinone ring system.

Protocol 3: Synthesis of a Fused 1,4-Oxazepano[6,5-b]pyrazin-2(1H)-one

  • Part A: Boc Deprotection

    • Materials:

      • tert-Butyl 6-amino-1,4-oxazepane-4-carboxylate

      • 4M HCl in 1,4-dioxane or Trifluoroacetic acid (TFA)

      • Dichloromethane (DCM)

      • Diethyl ether

    • Procedure:

      • Dissolve the Boc-protected amine in a minimal amount of DCM.

      • Add an excess of 4M HCl in 1,4-dioxane or TFA.

      • Stir the reaction at room temperature for 1-4 hours until TLC or LC-MS indicates complete consumption of the starting material.

      • Concentrate the reaction mixture under reduced pressure.

      • Triturate the residue with diethyl ether to precipitate the hydrochloride or trifluoroacetate salt of the diamine.

      • Collect the solid by filtration and dry under vacuum. Use the salt directly in the next step.

  • Part B: Cyclocondensation

    • Materials:

      • 6-Amino-1,4-oxazepane salt (from Part A)

      • Ethyl bromopyruvate (1.0 equivalent)

      • Sodium bicarbonate (NaHCO₃) or another suitable base (3.0 equivalents)

      • Ethanol or Acetonitrile

    • Procedure:

      • Suspend the diamine salt and sodium bicarbonate in ethanol.

      • Add ethyl bromopyruvate to the suspension.

      • Heat the reaction mixture to reflux and stir for 12-24 hours.

      • Monitor the reaction by TLC or LC-MS.

      • After completion, cool the reaction to room temperature and filter off the inorganic salts.

      • Concentrate the filtrate under reduced pressure.

      • Purify the crude product by column chromatography or recrystallization to yield the fused pyrazinone.

Experimental Workflow Diagram:

Fused_Ring_Synthesis cluster_0 Part A: Deprotection cluster_1 Part B: Cyclocondensation start Boc-Protected Amine deprotected Diamine Salt start->deprotected HCl or TFA product Fused Pyrazinone deprotected->product Base, Reflux reagent Ethyl Bromopyruvate reagent->product

Caption: Workflow for fused pyrazinone synthesis.

Conclusion

tert-Butyl 6-amino-1,4-oxazepane-4-carboxylate is a highly valuable and versatile starting material for the synthesis of a wide array of novel heterocyclic compounds. The protocols detailed in these application notes provide robust and reproducible methods for N-acylation, N-alkylation via reductive amination, and the construction of fused pyrazinone systems. These synthetic strategies open avenues for the exploration of new chemical entities with potential therapeutic applications, particularly in the realm of CNS disorders and other diseases where the 1,4-oxazepane scaffold has shown significant promise.

References

  • Flores, M., et al. (2001). New Series of Morpholine and 1,4-Oxazepane Derivatives as Dopamine D4 Receptor Ligands: Synthesis and 3D-QSAR Model. Journal of Medicinal Chemistry, 44(15), 2545-2553. Retrieved from [Link]

  • Katritzky, A. R., et al. (2014). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. Molecules, 19(9), 13518-13533. Retrieved from [Link]

  • Van der Eycken, E. V., et al. (2021). A Review of the Synthetic Strategies toward Dihydropyrrolo[1,2-a]Pyrazinones. Organics, 2(2), 164-201. Retrieved from [Link]

  • Yusoff, N. H., & Razak, I. A. (2020). The Syntheses Of Fused Cyclic 5/6-Membered Ring Lactams Via Enamine Hydrogenation. Malaysian Journal of Chemistry, 22(1), 58-69. Retrieved from [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Retrieved from [Link]

  • North, M., et al. (2013). Acetic acid as a catalyst for the N-acylation of amines using esters as the acyl source. Chemical Communications, 49(88), 10376-10378. Retrieved from [Link]

  • Bougrin, K., et al. (2014). An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. Journal of Chemical and Pharmaceutical Research, 6(7), 1999-2005. Retrieved from [Link]

  • Wipf, P. (2005). Fused Heterocycles, Fused Ring System Synthesis Using Five- and Six- Membered Iminium Ions. In The Chemistry of Heterocyclic Compounds (Vol. 63, pp. 691-724). John Wiley & Sons, Inc. Retrieved from [Link]

  • Alcaide, B., & Almendros, P. (2023). 2(1H)-Pyrazinones from acyclic building blocks: methods of synthesis and further derivatizations. RSC Advances, 13(3), 1640-1669. Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). Reductive Amination. Retrieved from [Link]

  • Singh, R., et al. (2022). CHEMISTRY AND SYNTHESIS OF FUSED HETEROCYCLIC COMPOUNDS. Journal of Pharmaceutical Negative Results, 13(3), 871-876. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of cyclic amines. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • ResearchGate. (n.d.). Selected pharmacologically relevant compounds bearing a 1,4-oxazepane scaffold.1–6. Retrieved from [Link]

  • Kumar, A., et al. (2017). Facile and Green Synthesis of Saturated Cyclic Amines. Molecules, 22(12), 2098. Retrieved from [Link]

  • Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]

  • PubMed. (2001). New series of morpholine and 1,4-oxazepane derivatives as dopamine D4 receptor ligands: synthesis and 3D-QSAR model. Retrieved from [Link]

  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Retrieved from [Link]

  • Journal of Chemical Research, Synopses. (1995). Studies on Pyrazines. Part 33.1 Synthesis of 2,3-Diaminopyrazines via[1][2][12]Thiadiazolo[3,4-b]pyrazines. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Reductive Amination. Retrieved from [Link]

  • ResearchGate. (n.d.). Studies on the 1,4-Oxazepine Ring Formation Reaction Using the Molecular Orbital Method. Retrieved from [Link]

  • PubMed Central. (2024). Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus. Retrieved from [Link]

  • ChemRxiv. (2025). Scalable Synthesis of 6-Functionalized 1,4-Oxazepanes. Retrieved from [Link]

  • Google Patents. (n.d.). WO2012046882A1 - 1,4-oxazepane derivatives.
  • MDPI. (n.d.). Design and Synthesis of 1,3-Diarylpyrazoles and Investigation of Their Cytotoxicity and Antiparasitic Profile. Retrieved from [Link]

  • Amerigo Scientific. (n.d.). tert-Butyl 6-(aminomethyl)-1,4-oxazepane-4-carboxylate. Retrieved from [Link]

  • ResearchGate. (n.d.). Industrial Production of tert-Butyl-4-oxoazepane-1-carboxylate. Retrieved from [Link]

  • PubChem. (n.d.). tert-Butyl 4-aminoazepane-1-carboxylate. Retrieved from [Link]

Sources

Application

Application Note: Strategic Incorporation of Tert-butyl 6-amino-1,4-oxazepane-4-carboxylate in Solid-Phase Synthesis for Novel Scaffold Development

Audience: Researchers, scientists, and drug development professionals. Abstract: The 1,4-oxazepane motif is recognized as a privileged scaffold in medicinal chemistry, prized for its inherent three-dimensional structure...

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: The 1,4-oxazepane motif is recognized as a privileged scaffold in medicinal chemistry, prized for its inherent three-dimensional structure and conformational flexibility, which allows for potent and selective interactions with various biological targets.[1][2] This application note provides a comprehensive guide to the use of Tert-butyl 6-amino-1,4-oxazepane-4-carboxylate, a versatile building block for introducing this valuable scaffold in solid-phase synthesis (SPS). We present detailed, field-proven protocols for the immobilization of this building block onto a solid support, subsequent chemical elaboration, and final cleavage. The causality behind the choice of resins, reagents, and reaction conditions is explained to empower researchers to adapt these methods for the creation of diverse chemical libraries aimed at accelerating drug discovery programs.[3]

Introduction to the 1,4-Oxazepane Scaffold

Seven-membered heterocyclic rings containing both oxygen and nitrogen, such as 1,4-oxazepanes, play a pivotal role in the development of new pharmaceuticals.[3] Unlike flat aromatic rings, the puckered, non-planar structure of the oxazepane ring allows for the precise spatial arrangement of pharmacophoric elements. This unique topology is crucial for optimizing interactions with complex biological targets, leading to compounds with improved affinity and selectivity. Derivatives of this scaffold have been explored as dopamine D4 receptor ligands for CNS disorders and as other potential therapeutic agents.[1][2]

Tert-butyl 6-amino-1,4-oxazepane-4-carboxylate is a strategically designed synthetic intermediate. It features two key functionalities for solid-phase synthesis:

  • A primary amine at the C6 position , which serves as a nucleophilic handle for initial immobilization or for reaction with an electrophile.

  • A Boc-protected secondary amine at the N4 position , which is orthogonal to many other protecting group strategies. The tert-butyloxycarbonyl (Boc) group is stable under a variety of conditions but can be selectively removed with acid, revealing a new site for chemical diversification.[4]

This dual functionality allows for a divergent synthetic approach, where a common resin-bound intermediate can be used to generate a library of analogs by reacting the N4 amine with various building blocks.

Physicochemical Properties and Handling

A clear understanding of the building block's properties is essential for successful and reproducible synthesis.

PropertyValue
Chemical Formula C₁₀H₂₀N₂O₃
Molecular Weight 216.28 g/mol
Appearance Off-white to pale yellow solid or oil
Key Functional Groups Primary Amine (-NH₂), Boc-protected Amine (-N-Boc)
Solubility Soluble in DCM, DMF, DMSO, Methanol
Storage Store at 2-8°C under an inert atmosphere. Protect from moisture.

Core Synthetic Workflow

The overall strategy involves three main stages: immobilization, elaboration, and cleavage. Each step is designed to be high-yielding and easily purified through simple washing and filtration, which are the core advantages of solid-phase synthesis.[5]

G cluster_on_resin On-Resin Operations Resin 1. Select & Swell Resin (e.g., 2-CTC Resin) Immobilize 2. Immobilize Oxazepane (via C6-Amine) Resin->Immobilize Oxazepane, DIPEA Boc_Deprotect 3. N4-Boc Deprotection (TFA/DCM) Immobilize->Boc_Deprotect Wash & Dry Elaborate 4. Elaborate Scaffold (e.g., Acylation at N4) Boc_Deprotect->Elaborate Neutralize, Add Activated Acid Cleave 5. Cleave from Resin (Acidolysis) Elaborate->Cleave Wash & Dry Purify 6. Purify Final Product (RP-HPLC) Cleave->Purify

Caption: General workflow for solid-phase synthesis using the oxazepane building block.

Protocol 1: Immobilization on Solid Support

Causality & Rationale: The goal is to covalently attach the building block to the resin. The choice of resin is critical. We recommend 2-Chlorotrityl Chloride (2-CTC) resin for this purpose. The trityl linker reacts readily with the primary amine of the oxazepane under mild, non-nucleophilic basic conditions.[6] Crucially, the resulting bond is highly acid-labile, allowing the final product to be cleaved under very mild conditions (e.g., 1-5% TFA) that preserve most other acid-sensitive protecting groups, such as those on amino acid side chains.[7]

Caption: Immobilization of the oxazepane building block onto 2-CTC resin.

Step-by-Step Protocol: Immobilization
  • Resin Swelling: Place 2-CTC resin (1.0 g, ~1.5 mmol/g loading) in a fritted reaction vessel. Add dichloromethane (DCM, 10 mL) and gently agitate for 30 minutes to swell the resin beads. Drain the solvent.

  • Reagent Preparation: In a separate flask, dissolve Tert-butyl 6-amino-1,4-oxazepane-4-carboxylate (1.5 eq. relative to resin loading) and N,N-Diisopropylethylamine (DIPEA, 4.0 eq.) in DCM (8 mL).

  • Coupling Reaction: Add the reagent solution to the swollen resin. Agitate the mixture at room temperature for 2-4 hours.

  • Capping: To quench any unreacted chlorotrityl groups, add methanol (1 mL) to the vessel and agitate for 30 minutes. This prevents unwanted side reactions in subsequent steps.

  • Washing Cycle: Drain the reaction mixture and wash the resin thoroughly to remove excess reagents. A typical wash cycle is:

    • DCM (3 x 10 mL)

    • N,N-Dimethylformamide (DMF) (3 x 10 mL)

    • Isopropanol (IPA) (3 x 10 mL)

    • DCM (3 x 10 mL)

  • Drying: Dry the resin under a stream of nitrogen and then in a vacuum desiccator to a constant weight. The loading efficiency can be determined gravimetrically.

Protocol 2: On-Resin Elaboration

Once immobilized, the scaffold is ready for diversification. This is a two-step process involving deprotection of the N4-Boc group followed by coupling of a new building block.

Part A: N4-Boc Deprotection

Causality & Rationale: The Boc group is a classic acid-labile protecting group used in peptide synthesis.[4] It is reliably cleaved by treatment with trifluoroacetic acid (TFA).[8][9] A solution of 20-50% TFA in DCM is sufficient for rapid and complete deprotection without damaging the resin or the acid-sensitive trityl linker.[8]

Caption: Acidolytic removal of the N4-Boc protecting group on the solid support.

Step-by-Step Protocol: Boc Deprotection
  • Resin Swelling: Swell the resin from Protocol 1 in DCM (10 mL) for 30 minutes. Drain.

  • Deprotection: Add a solution of 20% TFA in DCM (v/v, 10 mL) to the resin. Agitate for 1-2 minutes, then drain. Add a fresh portion of the TFA/DCM solution and agitate for 20-30 minutes.

  • Washing: Drain the acid solution and wash the resin thoroughly with DCM (5 x 10 mL) to remove all traces of TFA.

  • Neutralization: To liberate the free secondary amine from its TFA salt, wash the resin with a solution of 10% DIPEA in DMF (v/v, 2 x 10 mL, 5 min each).

  • Final Wash: Wash the resin again with DMF (3 x 10 mL) followed by DCM (3 x 10 mL) to prepare it for the subsequent coupling step.

Self-Validation Check: A qualitative Kaiser test can be performed on a small sample of beads. The test should be negative (yellow beads) after immobilization (Protocol 1) and positive (blue beads) after neutralization in this protocol, confirming the presence of a primary/secondary amine.

Part B: Acylation of the N4-Amine

Causality & Rationale: This step forms an amide bond between the newly exposed N4-amine and the carboxyl group of an incoming building block (e.g., a protected amino acid or a carboxylic acid). The N4-amine is a secondary amine within a seven-membered ring, which can be sterically hindered. Therefore, a highly efficient coupling reagent is required to ensure a fast and complete reaction. We recommend HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) , which forms a highly reactive OAt-active ester, minimizing side reactions and proving effective even for difficult couplings.[10]

Step-by-Step Protocol: HATU-Mediated Coupling
  • Reagent Preparation (Pre-activation): In a separate vial, dissolve the carboxylic acid to be coupled (3.0 eq. relative to initial resin loading), HATU (2.9 eq.), and DIPEA (6.0 eq.) in DMF (5 mL). Allow the solution to stand for 5-10 minutes to pre-activate the acid.

  • Coupling Reaction: Add the pre-activated acid solution to the deprotected and neutralized resin from Part A. Agitate at room temperature for 1-2 hours.

  • Washing: Drain the coupling solution and wash the resin thoroughly using the standard cycle: DMF (3 x 10 mL), IPA (3 x 10 mL), DCM (3 x 10 mL).

  • Completion Check: A Kaiser test should now be negative (yellow beads), indicating the successful consumption of the free amine. If the test is positive, the coupling step can be repeated (double coupling).

  • Drying: Dry the final elaborated resin under vacuum.

Protocol 3: Cleavage and Product Isolation

Causality & Rationale: The final step is to release the synthesized molecule from the solid support. As established, the 2-CTC linker is highly acid-sensitive. A solution of 1-5% TFA in DCM is typically sufficient to cleave the product while leaving most standard side-chain protecting groups (e.g., Boc, tBu, Trt) intact. If global deprotection is desired, a much stronger cleavage cocktail (e.g., 95% TFA) is required. The protocol below details the mild cleavage method.

Step-by-Step Protocol: Mild Cleavage from 2-CTC Resin
  • Resin Swelling: Swell the final resin in DCM (10 mL) for 30 minutes. Drain.

  • Cleavage: Add a cleavage cocktail of 2% TFA in DCM (v/v, 10 mL) to the resin and agitate for 5 minutes. Drain the solution into a round-bottom flask containing a small amount of pyridine or DIPEA to neutralize the acid.

  • Repeat Cleavage: Repeat the cleavage step 3-4 more times, collecting the filtrate in the same flask each time.

  • Resin Wash: Wash the resin with additional DCM (2 x 10 mL) and add the washings to the collection flask.

  • Solvent Removal: Concentrate the combined filtrates in vacuo to obtain the crude product.

  • Purification: The crude product can be purified using standard techniques, most commonly Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the final compound using Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[11][12]

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low Immobilization Load Insufficient reagent equivalents; Inactive resin; Poor swelling.Increase equivalents of oxazepane and base; Use fresh, dry resin and solvents; Ensure adequate swelling time.
Incomplete Boc Deprotection Insufficient TFA concentration or time; Water in TFA.Use a higher concentration of TFA (up to 50%); Increase reaction time; Use fresh, anhydrous TFA.
Failed Coupling (Positive Kaiser Test) Steric hindrance; Inefficient coupling reagent; Poor pre-activation.Switch to a more potent coupling reagent (e.g., COMU); Increase coupling time or temperature (e.g., 40°C); Perform a second coupling (double couple).[10]
Low Cleavage Yield Incomplete cleavage; Product adsorption to resin.Increase number of cleavage treatments; Use a slightly more concentrated TFA cocktail (e.g., 5-10%); Use a more polar solvent like TFE/DCM.

References

  • New methods for analyzing compounds on polymeric supports. Current Opinion in Chemical Biology. [Link]

  • Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis. Protein Science. [Link]

  • New Series of Morpholine and 1,4-Oxazepane Derivatives as Dopamine D4 Receptor Ligands: Synthesis and 3D-QSAR Model. Journal of Medicinal Chemistry. [Link]

  • Chapter 3. Analytical Techniques in Solid-state Characterization. ResearchGate. [Link]

  • Analytical Methods for Characterization of Solid Forms. Slideshare. [Link]

  • Commonly Used Coupling Reagents in Peptide Synthesis. Dilun Biotechnology. [Link]

  • New route to 1,4-oxazepane and 1,4-diazepane derivatives: synthesis from N-propargylamines. RSC Advances. [Link]

  • SPPS Reagents Explained: A Complete Guide. CEM Corporation via YouTube. [Link]

  • Advances in Quantitative Analytical Methods for Solid Drugs. Molecules. [Link]

  • The Role of Coupling Reagents in Solid Phase Peptide Synthesis. Iris Biotech. [Link]

  • Characterization and Identification in Organic Chemistry through Analytical Techniques. Research and Reviews: Journal of Chemistry. [Link]

  • Facile Synthesis for Benzo-1,4-Oxazepine Derivatives by Tandem Transformation of C-N Coupling/C-H Carbonylation. Molecules. [Link]

  • Boc / Bzl Solid Phase Synthesis. Sunresin. [Link]

  • Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. International Journal of Medical, Health, Pharmaceutical and Biomedical Engineering. [Link]

  • New route to 1,4-oxazepane and 1,4-diazepane derivatives: synthesis from N-propargylamines. RSC Advances. [Link]

  • A Rapid Manual Solid Phase Peptide Synthesis Method for High-Throughput Peptide Production. Journal of Biomedical Materials Research Part A. [Link]

  • Bench-Stable, Orthogonal, Fully Automated Solid Phase Peptide Synthesis (SPPS): Case Study with Azapeptide- GLP-1. bioRxiv. [Link]

  • Automated solid-phase peptide synthesis to obtain therapeutic peptides. Beilstein Journal of Organic Chemistry. [Link]

  • Solid-Phase Synthesis of Oxetane Modified Peptides. Semantic Scholar. [Link]

  • Design and synthesis of handles for solid-phase peptide synthesis and convergent peptide synthesis. LSU Scholarly Repository. [Link]

Sources

Method

scalable synthesis of derivatives from Tert-butyl 6-amino-1,4-oxazepane-4-carboxylate

An In-Depth Guide to the Scalable Synthesis of Derivatives from Tert-butyl 6-amino-1,4-oxazepane-4-carboxylate Authored by a Senior Application Scientist Introduction The 1,4-oxazepane scaffold is a seven-membered satura...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Scalable Synthesis of Derivatives from Tert-butyl 6-amino-1,4-oxazepane-4-carboxylate

Authored by a Senior Application Scientist

Introduction

The 1,4-oxazepane scaffold is a seven-membered saturated heterocycle that has garnered significant interest in medicinal chemistry.[1] Its unique three-dimensional structure, which can be considered a hybrid of the well-known diazepine, morpholine, and azepane scaffolds, imparts desirable physicochemical properties for drug development.[1][2] Derivatives of this core are being explored for a wide range of biological activities, making them valuable building blocks in the synthesis of novel therapeutic agents.[1][3][4]

Tert-butyl 6-amino-1,4-oxazepane-4-carboxylate is a key intermediate, offering a strategically placed primary amine for derivatization while the nitrogen atom of the heterocyclic ring is protected by a tert-butyloxycarbonyl (Boc) group. This configuration allows for selective functionalization, leading to a diverse library of compounds. The subsequent removal of the Boc group can open avenues for further modification at the ring nitrogen.

This technical guide provides robust, field-proven protocols for the scalable synthesis of various derivatives from this versatile starting material. The methodologies have been optimized for efficiency, scalability, and purity, addressing the needs of researchers and professionals in drug discovery and development.

Core Synthetic Strategies for Derivatization

The primary amino group of tert-butyl 6-amino-1,4-oxazepane-4-carboxylate is a versatile handle for a variety of chemical transformations. The following sections detail three fundamental, scalable strategies for its derivatization: N-acylation, reductive amination, and N-arylation.

N-Acylation: Synthesis of Amide Derivatives

N-acylation is a fundamental and reliable method for converting the primary amine into a stable amide linkage. This reaction is typically high-yielding and proceeds under mild conditions. The choice of acylating agent (e.g., acid chloride, anhydride, or carboxylic acid with a coupling agent) allows for the introduction of a vast array of functional groups.

Causality Behind Experimental Choices:

  • Base: A non-nucleophilic organic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is used to scavenge the HCl generated when using an acyl chloride, preventing the protonation and deactivation of the starting amine.

  • Solvent: Aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are chosen to avoid side reactions with the acylating agent.

  • Temperature: The reaction is often initiated at 0 °C to control the initial exotherm, particularly on a larger scale, and then allowed to warm to room temperature to ensure complete conversion.

  • Reaction Setup: In a clean, dry flask under an inert atmosphere (e.g., nitrogen), dissolve tert-butyl 6-amino-1,4-oxazepane-4-carboxylate (1.0 eq.) in anhydrous dichloromethane (DCM, approx. 10 mL per gram of starting material).

  • Base Addition: Add triethylamine (1.2–1.5 eq.) to the solution and cool the mixture to 0 °C in an ice bath.

  • Acylating Agent Addition: Add the desired acyl chloride or anhydride (1.05–1.1 eq.) dropwise to the stirred solution, ensuring the internal temperature does not rise significantly.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2–16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, quench the mixture with water.[1] Separate the organic layer. Wash the organic layer sequentially with a saturated aqueous solution of NaHCO₃, water, and finally, brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure amide derivative.[1]

Reductive Amination: Synthesis of Secondary Amine Derivatives

Reductive amination is a powerful and efficient one-pot method for forming C-N bonds by reacting an amine with a carbonyl compound (aldehyde or ketone). The reaction proceeds via the in-situ formation of an imine or enamine intermediate, which is then reduced by a selective reducing agent.

Causality Behind Experimental Choices:

  • Reducing Agent: Sodium triacetoxyborohydride (STAB) is a preferred reducing agent for scalable reactions. It is milder and more selective for imines over carbonyls than other hydrides like sodium borohydride, and it does not generate gaseous byproducts like hydrogen (unlike NaBH₃CN in acidic conditions), which simplifies large-scale operations.

  • Solvent: Dichloroethane (DCE) or tetrahydrofuran (THF) are effective solvents for this transformation. Acetic acid is sometimes added as a catalyst to facilitate imine formation.

  • Reaction Setup: To a solution of tert-butyl 6-amino-1,4-oxazepane-4-carboxylate (1.0 eq.) and the desired aldehyde or ketone (1.0–1.2 eq.) in 1,2-dichloroethane (DCE), add acetic acid (1.0–2.0 eq.).

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate.

  • Reduction: Add sodium triacetoxyborohydride (STAB) (1.2–1.5 eq.) portion-wise to the mixture. An increase in temperature may be observed.

  • Reaction Progression: Stir the reaction at room temperature for 12-24 hours. Monitor the reaction's completion using TLC or LC-MS.

  • Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous NaHCO₃ solution until gas evolution ceases. Extract the product with an organic solvent such as DCM or ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography.

N-Arylation: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a C-N bond between an amine and an aryl halide or triflate.[5] This method is exceptionally versatile for creating N-aryl derivatives, which are common motifs in pharmaceuticals.

Causality Behind Experimental Choices:

  • Catalyst System: The choice of palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂) and phosphine ligand is critical. Bulky, electron-rich phosphine ligands (e.g., Xantphos, RuPhos, SPhos) are often required to facilitate the reductive elimination step and achieve high yields.

  • Base: A strong, non-nucleophilic base is necessary to deprotonate the amine in the catalytic cycle. Sodium tert-butoxide (NaOtBu) and cesium carbonate (Cs₂CO₃) are commonly used.

  • Inert Atmosphere: The palladium catalyst, particularly in its Pd(0) state, is sensitive to oxygen. Therefore, the reaction must be rigorously performed under an inert atmosphere (nitrogen or argon) using anhydrous solvents to prevent catalyst deactivation.

  • Reaction Setup: To a dry Schlenk flask or oven-dried vial, add the aryl halide (1.0 eq.), the palladium catalyst (e.g., Pd₂(dba)₃, 1-5 mol%), the phosphine ligand (2-10 mol%), and the base (e.g., NaOtBu, 1.4–2.0 eq.).

  • Inerting: Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Reagent Addition: Add a solution of tert-butyl 6-amino-1,4-oxazepane-4-carboxylate (1.1–1.2 eq.) in an anhydrous, degassed solvent (e.g., toluene or dioxane).

  • Reaction Progression: Heat the mixture to 80–110 °C and stir for 4–24 hours. Monitor the reaction's progress by LC-MS.

  • Work-up: Cool the reaction mixture to room temperature and dilute it with ethyl acetate. Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts.

  • Purification: Concentrate the filtrate under reduced pressure. The residue is then purified by flash column chromatography on silica gel to afford the N-aryl derivative.

Post-Derivatization: Boc-Group Removal

For many applications, the Boc protecting group on the 1,4-oxazepane ring nitrogen needs to be removed to enable further functionalization or to reveal the final target molecule. This is typically achieved under acidic conditions.

  • Reaction Setup: Dissolve the Boc-protected 1,4-oxazepane derivative (1.0 eq.) in dichloromethane (DCM).

  • Acid Addition: Add trifluoroacetic acid (TFA) (5–10 eq.) or a 4M solution of HCl in dioxane dropwise at 0 °C.

  • Reaction Progression: Allow the solution to warm to room temperature and stir for 1–4 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Work-up: Concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent. The resulting product is typically an amine salt (e.g., TFA or HCl salt). It can be used as is or neutralized with a base (e.g., NaHCO₃ solution) and extracted into an organic solvent to yield the free amine.

Data Summary and Visualization

Table 1: Comparison of Synthetic Strategies
StrategyKey ReagentsTypical ConditionsScalability Considerations
N-Acylation Acyl chloride, TEA, DCM0 °C to RT, 2-16 hExotherm control, cost of base/solvent, crystallization is preferred for purification.
Reductive Amination Aldehyde/Ketone, STAB, DCERT, 12-24 hChoice of reducing agent (cost, safety), extractive work-up is efficient.
N-Arylation Aryl halide, Pd catalyst, Ligand, Base80-110 °C, 4-24 hInert atmosphere required, catalyst cost and removal, ligand selection is crucial.
Diagrams of Synthetic Workflows

N_Acylation_Workflow Start Tert-butyl 6-amino- 1,4-oxazepane-4-carboxylate Reagents Acyl Chloride (R-COCl) Base (e.g., TEA) DCM, 0°C to RT Start->Reagents 1. Workup Aqueous Work-up (Quench, Wash, Dry) Reagents->Workup 2. Purification Purification (Chromatography or Recrystallization) Workup->Purification 3. Product N-Acyl Derivative Purification->Product 4.

Caption: Workflow for N-Acylation.

Reductive_Amination_Workflow Start Tert-butyl 6-amino- 1,4-oxazepane-4-carboxylate Reagents Aldehyde/Ketone STAB, DCE, RT Start->Reagents 1. Workup Aqueous Work-up (Quench, Extract, Dry) Reagents->Workup 2. Purification Purification (Chromatography) Workup->Purification 3. Product N-Alkyl Derivative Purification->Product 4.

Caption: Workflow for Reductive Amination.

Buchwald_Hartwig_Workflow Start Tert-butyl 6-amino- 1,4-oxazepane-4-carboxylate Reagents Aryl Halide, Pd Catalyst Ligand, Base Toluene, 80-110°C Start->Reagents 1. Workup Filtration through Celite® Reagents->Workup 2. Purification Purification (Chromatography) Workup->Purification 3. Product N-Aryl Derivative Purification->Product 4.

Caption: Workflow for Buchwald-Hartwig N-Arylation.

Boc_Deprotection_Workflow Start Boc-Protected Derivative Reagents Acid (TFA or HCl) DCM, 0°C to RT Start->Reagents 1. Workup Solvent Removal (Concentration) Reagents->Workup 2. Product Deprotected Amine Salt Workup->Product 3.

Sources

Application

Application Notes and Protocols: The Strategic Use of tert-Butyl 6-amino-1,4-oxazepane-4-carboxylate in the Synthesis of Dipeptidyl Peptidase-4 (DPP-4) Inhibitors

Introduction: The Rising Prominence of the 1,4-Oxazepane Scaffold in Enzyme Inhibition In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that offer improved pharmacological profiles...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rising Prominence of the 1,4-Oxazepane Scaffold in Enzyme Inhibition

In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that offer improved pharmacological profiles is perpetual. The 1,4-oxazepane motif, a seven-membered heterocycle, has emerged as a privileged structure in drug discovery. Its inherent three-dimensional character and conformational flexibility allow for precise spatial orientation of pharmacophoric groups, enabling potent and selective interactions with biological targets. This guide provides an in-depth exploration of the application of a key derivative, tert-butyl 6-amino-1,4-oxazepane-4-carboxylate, in the synthesis of potent enzyme inhibitors, with a specific focus on Dipeptidyl Peptidase-4 (DPP-4) inhibitors for the treatment of type 2 diabetes.

DPP-4 is a serine exopeptidase that plays a critical role in glucose homeostasis by inactivating incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1] By inhibiting DPP-4, the levels of active incretins are increased, leading to enhanced glucose-dependent insulin secretion and suppressed glucagon release.[2] This mechanism of action has established DPP-4 inhibitors as a valuable therapeutic class for managing type 2 diabetes.[3]

This document will provide detailed synthetic protocols, mechanistic insights, and practical guidance for researchers, scientists, and drug development professionals interested in leveraging the unique properties of the 1,4-oxazepane scaffold for the design and synthesis of next-generation enzyme inhibitors.

The 1,4-Oxazepane Ring: A Scaffold for Enhanced Potency and Selectivity

The seven-membered 1,4-oxazepane ring offers distinct advantages over more common six-membered heterocycles like piperidine and morpholine.[4] Its greater conformational flexibility allows it to adapt to the intricate topographies of enzyme active sites, potentially leading to enhanced binding affinity. Furthermore, the additional atom in the ring provides more vectors for substitution, enabling a broader exploration of chemical space to optimize potency, selectivity, and pharmacokinetic properties.

The strategic incorporation of the tert-butyl 6-amino-1,4-oxazepane-4-carboxylate moiety provides a chiral building block with a protected amine, ready for coupling to a core pharmacophore. The tert-butoxycarbonyl (Boc) protecting group is crucial for preventing unwanted side reactions and can be efficiently removed under acidic conditions in the final stages of the synthesis.

Synthetic Strategy: A Trelagliptin Analogue as a Case Study

To illustrate the utility of tert-butyl 6-amino-1,4-oxazepane-4-carboxylate, we will focus on the synthesis of a novel analogue of Trelagliptin, a once-weekly DPP-4 inhibitor. The core synthetic strategy involves a key nucleophilic aromatic substitution (SNAr) reaction, followed by deprotection to yield the final active pharmaceutical ingredient (API).

Overall Synthetic Workflow

The synthesis can be conceptually divided into three main stages:

  • Synthesis of the Chiral Building Block: Preparation of enantiomerically pure (6R)-tert-butyl 6-amino-1,4-oxazepane-4-carboxylate.

  • Core Coupling Reaction: Nucleophilic aromatic substitution to couple the chiral amine with the pyrimidinedione core.

  • Deprotection and Purification: Removal of the Boc protecting group and purification of the final DPP-4 inhibitor.

Synthetic_Workflow cluster_0 Stage 1: Chiral Building Block Synthesis cluster_1 Stage 2: Core Coupling cluster_2 Stage 3: Final Product Generation start Achiral Starting Materials chiral_synthesis Enantioselective Synthesis / Chiral Resolution start->chiral_synthesis chiral_amine (6R)-tert-butyl 6-amino-1,4-oxazepane-4-carboxylate chiral_synthesis->chiral_amine snar_reaction Nucleophilic Aromatic Substitution (SNAr) chiral_amine->snar_reaction Key Reactant pyrimidine_core 2-((6-chloro-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)-4-fluorobenzonitrile pyrimidine_core->snar_reaction boc_protected_product Boc-Protected DPP-4 Inhibitor snar_reaction->boc_protected_product deprotection Boc Deprotection boc_protected_product->deprotection purification Purification (Crystallization) deprotection->purification final_product Final DPP-4 Inhibitor purification->final_product Boc_Deprotection Boc_Protected Boc-Protected Amine R-NH-Boc Intermediate Protonated Intermediate R-NH-C(=O+H)-O-tBu Boc_Protected->Intermediate + H+ HCl_Dioxane HCl / Dioxane Final_Amine Amine Hydrochloride Salt R-NH3+ Cl- Intermediate->Final_Amine Loss of tBu+ and CO2 tBu_Carbocation tert-Butyl Cation Intermediate->tBu_Carbocation CO2 Carbon Dioxide Intermediate->CO2 Isobutene Isobutene tBu_Carbocation->Isobutene - H+

Sources

Method

Application Notes and Protocols: Strategic Functionalization of the Primary Amine in Tert-butyl 6-amino-1,4-oxazepane-4-carboxylate

Introduction: The 1,4-Oxazepane Scaffold as a Privileged Structure in Medicinal Chemistry The 1,4-oxazepane motif, a seven-membered heterocycle, is increasingly recognized as a valuable scaffold in modern drug discovery....

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The 1,4-Oxazepane Scaffold as a Privileged Structure in Medicinal Chemistry

The 1,4-oxazepane motif, a seven-membered heterocycle, is increasingly recognized as a valuable scaffold in modern drug discovery. Its inherent three-dimensionality and synthetic tractability offer a compelling framework for the design of novel therapeutic agents with finely tuned pharmacological profiles. Derivatives of the 1,4-oxazepane ring system have shown potential across a range of biological targets, including as monoamine reuptake inhibitors for neurological disorders and as ligands for dopamine receptors.[1][2] The strategic introduction of functional groups onto this core structure is paramount for modulating properties such as potency, selectivity, and pharmacokinetics.

This guide provides a detailed exploration of key synthetic transformations targeting the primary amine of tert-butyl 6-amino-1,4-oxazepane-4-carboxylate. This bifunctional building block, featuring a readily derivatizable primary amine and a stable Boc-protected secondary amine within the heterocyclic core, serves as a versatile starting point for the synthesis of diverse compound libraries. We will delve into the mechanistic underpinnings and provide detailed, field-tested protocols for N-acylation, N-sulfonylation, N-alkylation, and reductive amination, as well as the subsequent deprotection of the Boc group.

Core Synthetic Strategies: A Visual Overview

The functionalization of the primary amine on the 1,4-oxazepane core can be systematically approached through several key reaction pathways. The choice of reaction will be dictated by the desired final chemical entity and its intended biological application.

G cluster_reactions Primary Amine Functionalization cluster_products Functionalized Intermediates start Tert-butyl 6-amino-1,4-oxazepane-4-carboxylate acylation N-Acylation start->acylation RCOCl, Base sulfonylation N-Sulfonylation start->sulfonylation RSO2Cl, Base alkylation N-Alkylation start->alkylation R-X, Base reductive_amination Reductive Amination start->reductive_amination RCHO/RCOR', NaBH(OAc)3 amide Amide Derivatives acylation->amide sulfonamide Sulfonamide Derivatives sulfonylation->sulfonamide alkylated_amine N-Alkylated Amines alkylation->alkylated_amine sec_amine Secondary/Tertiary Amines reductive_amination->sec_amine deprotection Boc Deprotection (e.g., TFA/DCM) amide->deprotection sulfonamide->deprotection sec_amine->deprotection alkylated_amine->deprotection final_product Final Biologically Active Molecules deprotection->final_product

Figure 1. Key functionalization pathways for the primary amine of tert-butyl 6-amino-1,4-oxazepane-4-carboxylate.

I. N-Acylation: Formation of Amide Bonds

The conversion of the primary amine to an amide is a robust and widely utilized transformation in medicinal chemistry. Amides are prevalent in numerous drug molecules due to their metabolic stability and ability to participate in hydrogen bonding interactions with biological targets. The reaction is typically high-yielding and proceeds under mild conditions with a variety of acylating agents.

Causality Behind Experimental Choices

The selection of an appropriate base is critical to neutralize the HCl generated during the reaction with acyl chlorides, thereby preventing the protonation and deactivation of the starting amine. Non-nucleophilic tertiary amines like triethylamine (TEA) or diisopropylethylamine (DIPEA) are commonly employed. Dichloromethane (DCM) is a preferred solvent due to its inertness and ability to dissolve a wide range of organic substrates. Running the reaction at an initial temperature of 0 °C helps to control the exothermicity of the acylation.

Detailed Protocol: N-Acylation with an Acyl Chloride

This protocol is adapted from standard acylation procedures and is exemplified by the formation of an N-acylated derivative.

Materials:

  • tert-Butyl 6-amino-1,4-oxazepane-4-carboxylate

  • Acyl chloride (e.g., 5-bromovaleryl chloride) (1.1 eq)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve tert-butyl 6-amino-1,4-oxazepane-4-carboxylate (1.0 eq) in anhydrous DCM (approx. 0.1 M concentration) in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C using an ice bath.

  • Add TEA or DIPEA (1.5 eq) to the stirred solution.

  • Slowly add the acyl chloride (1.1 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by adding water or saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with DCM (2 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired N-acylated product, such as tert-butyl 6-(5-bromopentanamido)-1,4-oxazepane-4-carboxylate.[3]

ParameterConditionRationale
Solvent Anhydrous Dichloromethane (DCM)Inert, good solubility for reactants.
Base Triethylamine (TEA) or DIPEANeutralizes generated HCl, non-nucleophilic.
Temperature 0 °C to Room TemperatureControls initial exothermicity.
Stoichiometry Slight excess of acyl chlorideEnsures complete consumption of the starting amine.
Workup Aqueous NaHCO₃ washRemoves excess acid and acidic byproducts.

II. N-Sulfonylation: Synthesis of Sulfonamides

The sulfonamide functional group is a cornerstone of medicinal chemistry, found in a wide array of therapeutic agents including antibacterial, anti-inflammatory, and diuretic drugs.[4] The synthesis of sulfonamides from primary amines and sulfonyl chlorides is a highly reliable transformation.

Causality Behind Experimental Choices

Pyridine is often used as both a base and a solvent in sulfonylation reactions. It effectively scavenges the HCl produced and can also act as a nucleophilic catalyst. The reaction is typically initiated at 0 °C to manage the reactivity of the sulfonyl chloride.

Detailed Protocol: N-Sulfonylation with a Sulfonyl Chloride

This protocol is based on established methods for sulfonamide synthesis.[4]

Materials:

  • tert-Butyl 6-amino-1,4-oxazepane-4-carboxylate

  • Sulfonyl chloride (e.g., p-toluenesulfonyl chloride) (1.1 eq)

  • Pyridine or Triethylamine (2.0 eq)

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve tert-butyl 6-amino-1,4-oxazepane-4-carboxylate (1.0 eq) in anhydrous DCM (0.1-0.2 M) and add pyridine (2.0 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add the sulfonyl chloride (1.1 eq) portion-wise or as a solution in DCM.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl (to remove excess pyridine), water, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography (e.g., ethyl acetate/hexanes) or recrystallization to afford the pure sulfonamide derivative.

ParameterConditionRationale
Solvent Anhydrous Dichloromethane (DCM)Inert solvent providing good solubility.
Base Pyridine or TriethylamineAcid scavenger; pyridine can also act as a catalyst.
Temperature 0 °C to Room TemperatureControlled addition of the reactive sulfonyl chloride.
Workup Acid and base washesSystematically removes basic and acidic impurities.

III. Reductive Amination: Formation of Secondary Amines

Reductive amination is a powerful and versatile method for the formation of C-N bonds, allowing for the synthesis of secondary and tertiary amines from primary amines and carbonyl compounds.[5] This reaction proceeds via the initial formation of an imine or enamine intermediate, which is then reduced in situ.

Causality Behind Experimental Choices

Sodium triacetoxyborohydride (STAB) is a mild and selective reducing agent that is particularly well-suited for reductive aminations. It is less reactive towards carbonyl groups than other hydrides like sodium borohydride, which allows for the efficient reduction of the iminium ion intermediate in the presence of the starting aldehyde or ketone. Acetic acid is often used as a catalyst to promote the formation of the iminium ion. Dichloroethane (DCE) or DCM are common solvents for this reaction.

Detailed Protocol: Reductive Amination with an Aldehyde

This protocol is adapted from general procedures for reductive amination using STAB.[6]

Materials:

  • tert-Butyl 6-amino-1,4-oxazepane-4-carboxylate

  • Aldehyde or Ketone (e.g., benzaldehyde) (1.2 eq)

  • Sodium triacetoxyborohydride (STAB) (1.5 eq)

  • Acetic acid (catalytic amount, optional)

  • Anhydrous 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of tert-butyl 6-amino-1,4-oxazepane-4-carboxylate (1.0 eq) and the aldehyde or ketone (1.2 eq) in anhydrous DCE or DCM (0.1 M), add a catalytic amount of acetic acid (e.g., 0.1 eq).

  • Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Stir at room temperature for 6-24 hours, monitoring the reaction by TLC or LC-MS.

  • Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Separate the layers and extract the aqueous phase with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired secondary amine.

G start Primary Amine + Aldehyde/Ketone imine Iminium Ion Intermediate start->imine AcOH (cat.) -H2O product Secondary Amine imine->product stab NaBH(OAc)3 (STAB) stab->imine Reduction

Figure 2. Workflow for Reductive Amination.

IV. N-Alkylation: Direct Introduction of Alkyl Groups

Direct N-alkylation of the primary amine can be achieved using alkyl halides. This reaction can sometimes be challenging due to the potential for over-alkylation to form tertiary amines and quaternary ammonium salts. However, with careful control of stoichiometry and reaction conditions, mono-alkylation can be favored.

Causality Behind Experimental Choices

A non-nucleophilic base such as potassium carbonate or cesium carbonate is used to deprotonate the primary amine, increasing its nucleophilicity. A polar aprotic solvent like dimethylformamide (DMF) or acetonitrile is suitable for this Sₙ2 reaction. Running the reaction at elevated temperatures can increase the reaction rate, but may also promote over-alkylation.

Detailed Protocol: N-Alkylation with an Alkyl Halide

Materials:

  • tert-Butyl 6-amino-1,4-oxazepane-4-carboxylate

  • Alkyl halide (e.g., benzyl bromide) (1.0-1.2 eq)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0 eq)

  • Anhydrous Dimethylformamide (DMF) or Acetonitrile

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Combine tert-butyl 6-amino-1,4-oxazepane-4-carboxylate (1.0 eq) and K₂CO₃ (2.0 eq) in anhydrous DMF (0.1 M).

  • Add the alkyl halide (1.0-1.2 eq) to the suspension.

  • Stir the reaction mixture at room temperature or heat to 50-60 °C for 12-24 hours, monitoring by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature and dilute with water.

  • Extract the product with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to separate the mono-alkylated product from any di-alkylated byproduct and unreacted starting material.

V. Boc Deprotection: Unveiling the Core Amine

The final step in many synthetic sequences involving this building block is the removal of the tert-butoxycarbonyl (Boc) protecting group to reveal the secondary amine of the 1,4-oxazepane ring. This is typically achieved under acidic conditions.

Causality Behind Experimental Choices

Strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent are effective for cleaving the Boc group.[7][] The mechanism involves protonation of the carbonyl oxygen followed by the loss of the stable tert-butyl cation, which then decomposes to isobutene and a proton. DCM is a common solvent for TFA deprotections, while dioxane is often used with HCl. The reaction is typically fast and clean at room temperature.[7]

Detailed Protocol: Boc Deprotection with TFA

Materials:

  • Boc-protected functionalized 1,4-oxazepane derivative

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the Boc-protected substrate in DCM (0.1 M).

  • Add an excess of TFA (e.g., 20-50% v/v in DCM).

  • Stir the solution at room temperature for 1-2 hours, monitoring the deprotection by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.

  • Re-dissolve the residue in DCM and carefully neutralize with saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected amine.

  • Further purification can be performed if necessary, often via column chromatography or by forming a salt and recrystallizing.

Conclusion

Tert-butyl 6-amino-1,4-oxazepane-4-carboxylate is a highly valuable and versatile building block for the synthesis of novel and diverse chemical entities for drug discovery. The primary amine serves as a key handle for a variety of functionalization reactions, including N-acylation, N-sulfonylation, reductive amination, and N-alkylation. The protocols outlined in this guide provide a solid foundation for researchers to explore the chemical space around the 1,4-oxazepane scaffold. The careful selection of reagents and reaction conditions, as detailed herein, will enable the efficient and reliable synthesis of a wide range of derivatives for biological evaluation.

References

  • Boc deprotection conditions tested. | Download Scientific Diagram. (n.d.). ResearchGate. Retrieved January 1, 2026, from [Link]

  • Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride. (2020, June 12). RSC Advances. [Link]

  • WO2012046882A1 - 1,4-oxazepane derivatives - Google Patents. (n.d.).
  • CA2813911A1 - 1,4-oxazepane derivatives - Google Patents. (n.d.).
  • Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. (n.d.). Organic Reactions. Retrieved January 1, 2026, from [Link]

  • Industrial Production of tert-Butyl-4-oxoazepane-1-carboxylate. (2025, August 5). ResearchGate. [Link]

  • tert-Butyl 6-(aminomethyl)-1,4-oxazepane-4-carboxylate - Amerigo Scientific. (n.d.). Retrieved January 1, 2026, from [Link]

  • Scalable Synthesis of 6-Functionalized 1,4-Oxazepanes | Organic Chemistry | ChemRxiv. (2025, November 6). Cambridge Open Engage. [Link]

  • BOC Deprotection - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Retrieved January 1, 2026, from [Link]

  • Understanding the Synthesis and Application of Tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate (571188-59-5). (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 1, 2026, from [Link]

  • Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. (2023, February 17). MDPI. [Link]

  • tert-Butyl 6-oxo-1,4-oxazepane-4-carboxylate - MySkinRecipes. (n.d.). Retrieved January 1, 2026, from [Link]

  • tert-butyl 6-hydroxy-6-methyl-1, 4-oxazepane-4-carboxylate, min 97%, 100 mg. (n.d.). Retrieved January 1, 2026, from [Link]

  • EP3752488A1 - Method for preparing tert-butyl n-((1r,2s,5s) - Google Patents. (n.d.).
  • WO2007005594A2 - Process for the reductive amination of aldehydes and ketones via the formation of macrocyclic polyimine intermediates - Google Patents. (n.d.).
  • tert-butyl 4-Oxoazepane-1-carboxylate - Oakwood Chemical. (n.d.). Retrieved January 1, 2026, from [Link]

  • tert-Butyl 6-(5-bromopentanamido)-1,4-oxazepane-4-carboxylate - PubChem. (n.d.). Retrieved January 1, 2026, from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of Tert-butyl 6-amino-1,4-oxazepane-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for the synthesis of Tert-butyl 6-amino-1,4-oxazepane-4-carboxylate. This guide is designed to provide in-depth trou...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of Tert-butyl 6-amino-1,4-oxazepane-4-carboxylate. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions to help you optimize your synthetic route and improve your yield of this important building block. As Senior Application Scientists, we combine our expertise with insights from the field to help you navigate the complexities of this synthesis.

I. Overview of the Synthetic Challenge

The 1,4-oxazepane scaffold is a privileged structure in medicinal chemistry, appearing in a range of biologically active compounds.[1][2] However, the synthesis of substituted 1,4-oxazepanes, such as Tert-butyl 6-amino-1,4-oxazepane-4-carboxylate, can be challenging due to the inherent difficulties in forming seven-membered rings and potential side reactions.[3][4] This guide will focus on troubleshooting a common synthetic approach: the reductive amination of a ketone precursor.

Below is a generalized workflow for the synthesis, which will serve as a reference for the troubleshooting section.

Synthesis_Workflow Start Starting Materials: - Tert-butyl 6-oxo-1,4-oxazepane-4-carboxylate - Ammonia source (e.g., NH4OAc) - Reducing agent (e.g., NaBH(OAc)3) Reaction Reductive Amination Start->Reaction 1. Dissolve ketone in solvent 2. Add ammonia source 3. Add reducing agent Workup Aqueous Workup & Extraction Reaction->Workup Reaction monitoring (TLC/LC-MS) Purification Column Chromatography Workup->Purification Crude product Product Tert-butyl 6-amino-1,4-oxazepane-4-carboxylate Purification->Product

Caption: General workflow for the synthesis of Tert-butyl 6-amino-1,4-oxazepane-4-carboxylate via reductive amination.

II. Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis, providing potential causes and actionable solutions.

Problem 1: Low or No Product Formation

Question: I am not observing any significant formation of the desired product. What could be the issue?

Answer: Low or no product formation in a reductive amination can stem from several factors related to the reagents, reaction conditions, or the stability of the intermediate imine.

Possible Causes & Solutions:

  • Inefficient Imine Formation: The initial condensation between the ketone and the ammonia source to form the imine is a critical equilibrium step.

    • Solution:

      • pH Control: The optimal pH for imine formation is typically between 4 and 6.[5] If the reaction medium is too acidic, the amine nucleophile will be protonated and non-nucleophilic. If it's too basic, the carbonyl group won't be sufficiently activated by protonation. Consider adding a mild acid like acetic acid to catalyze imine formation.

      • Water Removal: The formation of the imine produces water. Removing this water can drive the equilibrium towards the product. While challenging in a one-pot reductive amination, using a dehydrating agent like anhydrous MgSO₄ or molecular sieves can be beneficial, though azeotropic drying is a greener alternative.[6]

  • Reducing Agent Inactivity: The hydride reducing agent may have degraded or is not suitable for the reaction.

    • Solution:

      • Reagent Quality: Ensure your reducing agent, such as sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride, is fresh and has been stored under anhydrous conditions.

      • Choice of Reducing Agent: STAB is generally preferred as it is less toxic and more selective for imines over ketones compared to sodium cyanoborohydride.[5][7] NaBH₄ can also be used but may reduce the starting ketone as a side reaction.[6]

  • Incorrect Stoichiometry: An improper ratio of reactants can lead to incomplete conversion.

    • Solution:

      • Ammonia Source: Use a significant excess of the ammonia source (e.g., 5-10 equivalents of ammonium acetate) to push the imine formation equilibrium forward.

      • Reducing Agent: A slight excess of the reducing agent (e.g., 1.5-2 equivalents) is typically sufficient. Using a large excess should be avoided.[6]

ParameterRecommendationRationale
pH 4-6Optimizes imine formation.[5]
Ammonia Source 5-10 equivalentsDrives equilibrium towards imine formation.
Reducing Agent 1.5-2 equivalents of STABEnsures complete reduction of the imine without excessive side reactions.[6][7]
Problem 2: Formation of Side Products

Question: My reaction mixture shows multiple spots on TLC, and the final product is impure. What are the likely side products and how can I minimize them?

Answer: The formation of side products is a common issue in reductive amination. Identifying the nature of these impurities is key to mitigating their formation.

Possible Side Products & Prevention Strategies:

  • Starting Ketone Reduction: The most common side product is the corresponding alcohol, tert-butyl 6-hydroxy-1,4-oxazepane-4-carboxylate, formed by the reduction of the starting ketone.

    • Prevention:

      • Use a Selective Reducing Agent: As mentioned, STAB is more selective for the iminium ion than the carbonyl group.[5][7]

      • Control Reagent Addition: Add the reducing agent portion-wise to the mixture of the ketone and ammonia source. This allows for the in-situ formation of the imine, which is then immediately reduced, minimizing the time the reducing agent is in the presence of the unreacted ketone.

  • Over-alkylation: While less common with a primary amine product, there is a possibility of the newly formed primary amine reacting with another molecule of the starting ketone to form a secondary amine impurity.

    • Prevention:

      • Slow Addition of Ketone: If this is a persistent issue, consider a slow addition of the ketone to the reaction mixture containing the ammonia source and reducing agent. This keeps the concentration of the ketone low, favoring the reaction with the abundant ammonia source over the product amine.

Side_Product_Formation cluster_main Reductive Amination Ketone Tert-butyl 6-oxo- 1,4-oxazepane-4-carboxylate Imine Imine Intermediate Ketone->Imine + Ammonia Alcohol Side Product: Tert-butyl 6-hydroxy- 1,4-oxazepane-4-carboxylate Ketone->Alcohol + Reducing Agent (unselective reduction) Ammonia Ammonia Source Ammonia->Imine Product Desired Product: Tert-butyl 6-amino- 1,4-oxazepane-4-carboxylate Imine->Product + Reducing Agent ReducingAgent Reducing Agent ReducingAgent->Product ReducingAgent->Alcohol

Caption: Desired reaction pathway versus the formation of the alcohol side product.

Problem 3: Difficult Purification

Question: I am having trouble purifying my product. The starting material and product have very similar polarities.

Answer: Co-elution of the product with starting material or side products during column chromatography is a frequent challenge.

Purification Strategies:

  • Optimize Chromatography Conditions:

    • Solvent System: Experiment with different solvent systems for your column chromatography. A common system is dichloromethane/methanol, but you might have better separation with ethyl acetate/hexanes with a small amount of triethylamine to prevent streaking of the amine product on the silica gel.

    • Gradient Elution: Employ a shallow gradient to improve the resolution between your product and impurities.

  • Chemical Derivatization:

    • Boc Protection of the Product: If the primary amine product is difficult to separate from the starting ketone, you can protect the crude product mixture with di-tert-butyl dicarbonate (Boc)₂O. The resulting di-Boc protected product will have a significantly different polarity, making it easier to separate from the unreacted ketone. The second Boc group can then be selectively removed under mild acidic conditions.

  • Acid-Base Extraction:

    • Before chromatography, perform an acid-base workup. Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate) and wash with a dilute acid (e.g., 1M HCl). The amine product will be protonated and move to the aqueous layer. The neutral starting material will remain in the organic layer. Then, basify the aqueous layer (e.g., with NaOH) and extract the purified amine product back into an organic solvent.

III. Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of reductive amination?

A1: Reductive amination is a two-step process that occurs in one pot.[8] First, the amine (in this case, ammonia) and the carbonyl compound (the ketone) undergo a condensation reaction to form an imine (or its protonated form, an iminium ion).[6] This reaction is reversible. In the second step, a reducing agent, which is present in the reaction mixture, selectively reduces the imine to the corresponding amine.[7]

Q2: Can I use other ammonia sources besides ammonium acetate?

A2: Yes, other ammonia sources can be used. Ammonia in a solvent like methanol or isopropanol is a common choice. Ammonium chloride can also be used, but you may need to add a base to neutralize the HCl formed. Ammonium acetate is often convenient as it also acts as a buffer to maintain a suitable pH for the reaction.

Q3: My reaction is very slow. How can I increase the reaction rate?

A3: To increase the reaction rate, you can try gently heating the reaction mixture (e.g., to 40-50 °C), provided the reagents and solvent are stable at that temperature. You can also ensure the pH is in the optimal range (4-6) for imine formation, as this is often the rate-limiting step.[5]

Q4: Is it possible to perform this reaction stereoselectively?

A4: Achieving high stereoselectivity in this specific reductive amination would likely require a chiral catalyst or a chiral auxiliary, which is beyond the scope of this standard procedure.[8] If a specific stereoisomer is required, you may need to start with a chiral precursor or resolve the racemic product.

Q5: What are the safety precautions for this reaction?

A5: Standard laboratory safety precautions should be followed, including working in a well-ventilated fume hood and wearing appropriate personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Sodium triacetoxyborohydride can release flammable hydrogen gas upon contact with water or strong acids, so it should be handled with care.

IV. Experimental Protocols

General Protocol for Reductive Amination
  • To a solution of tert-butyl 6-oxo-1,4-oxazepane-4-carboxylate (1.0 eq) in a suitable solvent (e.g., dichloromethane or 1,2-dichloroethane, ~0.1 M) is added ammonium acetate (5-10 eq).

  • The mixture is stirred at room temperature for 30-60 minutes to facilitate imine formation.

  • Sodium triacetoxyborohydride (1.5-2.0 eq) is added portion-wise over 15-30 minutes.

  • The reaction is stirred at room temperature and monitored by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).

  • Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • The layers are separated, and the aqueous layer is extracted with the organic solvent.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography.

Protocol for Acid-Base Extraction
  • Dissolve the crude product in ethyl acetate.

  • Wash the organic solution with 1M HCl (2 x volume of organic layer).

  • Combine the aqueous layers and cool in an ice bath.

  • Slowly add 2M NaOH until the pH is >10.

  • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the purified product.

V. References

  • Google Patents. (n.d.). WO2012046882A1 - 1,4-oxazepane derivatives. Retrieved from

  • Amerigo Scientific. (n.d.). tert-Butyl 6-(aminomethyl)-1,4-oxazepane-4-carboxylate. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Retrieved from [Link]

  • Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O). Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Reductive Amination. Retrieved from [Link]

  • ResearchGate. (2009). Industrial Production of tert-Butyl-4-oxoazepane-1-carboxylate. Retrieved from [Link]

  • ChemRxiv. (2023). Scalable Synthesis of 6-Functionalized 1,4-Oxazepanes. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020). Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). The synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines: investigations on reaction characteristics and mechanism. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Retrieved from [Link]

  • Organic Chemistry: Current Research. (2020). Modern Methods for the Synthesis of 1,4‐Oxazepanes and their Benzo‐Derivatives. Retrieved from [Link]

  • Myers, A. (n.d.). Chem 115: Reductive Amination. Retrieved from [Link]

  • Google Patents. (n.d.). CN108558792B - Preparation method of 4-(6-aminopyridin-3-yl) piperazine-1-carboxylic acid tert-butyl ester. Retrieved from

  • ACS Publications. (2023). Enantioenriched 1,4-Benzoxazepines via Chiral Brønsted Acid-Catalyzed Enantioselective Desymmetrization of 3-Substituted Oxetanes. Retrieved from [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]

  • National Center for Biotechnology Information. (2016). Facile Synthesis for Benzo-1,4-Oxazepine Derivatives by Tandem Transformation of C-N Coupling/C-H Carbonylation. Retrieved from [Link]

  • PubChem. (n.d.). tert-Butyl 4-aminoazepane-1-carboxylate. Retrieved from [Link]

  • ResearchGate. (2014). A Practical Synthesis of (S)-tert-Butyl 3-Methyl-1,4-diazepane-1-carboxylate, the Key Intermediate of Rho–Kinase Inhibitor K-115. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Purification of Tert-butyl 6-amino-1,4-oxazepane-4-carboxylate

Welcome to the Technical Support Center for Tert-butyl 6-amino-1,4-oxazepane-4-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshoot...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Tert-butyl 6-amino-1,4-oxazepane-4-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting strategies for the purification of this key synthetic intermediate. Drawing from established chemical principles and field-proven insights, this document will address common challenges and offer robust solutions to ensure the highest purity of your compound.

Understanding the Molecule: Key Purification Considerations

Tert-butyl 6-amino-1,4-oxazepane-4-carboxylate is a bifunctional molecule featuring a primary amine and a Boc-protected secondary amine within a 1,4-oxazepane ring system. The purification of this compound is critically influenced by the physicochemical properties imparted by these functional groups.

The presence of the basic primary amine group can lead to tailing during silica gel chromatography and may require the use of basic modifiers in the eluent. Conversely, the bulky and lipophilic tert-butoxycarbonyl (Boc) protecting group significantly influences the solubility of the molecule, making it amenable to purification by normal-phase chromatography. However, the Boc group is notoriously sensitive to acidic conditions, which presents a major challenge during purification.[1][2]

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect during the synthesis of Tert-butyl 6-amino-1,4-oxazepane-4-carboxylate?

A1: While specific impurities are highly dependent on the synthetic route, common side-products in the synthesis of 1,4-oxazepanes and related Boc-protected amines can include:

  • Unreacted Starting Materials: Depending on the specific synthesis, residual starting materials may be present.

  • Di-Boc Protected Amine: Over-protection of the primary amine can lead to the formation of a di-Boc species, especially with the use of catalysts like DMAP. To mitigate this, careful control of the stoichiometry of Boc anhydride is recommended.

  • Byproducts from Ring Formation: The synthesis of the 1,4-oxazepane ring can sometimes yield isomeric or rearranged products.[3][4]

  • Degradation Products: As will be discussed, premature cleavage of the Boc group can lead to the corresponding unprotected amine.

Q2: My compound appears as an oil and is difficult to handle. How can I solidify it?

A2: Many Boc-protected amino compounds initially present as oils or thick syrups.[5] This can be due to residual solvents or the intrinsic properties of the molecule. To induce solidification:

  • High Vacuum Drying: Ensure all volatile solvents are thoroughly removed under high vacuum.

  • Trituration: Stirring the oil with a non-polar solvent in which the compound is poorly soluble, such as hexanes or diethyl ether, can promote crystallization or precipitation as a solid.[5]

  • Seed Crystallization: If a small amount of solid material is available, adding a seed crystal to the oil can initiate crystallization.[6][7]

Q3: What are the best analytical techniques to assess the purity of my compound?

A3: A combination of techniques is recommended for a comprehensive purity assessment:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are invaluable for confirming the structure and identifying organic impurities.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful tool for detecting and identifying the target compound and any impurities by their mass-to-charge ratio.

  • High-Performance Liquid Chromatography (HPLC): A well-developed HPLC method can provide quantitative information about the purity of the sample.

Troubleshooting Guide: Common Purification Challenges

This section addresses specific issues that may arise during the purification of Tert-butyl 6-amino-1,4-oxazepane-4-carboxylate and provides actionable solutions.

Challenge 1: Product Degradation During Chromatographic Purification

Symptom: Appearance of a new, more polar spot on TLC or a new peak in the LC-MS analysis of column fractions, corresponding to the deprotected amine.

Cause: The Boc group is labile under acidic conditions.[1][2] Standard silica gel can be slightly acidic, leading to the cleavage of the Boc group during prolonged exposure on the column.

Solutions:

  • Neutralize Silica Gel: Prepare a slurry of silica gel in the desired eluent and add a small amount of a volatile base, such as triethylamine (~0.1-1% v/v), to neutralize the acidic sites.

  • Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like alumina (neutral or basic).

  • Optimize Eluent System: A well-chosen eluent system can minimize the time the compound spends on the column. A gradient elution from a non-polar to a more polar solvent system can be effective.

Parameter Recommendation Rationale
Stationary Phase Silica gel (neutralized with Et₃N) or Alumina (neutral/basic)Prevents acid-catalyzed deprotection of the Boc group.
Mobile Phase Hexanes/Ethyl Acetate or Dichloromethane/Methanol with 0.1% Et₃NThe addition of a base neutralizes the stationary phase and improves peak shape by minimizing interactions with the basic amine.

Workflow for Mitigating On-Column Degradation

Sources

Troubleshooting

Technical Support Center: Troubleshooting Common Side Products in Reactions of Tert-butyl 6-amino-1,4-oxazepane-4-carboxylate

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Tert-butyl 6-amino-1,4-oxazepane-4-carboxylate. This guide provides in-depth troubleshooting advice and...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Tert-butyl 6-amino-1,4-oxazepane-4-carboxylate. This guide provides in-depth troubleshooting advice and frequently asked questions regarding the common side products encountered during the synthesis and subsequent reactions of this versatile building block. Our aim is to equip you with the knowledge to anticipate, identify, and mitigate the formation of impurities, ensuring the integrity and success of your experimental outcomes.

Introduction: Understanding the Reactivity of Tert-butyl 6-amino-1,4-oxazepane-4-carboxylate

Tert-butyl 6-amino-1,4-oxazepane-4-carboxylate is a valuable bifunctional molecule, featuring a Boc-protected secondary amine within the oxazepane ring and a primary amino group at the 6-position. This unique structure allows for selective functionalization at either nitrogen atom. However, this reactivity profile also presents challenges, with the potential for several side reactions to occur. This guide will walk you through the most common issues, their underlying chemical principles, and practical solutions.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Category 1: Side Products Related to the N-Boc Protecting Group

The tert-butoxycarbonyl (Boc) group is widely used for amine protection due to its stability in many reaction conditions and its facile removal under acidic conditions.[1] However, its manipulation can sometimes lead to undesired byproducts.

Q1: During the acidic deprotection of the N-Boc group, I observe a new impurity with a mass corresponding to the addition of a tert-butyl group to my product. What is happening and how can I prevent this?

A1: This is a classic side reaction in Boc deprotection. Under acidic conditions, the Boc group is cleaved to generate a stable tert-butyl cation.[2] This carbocation is electrophilic and can be "trapped" by nucleophiles present in the reaction mixture, including your deprotected product or other sensitive functional groups, leading to unwanted tert-butylation.[3]

  • Troubleshooting:

    • Use of Scavengers: The most effective way to prevent tert-butylation is to add a scavenger to the reaction mixture. Common scavengers include triethylsilane (TES), triisopropylsilane (TIS), thioanisole, or anisole. These compounds are more nucleophilic than your product and will preferentially react with the tert-butyl cation.

    • Lowering the Temperature: Running the deprotection at a lower temperature (e.g., 0 °C) can reduce the rate of the tert-butylation side reaction.

    • Choice of Acid: While trifluoroacetic acid (TFA) is common, using HCl in a non-nucleophilic solvent like dioxane can sometimes minimize this side reaction.

Q2: My N-Boc protection reaction of the 1,4-oxazepane nitrogen is sluggish and gives a mixture of starting material, the desired product, and a di-Boc species. How can I improve the selectivity for mono-protection?

A2: The formation of a di-Boc derivative, where the primary amine is also protected, can occur, especially with an excess of di-tert-butyl dicarbonate ((Boc)₂O) or prolonged reaction times.

  • Troubleshooting:

    • Stoichiometry Control: Carefully control the stoichiometry of (Boc)₂O, using a slight excess (e.g., 1.05-1.1 equivalents).

    • Reaction Conditions: Perform the reaction at room temperature or below. Avoid excessive heating, which can promote over-reaction.

    • Method Optimization: Consider alternative methods for selective N-Boc protection that have been reported to minimize di-protection, such as using specific catalysts or solvent systems.[4]

Side Product Potential Cause Recommended Solution
Tert-butylated ProductTrapping of tert-butyl cation during deprotectionUse scavengers (e.g., TIS, TES, anisole)
Di-Boc Protected AdductExcess (Boc)₂O, prolonged reaction timeCareful control of stoichiometry, lower reaction temperature
Incomplete DeprotectionInsufficient acid, short reaction timeIncrease acid concentration, extend reaction time
Category 2: Side Products Involving the Primary Amine

The primary amine at the 6-position is a key reactive site for derivatization. However, its nucleophilicity can also lead to undesired reactions.

Q3: I am trying to perform an acylation/alkylation on the primary amine, but I am observing a significant amount of a dimeric impurity. What is the structure of this dimer and how can I avoid it?

A3: Dimerization can occur when two molecules of Tert-butyl 6-amino-1,4-oxazepane-4-carboxylate react with each other. This is more likely to happen if the acylating or alkylating agent is not reactive enough or is added too slowly, allowing the primary amine of one molecule to act as a nucleophile towards an activated intermediate of another. The resulting dimer would be a secondary amine linking two oxazepane rings.

  • Troubleshooting:

    • Reaction Concentration: Running the reaction at a lower concentration can disfavor the intermolecular dimerization reaction.

    • Rate of Addition: Add the electrophile (acylating or alkylating agent) to the solution of the amine, rather than the other way around. This ensures that the electrophile is always in the presence of an excess of the desired nucleophile.

    • Activation Method: For acylations, ensure your carboxylic acid is fully activated before adding the amine.

Q4: I am seeing byproducts that suggest over-alkylation or over-acylation of the primary amine. How is this possible?

A4: While less common for primary amines in the presence of a single equivalent of electrophile, over-reaction can occur, especially with highly reactive alkylating or acylating agents. This can lead to the formation of tertiary amines or di-acylated products.

  • Troubleshooting:

    • Stoichiometry and Temperature Control: Use a precise 1:1 stoichiometry of the amine to the electrophile and maintain a low reaction temperature to control reactivity.

    • Slow Addition: Add the electrophile slowly to the reaction mixture to maintain a low instantaneous concentration.

Experimental Protocols

Protocol 1: Optimized Boc-Deprotection with Scavengers
  • Dissolve the Boc-protected Tert-butyl 6-amino-1,4-oxazepane-4-carboxylate derivative (1.0 eq) in dichloromethane (DCM). 2 Add a scavenger, such as triethylsilane (1.5 eq) or anisole (2.0 eq).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add trifluoroacetic acid (TFA, 5-10 eq) dropwise.

  • Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and monitor by TLC or LC-MS until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure.

  • Co-evaporate with a solvent like toluene to remove residual TFA.

  • Proceed with standard work-up and purification.

Protocol 2: Minimizing Dimer Formation during Acylation
  • In a flask, dissolve the carboxylic acid (1.0 eq) and a coupling agent (e.g., HATU, 1.05 eq) in an anhydrous aprotic solvent like DMF or DCM.

  • Add a non-nucleophilic base such as diisopropylethylamine (DIPEA, 2.0 eq) and stir for 15-30 minutes at room temperature to pre-activate the acid.

  • In a separate flask, dissolve Tert-butyl 6-amino-1,4-oxazepane-4-carboxylate (1.0 eq) in the same solvent.

  • Slowly add the amine solution dropwise to the pre-activated acid solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion, monitoring by TLC or LC-MS.

  • Perform an aqueous work-up and purify the product by column chromatography.

Visualizing Reaction Pathways

Diagram 1: Boc-Deprotection and Side Product Formation

Boc_Protected Boc-Protected Amine Deprotected_Amine Desired Deprotected Amine Boc_Protected->Deprotected_Amine tert_Butyl_Cation tert-Butyl Cation Boc_Protected->tert_Butyl_Cation  + CO2 + H+ Acid H+ tert_Butylated_Product tert-Butylated Side Product tert_Butyl_Cation->tert_Butylated_Product  + Deprotected Amine Trapped_Cation Trapped Cation tert_Butyl_Cation->Trapped_Cation  + Scavenger Scavenger Scavenger (e.g., TIS)

Caption: Boc deprotection pathway and formation of tert-butylated side products.

Diagram 2: Dimer Formation During Acylation

cluster_desired Desired Pathway cluster_side_reaction Side Reaction Pathway Amine1 Molecule 1 (Primary Amine) Desired_Product Desired Acylated Product Amine1->Desired_Product Activated_Intermediate Activated Intermediate Amine1->Activated_Intermediate  + Acylating Agent Amine2 Molecule 2 (Primary Amine) Acylating_Agent Acylating Agent (R-CO-X) Acylating_Agent->Desired_Product Dimer Dimeric Side Product Activated_Intermediate->Dimer  + Amine2

Caption: Competing pathways of desired acylation and dimer side product formation.

References

  • Scalable Synthesis of 6-Functionalized 1,4-Oxazepanes. ChemRxiv. [Link]

  • The Reactivity of the N-Boc Protecting Group: An Underrated Feature. ResearchGate. [Link]

  • Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]

  • A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. National Institutes of Health. [Link]

  • Modern Methods for the Synthesis of 1,4-Oxazepanes and their Benzo-Derivatives. Wiley Online Library. [Link]

  • tert-Butyl 6-(aminomethyl)-1,4-oxazepane-4-carboxylate. Amerigo Scientific. [Link]

  • 1,4-oxazepane derivatives.
  • tert-Butyl 4-aminoazepane-1-carboxylate. PubChem. [Link]

  • The synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines: investigations on reaction characteristics and mechanism. National Institutes of Health. [Link]

  • Synthesis of N-BOC amines by various routes. ResearchGate. [Link]

  • Industrial Production of tert-Butyl-4-oxoazepane-1-carboxylate. ResearchGate. [Link]

  • tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate. PubChem. [Link]

Sources

Optimization

stability of Tert-butyl 6-amino-1,4-oxazepane-4-carboxylate under different conditions

Welcome to the technical support center for Tert-butyl 6-amino-1,4-oxazepane-4-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance an...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Tert-butyl 6-amino-1,4-oxazepane-4-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this molecule. Here, we will delve into the stability of this compound under various conditions, offering practical advice and protocols to ensure the integrity of your results.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for Tert-butyl 6-amino-1,4-oxazepane-4-carboxylate?

A1: The main stability concern for this molecule is the acid-lability of the tert-butoxycarbonyl (Boc) protecting group.[1] Carbamates, in general, can also be susceptible to hydrolysis under strongly basic conditions, as well as degradation under oxidative, thermal, and photolytic stress.[2][3]

Q2: What are the ideal storage conditions for this compound?

A2: To ensure long-term stability, Tert-butyl 6-amino-1,4-oxazepane-4-carboxylate should be stored in a cool, dry place, protected from light.[4] A freezer at -20°C is recommended for long-term storage. The container should be tightly sealed to prevent moisture absorption, as amines can be hygroscopic.[4]

Q3: Is this compound compatible with all common solvents?

A3: While generally soluble in common organic solvents like methanol, acetonitrile, and dichloromethane, caution should be exercised with acidic solvents or impurities. Prolonged exposure to acidic conditions, even trace amounts, can lead to the cleavage of the Boc group.[1][5]

Q4: I see unexpected peaks in my HPLC analysis. What could be the cause?

A4: Unexpected peaks are often indicative of degradation products. The most likely culprit is the deprotection of the Boc group, leading to the formation of 6-amino-1,4-oxazepane. Other possibilities include products of hydrolysis, oxidation, or interaction with reactive species in your experimental setup. A forced degradation study can help in identifying these unknown peaks.[3][6]

Troubleshooting Guide

Observed Issue Potential Cause(s) Recommended Solution(s)
Low assay value or loss of starting material Degradation due to improper storage or handling. Cleavage of the Boc group during the experiment.Verify storage conditions (temperature, light, and moisture protection). Ensure all solvents and reagents are free from acidic impurities. Re-evaluate the pH of your reaction or analytical mobile phase.
Appearance of a new, more polar peak in HPLC This is characteristic of the loss of the lipophilic Boc group, resulting in the more polar free amine.Co-inject your sample with a standard of the de-protected amine, if available. Perform a peak-purity analysis of your main peak.
Discoloration of the sample (e.g., yellowing) This may indicate oxidative degradation or the formation of impurities.Store the compound under an inert atmosphere (e.g., argon or nitrogen). Use antioxidants if compatible with your experiment. Ensure solvents are peroxide-free.
Inconsistent results between experimental runs This could be due to variable stability under slightly different conditions (e.g., light exposure, temperature fluctuations).Standardize all experimental parameters. Protect samples from light at all stages of the experiment. Use a temperature-controlled autosampler for HPLC analysis.

Predicted Degradation Pathways

The chemical structure of Tert-butyl 6-amino-1,4-oxazepane-4-carboxylate contains a Boc-protected amine, which is the most likely site of degradation under acidic conditions.

cluster_acid Acid-Catalyzed Deprotection cluster_base Base-Catalyzed Hydrolysis (Potential) Start Tert-butyl 6-amino-1,4-oxazepane-4-carboxylate Product_Acid 6-Amino-1,4-oxazepane Start->Product_Acid H+ Byproduct_Acid Isobutylene + CO2 Start->Byproduct_Acid H+ Start_Base Tert-butyl 6-amino-1,4-oxazepane-4-carboxylate Product_Base Ring-opened products Start_Base->Product_Base OH- (strong conditions)

Caption: Predicted degradation pathways under acidic and basic conditions.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol is designed to intentionally degrade the sample to identify potential degradation products and validate the stability-indicating nature of an analytical method.[3] The goal is to achieve 5-20% degradation.[6]

1. Preparation of Stock Solution:

  • Prepare a 1 mg/mL stock solution of Tert-butyl 6-amino-1,4-oxazepane-4-carboxylate in a suitable solvent, such as methanol or acetonitrile.

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Heat at 60°C for 24 hours. Cool and neutralize with 0.1 M NaOH.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 8 hours. Neutralize with 0.1 M HCl.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature, protected from light, for 24 hours.[6]

  • Thermal Degradation: Store a solid sample of the compound at 70°C for 48 hours. Dissolve in the solvent after exposure.

  • Photolytic Degradation: Expose a solid sample and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

3. Sample Analysis:

  • Dilute all stressed samples to a final concentration of approximately 100 µg/mL with the mobile phase and analyze by a suitable stability-indicating HPLC method.

Start Prepare 1 mg/mL Stock Solution Acid Acid Hydrolysis (0.1M HCl, 60°C, 24h) Start->Acid Base Base Hydrolysis (0.1M NaOH, RT, 8h) Start->Base Oxidative Oxidative Degradation (3% H2O2, RT, 24h) Start->Oxidative Thermal Thermal Degradation (Solid, 70°C, 48h) Start->Thermal Photo Photolytic Degradation (ICH Q1B) Start->Photo Analyze Dilute and Analyze by HPLC Acid->Analyze Base->Analyze Oxidative->Analyze Thermal->Analyze Photo->Analyze

Caption: Workflow for a forced degradation study.

Protocol 2: General Stability-Indicating HPLC Method

This method can serve as a starting point for the analysis of Tert-butyl 6-amino-1,4-oxazepane-4-carboxylate and its degradation products. Method optimization will likely be required.

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start at 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, return to initial conditions.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at an appropriate wavelength (e.g., 210 nm) or Mass Spectrometry
Injection Volume 10 µL

Note: The use of a mild acid like formic acid in the mobile phase is generally acceptable for short analysis times but be aware of the potential for on-column degradation. If this is a concern, a mobile phase with a neutral pH should be investigated.

Summary of Stability Profile

Condition Expected Stability Primary Degradation Product (Predicted)
Acidic (e.g., pH < 4) Low6-Amino-1,4-oxazepane
Neutral (pH 6-8) High-
Basic (e.g., pH > 10) Moderate to LowPotential for hydrolysis of the carbamate and/or ring opening
Oxidative (e.g., H₂O₂) ModerateVarious oxidized species
Thermal (e.g., > 50°C) ModeratePotential for deprotection and other degradation
Photolytic Moderate to HighTo be determined by forced degradation

This technical support guide provides a comprehensive overview of the stability of Tert-butyl 6-amino-1,4-oxazepane-4-carboxylate based on the established chemistry of its functional groups. For critical applications, it is imperative to perform your own stability studies to confirm these predicted behaviors.

References

Troubleshooting

Technical Support Center: Optimization of Coupling Reactions with Tert-butyl 6-amino-1,4-oxazepane-4-carboxylate

Welcome to the technical support center for optimizing coupling reactions with Tert-butyl 6-amino-1,4-oxazepane-4-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to pro...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing coupling reactions with Tert-butyl 6-amino-1,4-oxazepane-4-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs). We will delve into the nuances of working with this sterically demanding, Boc-protected cyclic amine to help you achieve optimal results in your synthetic endeavors.

The 1,4-oxazepane scaffold is a valuable motif in medicinal chemistry, but its seven-membered ring and the bulky tert-butoxycarbonyl (Boc) protecting group on Tert-butyl 6-amino-1,4-oxazepane-4-carboxylate can present unique challenges in common coupling reactions.[1] This guide will address these challenges head-on, providing not just protocols, but the underlying chemical principles to empower you to make informed decisions in your experiments.

Troubleshooting Guide: A Question-and-Answer Approach

This section is structured to directly address the common issues encountered when using Tert-butyl 6-amino-1,4-oxazepane-4-carboxylate in various coupling reactions.

Amide Coupling Reactions

Question 1: I am observing very low to no yield of my desired amide product when coupling Tert-butyl 6-amino-1,4-oxazepane-4-carboxylate with a carboxylic acid. What are the likely causes and how can I improve the yield?

Low yields in amide coupling reactions with this substrate are frequently encountered and can be attributed to several factors, primarily related to the steric hindrance and reduced nucleophilicity of the amine.

Potential Causes & Troubleshooting Workflow:

A troubleshooting workflow for low amide coupling yields.

Detailed Solutions:

  • Inadequate Activation of the Carboxylic Acid: The bulky nature of Tert-butyl 6-amino-1,4-oxazepane-4-carboxylate may require a more reactive activated ester for efficient coupling.

    • Solution: Switch from standard carbodiimide reagents like DCC or EDC to more potent phosphonium- or uranium-based coupling reagents.[2][3] HATU, HBTU, and PyBOP are excellent choices as they form highly reactive activated esters.[3][4]

  • Steric Hindrance: The tert-butyl group and the conformation of the 1,4-oxazepane ring can sterically shield the amino group, slowing down the reaction.[5][6]

    • Solution:

      • Increase Reaction Temperature: Gently heating the reaction (e.g., to 40-50 °C) can provide the necessary activation energy to overcome steric barriers. Monitor for potential side reactions or degradation at elevated temperatures.

      • Extended Reaction Time: For sterically demanding couplings, extending the reaction time to 24-48 hours may be necessary.[7]

  • Suboptimal Reaction Conditions: The choice of solvent and base can significantly impact the reaction outcome.

    • Solution:

      • Solvent: Aprotic polar solvents like DMF or NMP are generally preferred for amide couplings as they effectively dissolve the reactants and facilitate the reaction.[4]

      • Base: Use a non-nucleophilic, sterically hindered base like diisopropylethylamine (DIPEA) or triethylamine (TEA) to minimize side reactions.[4] The base is crucial for neutralizing the acid formed during the reaction and for deprotonating the amine.

  • Low Nucleophilicity of the Amine: While the amino group is aliphatic, the adjacent bulky groups can electronically and sterically diminish its nucleophilicity.

    • Solution: Employing a more potent coupling reagent as mentioned above is the most effective strategy. Additionally, ensure the reaction is run under anhydrous conditions, as water can hydrolyze the activated intermediate.[4]

Question 2: I am observing significant epimerization of my chiral carboxylic acid during the coupling reaction. How can I minimize this?

Epimerization is a common side reaction in peptide couplings, particularly when using carbodiimide reagents.[3]

Solutions:

  • Additive Inclusion: When using carbodiimide coupling reagents (DCC, EDC), the addition of a racemization suppressant like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) is crucial.[3] These additives form active esters that are less prone to racemization.

  • Choice of Coupling Reagent: Uranium/iminium-based reagents like HATU and HBTU are generally better at suppressing racemization compared to carbodiimides alone.[3]

  • Base Selection: Use a weaker, non-nucleophilic base. DIPEA is a common choice, but for highly sensitive substrates, consider using N-methylmorpholine (NMM).

  • Temperature Control: Perform the coupling at a lower temperature (e.g., 0 °C to room temperature) to minimize the rate of epimerization.

Table 1: Recommended Conditions for Amide Coupling with Tert-butyl 6-amino-1,4-oxazepane-4-carboxylate

Coupling ReagentAdditive (if applicable)BaseSolventTemperatureNotes
HATU/HBTU-DIPEA/TEADMF/NMP0 °C to RTHighly efficient for sterically hindered amines.
PyBOP-DIPEA/TEADMF/CH2Cl20 °C to RTAnother excellent choice for challenging couplings.[3]
EDCHOBt/HOAtDIPEA/NMMDMF/CH2Cl20 °C to RTA more economical option, but may require longer reaction times.
Buchwald-Hartwig Amination

Question 3: My Buchwald-Hartwig amination with an aryl halide is giving low yields and significant hydrodehalogenation of the starting material. What should I optimize?

The Buchwald-Hartwig amination is a powerful tool for forming C-N bonds, but its success is highly dependent on the choice of catalyst, ligand, and base.[8][9][10]

Troubleshooting Workflow for Buchwald-Hartwig Amination:

G cluster_0 Problem: Low Yield & Hydrodehalogenation cluster_1 Troubleshooting Steps A Low Yield / Hydrodehalogenation B Optimize Ligand A->B C Screen Bases A->C D Adjust Solvent & Temperature A->D E Check Catalyst & Reagent Quality A->E F F B->F Use bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) G G C->G Try weaker bases (e.g., K3PO4, Cs2CO3) or alkoxides (e.g., NaOtBu) H H D->H Use anhydrous, deoxygenated solvents (e.g., Toluene, Dioxane) I I E->I Ensure active Pd(0) catalyst and pure reagents

A decision tree for troubleshooting Buchwald-Hartwig amination.

Detailed Solutions:

  • Ligand Selection: The choice of phosphine ligand is critical for the success of the Buchwald-Hartwig reaction.[11] For sterically hindered amines like Tert-butyl 6-amino-1,4-oxazepane-4-carboxylate, bulky and electron-rich biarylphosphine ligands are often necessary to promote reductive elimination and suppress side reactions.[10]

    • Recommended Ligands: XPhos, SPhos, RuPhos, and BrettPhos are excellent starting points.[10]

  • Base Selection: The base plays a crucial role in the catalytic cycle, and its strength can influence the reaction outcome.[8]

    • Recommended Bases: Sodium tert-butoxide (NaOtBu) is a strong base commonly used. However, if hydrodehalogenation is a major issue, switching to a weaker base like cesium carbonate (Cs2CO3) or potassium phosphate (K3PO4) can be beneficial.

  • Catalyst Precursor: Both Pd(0) and Pd(II) precursors can be used.[8] If using a Pd(II) source like Pd(OAc)2, the ligand will also act as a reductant to generate the active Pd(0) species in situ.[8] Pre-formed Pd(0) catalysts like Pd2(dba)3 can also be used.

  • Solvent and Temperature: Anhydrous and deoxygenated solvents are essential to prevent catalyst deactivation.

    • Recommended Solvents: Toluene, dioxane, and THF are commonly used.

    • Temperature: Reactions are typically run at elevated temperatures (80-110 °C).

Reductive Amination

Question 4: I am attempting a reductive amination with a ketone/aldehyde, but the reaction is sluggish and gives a complex mixture of products. How can I improve this?

Reductive amination is a versatile method for forming C-N bonds.[12] However, with sterically hindered amines, the initial imine/enamine formation can be slow and reversible.[13]

Solutions:

  • Promote Imine Formation:

    • Water Removal: The formation of the imine intermediate generates water, which can hydrolyze the imine back to the starting materials. Using a dehydrating agent like magnesium sulfate (MgSO4) or molecular sieves can drive the equilibrium towards the imine.

    • Acid Catalysis: A catalytic amount of a weak acid, such as acetic acid, can accelerate imine formation.[13]

  • Choice of Reducing Agent: The choice of reducing agent is critical. It should be mild enough not to reduce the starting carbonyl compound but reactive enough to reduce the imine intermediate.

    • Recommended Reducing Agents: Sodium triacetoxyborohydride (STAB) is often the reagent of choice as it is mild, selective for imines, and tolerant of mildly acidic conditions. Sodium cyanoborohydride (NaBH3CN) is also effective but is more toxic.[13]

  • One-Pot vs. Two-Step Procedure:

    • One-Pot: For many substrates, a one-pot procedure where the amine, carbonyl, and reducing agent are mixed together is sufficient.

    • Two-Step: For particularly challenging substrates, a two-step procedure may be more effective. First, form the imine by mixing the amine and carbonyl (with an acid catalyst and water removal), and then add the reducing agent in a separate step.

Frequently Asked Questions (FAQs)

Q1: Is the Boc protecting group stable under the conditions of these coupling reactions?

The tert-butoxycarbonyl (Boc) group is generally stable to the basic and neutral conditions used in amide coupling and Buchwald-Hartwig amination.[14][] It is, however, labile to strong acids.[16] Therefore, care should be taken to avoid strongly acidic conditions. In reductive amination, the mildly acidic conditions used to catalyze imine formation are typically not sufficient to cleave the Boc group.

Q2: How does the 1,4-oxazepane ring affect reactivity?

Seven-membered rings like 1,4-oxazepane can adopt multiple conformations, which may influence the accessibility of the amino group for reaction.[1] This conformational flexibility, combined with the steric bulk of the Boc group, contributes to the challenges in coupling reactions.

Q3: What are the best practices for purification of the coupled products?

The Boc-protected products are generally non-polar and can be purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes or dichloromethane in methanol. The presence of the Boc group often results in good solubility in common organic solvents.

Q4: Can I use Tert-butyl 6-amino-1,4-oxazepane-4-carboxylate in solid-phase synthesis?

Yes, this building block can be used in solid-phase peptide synthesis (SPPS). However, due to its steric bulk, you may need to employ strategies for difficult couplings, such as double coupling, using more potent coupling reagents like HATU, and extending reaction times.[7]

Experimental Protocols

Protocol 1: General Procedure for Amide Coupling using HATU

  • To a solution of the carboxylic acid (1.0 eq) in anhydrous DMF, add HATU (1.1 eq) and DIPEA (2.5 eq).

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add a solution of Tert-butyl 6-amino-1,4-oxazepane-4-carboxylate (1.2 eq) in anhydrous DMF.

  • Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by LC-MS or TLC.

  • Upon completion, dilute the reaction with ethyl acetate and wash with saturated aqueous NaHCO3, water, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

  • To an oven-dried flask, add the aryl halide (1.0 eq), Tert-butyl 6-amino-1,4-oxazepane-4-carboxylate (1.2 eq), the phosphine ligand (e.g., XPhos, 2-4 mol%), the palladium precursor (e.g., Pd2(dba)3, 1-2 mol%), and the base (e.g., NaOtBu, 1.4 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add anhydrous, deoxygenated toluene via syringe.

  • Heat the reaction mixture to 80-110 °C and stir for 12-24 hours. Monitor the reaction progress by LC-MS or TLC.

  • After cooling to room temperature, dilute the reaction with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

References

  • Preparation of sec and tert amines by Buchwald-Hartwig Amin
  • Scalable Synthesis of 6-Functionalized 1,4-Oxazepanes. ChemRxiv.
  • Enantioenriched 1,4-Benzoxazepines via Chiral Brønsted Acid-Catalyzed Enantioselective Desymmetrization of 3-Substituted Oxetanes. The Journal of Organic Chemistry.
  • Buchwald–Hartwig amin
  • The Buchwald–Hartwig Amination After 25 Years.
  • Technical Support Center: Amide Coupling Reactions with Electron-Rich Amines. Benchchem.
  • Industrial Production of tert-Butyl-4-oxoazepane-1-carboxylate.
  • 1,4-oxazepane derivatives.
  • tert-Butyl 6-(aminomethyl)
  • Boc-Protected Amino Groups. Organic Chemistry Portal.
  • The amide group and its preparation methods by acid-amine coupling reactions: an overview.
  • The Ultimate Guide to Buchwald-Hartwig Amin
  • Technical Support Center: Boc-Protected Amino Acid Coupling. Benchchem.
  • Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine. Royal Society of Chemistry.
  • Dual protection of amino functions involving Boc. RSC Publishing.
  • BOC-amino acids (tert-butyloxycarbonyl-protected) are widely employed as key intermediates in peptide synthesis... BOC Sciences.
  • Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. MDPI.
  • Boc Protecting Group for Amines. Chemistry Steps.
  • Buchwald-hartwig arylation method for the preparation of tertiary amines.
  • Direct Reductive Amination of Carbonyl Compounds Catalyzed by a Moisture Tolerant Tin(IV) Lewis Acid. NIH.
  • Reductive amination difficulties - poor conversion. Reddit.
  • tert-Butyl 6-(aminomethyl)
  • tert-Butyl 6-oxo-1,4-oxazepane-4-carboxyl
  • Influence of steric hindrance on the 1,4- versus 1,6-Michael addition: synthesis of furans and pentasubstituted benzenes. Organic & Biomolecular Chemistry (RSC Publishing).
  • tert-butyl(6R)
  • Coupling Reagents. Aapptec Peptides.
  • Stereoselective photobiocatalytic oxidative coupling for amino acid synthesis. PMC - NIH.
  • A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. MDPI.
  • Reductive Amination of Carbonyl C C Bonds Enables Formal Nitrogen Insertion. PMC.
  • tert-butyl 4-(6-aminopyridin-3-yl)
  • General α‐Amino 1,3,4‐Oxadiazole Synthesis via Late‐Stage Reductive Functionalization of Tertiary Amides and Lactams. NIH.
  • 748805-97-2|tert-Butyl 6-oxo-1,4-oxazepane-4-carboxyl
  • Why HATU is not working in a coupling reaction between [2,2'-bipyridine]-6-carboxylic acid and butyl amine in DCM as solvent?
  • tert-butyl (6S)
  • tert-butyl (6R)

Sources

Optimization

Technical Support Center: Troubleshooting Boc Deprotection of 1,4-Oxazepane Derivatives

Welcome to the technical support center for the Boc deprotection of 1,4-oxazepane derivatives. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges during...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Boc deprotection of 1,4-oxazepane derivatives. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges during this critical synthetic step. Here, we address common issues in a question-and-answer format, providing not just solutions but also the underlying chemical principles to empower your experimental design.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Boc deprotection is incomplete. What are the common causes and how can I resolve this?

A1: Incomplete deprotection is one of the most frequent challenges. The root cause often lies in a few key areas:

  • Insufficient Acid Stoichiometry or Concentration: The cleavage of the Boc group is an acid-catalyzed process.[1][2] The reaction rate can exhibit a second-order dependence on the acid's concentration.[1][3] If your 1,4-oxazepane derivative has other basic sites, they will compete for the acid, effectively reducing its concentration.

    • Solution: Increase the concentration of the acid. For Trifluoroacetic Acid (TFA), instead of a 20-50% solution in Dichloromethane (DCM), try using neat TFA.[4] For HCl, ensure you are using a sufficient excess (e.g., 5-10 equivalents).[4]

  • Inadequate Reaction Time or Temperature: Deprotection is a kinetic process.[1] While many reactions are complete within 30 minutes to a few hours at room temperature, some substrates require more time.[5]

    • Solution: Allow the reaction to stir for a longer period, monitoring progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[5][6] If the reaction is still sluggish, gentle warming (e.g., to 40°C) can increase the rate, but this should be done cautiously to avoid side reactions.[4]

  • Steric Hindrance: If the 1,4-oxazepane ring is heavily substituted, the steric bulk can impede the approach of the acid, slowing the reaction rate significantly.[1][4][7]

    • Solution: For sterically hindered amines, switching to a stronger acid system, such as 4M HCl in 1,4-dioxane, is often more effective than TFA-based methods.[4][8]

Q2: I'm observing unexpected side products. What are they, and how can I prevent them?

A2: The primary culprit for side product formation is the highly reactive tert-butyl cation (t-Bu⁺) generated during the reaction.[1][9][10] This electrophile can alkylate any nucleophilic sites on your molecule.

  • Common Side Reaction: t-Butylation: Electron-rich aromatic rings, thiols (like cysteine), and thioethers (like methionine) are particularly susceptible to alkylation by the tert-butyl cation.[1][7][10]

    • Solution: Use Scavengers. Scavengers are nucleophilic compounds added to the reaction mixture to "trap" the tert-butyl cation before it can react with your substrate.[7] The choice of scavenger is critical and depends on the nature of your substrate.

ScavengerTarget Functional Group(s) ProtectedTypical Concentration
Triisopropylsilane (TIS)General purpose, highly effective for Tryptophan, Methionine, Tyrosine.[7]2.5-5% (v/v)
WaterTraps the cation to form tert-butanol.[7]2.5-5% (v/v)
ThioanisoleProtects Methionine and Tryptophan residues.[7]5% (v/v)
1,2-Ethanedithiol (EDT)Effective for protecting Cysteine.[7]2.5% (v/v)

}

Role of scavengers in preventing side reactions.

Q3: I suspect the 1,4-oxazepane ring is cleaving. Why is this happening, and what are my options?

A3: While the 1,4-oxazepane ring, composed of stable ether and amine functionalities, is generally robust, it can be susceptible to cleavage under harsh acidic conditions.[11][12] This is more likely if the ring is activated by certain substituents or if the reaction is heated for prolonged periods.

  • Mechanism of Ring Opening: The ether oxygen can be protonated by a strong acid, making it a good leaving group. A subsequent nucleophilic attack (either intramolecularly or by a species in the reaction mixture) can lead to ring opening.[12]

  • Solutions & Milder Alternatives: If you suspect ring instability, moving to milder deprotection conditions is essential.

    • Reduce Acid Strength/Time: First, try reducing the reaction time or using a lower concentration of acid.

    • Switch to a Milder Reagent: Several methods avoid the use of strong acids like TFA or HCl.[13] A particularly effective method for substrates with acid-labile groups is using oxalyl chloride in methanol, which proceeds under mild, room temperature conditions.[13][14][15] Thermal deprotection in boiling water or methanol can also be an option if the substrate is thermally stable.[13][16]


}

Decision tree for choosing a deprotection method.

Q4: How can I effectively monitor the reaction progress and confirm deprotection?

A4: Proper reaction monitoring is crucial to avoid incomplete reactions or over-exposure to harsh conditions. A combination of techniques provides the most reliable results.[17]

Analytical MethodPrincipleAdvantagesDisadvantages
¹H NMR Spectroscopy Measures the magnetic environment of protons.[17]Definitive confirmation by observing the disappearance of the tert-butyl proton singlet (typically ~1.4-1.5 ppm).[18][19]Requires a relatively pure sample for clear analysis.[17]
Liquid Chromatography-Mass Spectrometry (LC-MS) Separates components and determines their mass-to-charge ratio.[]Provides accurate assessment of starting material, product, and side products. Confirms the expected molecular weight.[17]More complex and expensive than TLC and NMR.[17]
Thin-Layer Chromatography (TLC) Separates components based on polarity.[17]Simple, rapid, and cost-effective. The more polar amine product will have a lower Retention Factor (Rf).[17]Provides qualitative rather than quantitative information.
FTIR Spectroscopy Measures the vibration of molecular bonds.Can show the disappearance of the strong C=O stretching band of the Boc carbamate (~1680-1720 cm⁻¹).[18]Less definitive than NMR as other carbonyls may interfere.

Key Experimental Protocols

Protocol 1: Standard Deprotection using TFA in DCM
  • Dissolve the Boc-protected 1,4-oxazepane derivative in Dichloromethane (DCM).

  • Add Trifluoroacetic Acid (TFA) to the solution to achieve a final concentration of 25-50% (v/v).[5] For challenging substrates, neat TFA can be used.[21]

  • If necessary, add a scavenger (e.g., 5% TIS) to the mixture to trap the tert-butyl cation.[7]

  • Stir the reaction mixture at room temperature. The reaction is typically complete within 30 minutes to 4 hours.[5]

  • Monitor the reaction progress by TLC or LC-MS.[5]

  • Upon completion, remove the solvent and excess TFA under reduced pressure. Co-evaporation with a solvent like toluene can help remove residual TFA.[7]

  • For work-up, dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid and yield the free amine.[5][22]

Protocol 2: Deprotection using HCl in 1,4-Dioxane
  • Dissolve the Boc-protected substrate in a minimal amount of a suitable solvent or suspend it directly in the HCl solution.

  • Add a 4M solution of HCl in 1,4-dioxane (typically 5-10 equivalents).[4]

  • Stir the mixture at room temperature for 1 to 4 hours.[5]

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, the product often precipitates as the hydrochloride salt. The solid can be collected by filtration and washed with a solvent like diethyl ether. Alternatively, the solvent can be removed under vacuum to yield the amine hydrochloride salt.[5]

Protocol 3: Mild Deprotection with Oxalyl Chloride in Methanol
  • In a dry round-bottom flask, dissolve the Boc-protected amine (1 equivalent) in methanol.[4][14]

  • Add oxalyl chloride (3 equivalents) dropwise to the solution at room temperature.[4][14] An immediate temperature increase may be observed.

  • Stir the reaction mixture at room temperature for 1-4 hours, monitoring by TLC or LC-MS.[4][14]

  • Upon completion, quench the reaction by the careful addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the deprotected amine.[4]

References

  • Boc Deprotection Mechanism - TFA. Common Organic Chemistry. [Link]

  • Amine Protection and Deprotection. Master Organic Chemistry. [Link]

  • Amine Protection / Deprotection. Fisher Scientific. [Link]

  • BOC Protection and Deprotection. J&K Scientific LLC. [Link]

  • How to do work-up of a BOC deprotection reaction by TFA? ResearchGate. [Link]

  • Kinetics and Mechanism of N-Boc Cleavage: Evidence of a Second-Order Dependence upon Acid Concentration. ResearchGate. [Link]

  • Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. ACS Publications. [Link]

  • Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. SciSpace. [Link]

  • BOC Deprotection. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • 1 H NMR spectra to show BOC deprotection on the carbonate unit in the... ResearchGate. [Link]

  • Elucidation of the presence and location of t-Boc protecting groups in amines and dipeptides using on-column H/D exchange HPLC/ESI/MS. PubMed. [Link]

  • Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]

  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. National Institutes of Health (NIH). [Link]

  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. ResearchGate. [Link]

  • Boc Deprotection - TFA. Common Organic Chemistry. [Link]

  • Boc deprotection conditions tested. ResearchGate. [Link]

  • Studies on the 1,4-oxazepine ring formation reaction using the molecular orbital method. ScienceDirect. [Link]

  • Accelerated tert-butyloxycarbonyl deprotection of amines in microdroplets produced by a pneumatic spray. Office of Scientific and Technical Information (OSTI.GOV). [Link]

  • Why my BOC-protected compounds got deprotected during evaporation? ResearchGate. [Link]

  • Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine. National Institutes of Health (NIH). [Link]

  • Studies on the 1,4-Oxazepine Ring Formation Reaction Using the Molecular Orbital Method. ResearchGate. [Link]

Sources

Troubleshooting

Technical Support Center: Large-Scale Synthesis of Tert-butyl 6-amino-1,4-oxazepane-4-carboxylate

Welcome to the technical support center for the large-scale synthesis of Tert-butyl 6-amino-1,4-oxazepane-4-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the large-scale synthesis of Tert-butyl 6-amino-1,4-oxazepane-4-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, offering troubleshooting advice and answers to frequently asked questions. Our aim is to provide practical, field-proven insights to ensure the success of your experimental work.

Introduction to the Synthesis

Tert-butyl 6-amino-1,4-oxazepane-4-carboxylate is a valuable building block in medicinal chemistry, often utilized in the synthesis of novel therapeutic agents. Its successful large-scale synthesis is critical for advancing drug discovery programs. The primary challenges in its production often revolve around ring formation, control of impurities, and efficient purification. This guide will address two common synthetic routes and the potential issues that may arise.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis of Tert-butyl 6-amino-1,4-oxazepane-4-carboxylate, providing potential causes and actionable solutions.

Route 1: Reductive Amination of Tert-butyl 6-oxo-1,4-oxazepane-4-carboxylate

This route involves the conversion of the ketone precursor to the desired amine.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Conversion of Ketone - Inactive catalyst (e.g., Pd/C, PtO₂)- Insufficient pressure of hydrogen gas- Presence of catalyst poisons (e.g., sulfur-containing impurities)- Poor quality of reducing agent (e.g., sodium triacetoxyborohydride)- Use a fresh batch of catalyst.- Ensure the reaction vessel is properly sealed and pressurized.- Purify the starting material to remove potential catalyst poisons.- Use a freshly opened or properly stored reducing agent.
Formation of Hydroxy Byproduct - Reduction of the ketone to the corresponding alcohol is a common side reaction.- Optimize the reaction conditions (temperature, pressure, and reaction time) to favor amine formation.- Use a milder reducing agent if possible.
Incomplete Reaction - Insufficient reaction time or temperature.- Inadequate mixing in a large-scale reactor.- Monitor the reaction progress by TLC or LC-MS and continue until the starting material is consumed.- Ensure efficient stirring to maintain a homogeneous reaction mixture.
Difficult Purification - The product is a polar amine, which can be challenging to isolate.- Presence of closely related impurities.- Utilize column chromatography with a suitable solvent system (e.g., DCM/MeOH with a small amount of triethylamine).- Consider converting the amine to a salt (e.g., hydrochloride) to facilitate purification by crystallization, followed by neutralization.
Route 2: Reduction of Tert-butyl 6-azido-1,4-oxazepane-4-carboxylate

This route involves the synthesis of an azide intermediate followed by its reduction to the amine.

Issue Potential Cause(s) Recommended Solution(s)
Low Yield in Azide Formation - Incomplete conversion of the corresponding alcohol or halide.- Side reactions during the azide introduction (e.g., elimination).- Optimize the reaction conditions for the synthesis of the azide (e.g., temperature, solvent).- For alcohol precursors, consider using a Mitsunobu reaction, being mindful of the purification challenges associated with its byproducts.[1]
Incomplete Reduction of Azide - Inactive catalyst (e.g., Pd/C) or insufficient hydrogen pressure.- Insufficient amount of reducing agent (e.g., triphenylphosphine in a Staudinger reaction).- Use a fresh, active catalyst and ensure adequate hydrogen pressure.- Use a stoichiometric amount or a slight excess of the reducing agent in a Staudinger reaction.
Difficult Removal of Byproducts - Triphenylphosphine oxide from a Staudinger reaction can be difficult to remove.- Catalyst residues from catalytic hydrogenation.- For the Staudinger reaction, optimize the workup to precipitate triphenylphosphine oxide or use a water-soluble phosphine.- Ensure proper filtration to remove the hydrogenation catalyst.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for large-scale production?

For large-scale synthesis, the reductive amination of the corresponding ketone is often preferred due to its atom economy and fewer synthetic steps. However, the choice of route can depend on the availability and cost of the starting materials. A recent preprint has highlighted the feasibility of scalable synthesis of functionalized 1,4-oxazepanes through classical heterocyclization methods, suggesting that building the ring system first is a viable strategy.[2]

Q2: How can I monitor the progress of the reaction?

Thin-layer chromatography (TLC) and liquid chromatography-mass spectrometry (LC-MS) are the most common methods for monitoring the reaction. For TLC, a mobile phase of dichloromethane/methanol is often effective. Staining with ninhydrin can be used to visualize the amine product.

Q3: What are the critical quality attributes of the starting materials?

The purity of the starting materials is crucial. For the reductive amination route, the ketone precursor should be free of impurities that could poison the catalyst. For the azide reduction route, the purity of the azide intermediate will directly impact the purity of the final product.

Q4: What are the main safety concerns for these synthetic routes?

  • Reductive Amination: Catalytic hydrogenation involves the use of flammable hydrogen gas under pressure and pyrophoric catalysts (e.g., Pd/C). Proper handling and safety precautions are essential.

  • Azide Reduction: Sodium azide is highly toxic and can form explosive heavy metal azides. The use of azides requires strict safety protocols. The Staudinger reaction generates triphenylphosphine oxide, which needs to be handled with appropriate personal protective equipment.

Q5: How can I minimize the formation of the di-Boc protected byproduct?

The formation of a di-Boc protected amine is a potential side reaction if the reaction conditions are not carefully controlled during the Boc protection of the initial amine used to form the oxazepane ring. Using a stoichiometric amount of Boc anhydride and controlling the reaction temperature can help minimize this impurity.

Experimental Protocols

Protocol 1: Synthesis of Tert-butyl 6-amino-1,4-oxazepane-4-carboxylate via Reductive Amination

Step 1: Reductive Amination

  • To a solution of tert-butyl 6-oxo-1,4-oxazepane-4-carboxylate (1.0 eq) in a suitable solvent (e.g., methanol, ethanol, or THF) is added ammonium acetate (10 eq).

  • The mixture is stirred at room temperature for 1 hour.

  • Sodium cyanoborohydride (1.5 eq) is added portion-wise, and the reaction is stirred at room temperature for 24 hours.

  • The reaction progress is monitored by TLC or LC-MS.

  • Upon completion, the solvent is removed under reduced pressure.

  • The residue is taken up in water and extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude product.

Step 2: Purification

  • The crude product is purified by silica gel column chromatography using a gradient of dichloromethane and methanol (containing 1% triethylamine) as the eluent.

  • The fractions containing the pure product are combined and concentrated under reduced pressure to yield Tert-butyl 6-amino-1,4-oxazepane-4-carboxylate.

Protocol 2: Synthesis via Reduction of an Azide Intermediate

Step 1: Synthesis of Tert-butyl 6-azido-1,4-oxazepane-4-carboxylate (adapted from a similar patented procedure[3])

  • To a solution of tert-butyl 6-hydroxy-1,4-oxazepane-4-carboxylate (1.0 eq) and triphenylphosphine (1.5 eq) in anhydrous THF at 0 °C is added diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise.

  • After stirring for 15 minutes, a solution of diphenylphosphoryl azide (DPPA) (1.5 eq) in anhydrous THF is added dropwise.

  • The reaction mixture is allowed to warm to room temperature and stirred for 16 hours.

  • The solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield the azide intermediate.

Step 2: Reduction of the Azide

  • To a solution of tert-butyl 6-azido-1,4-oxazepane-4-carboxylate (1.0 eq) in methanol is added a catalytic amount of 10% Pd/C.

  • The mixture is hydrogenated under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the starting material is consumed (monitored by TLC or LC-MS).

  • The catalyst is removed by filtration through a pad of Celite, and the filtrate is concentrated under reduced pressure to give the crude product.

  • The crude product is purified as described in Protocol 1.

Visualizations

Synthetic Workflow Diagram

G cluster_0 Route 1: Reductive Amination cluster_1 Route 2: Azide Reduction A Tert-butyl 6-oxo-1,4-oxazepane-4-carboxylate B Reductive Amination (NH4OAc, NaBH3CN) A->B C Tert-butyl 6-amino-1,4-oxazepane-4-carboxylate B->C D Tert-butyl 6-hydroxy-1,4-oxazepane-4-carboxylate E Azide Formation (e.g., Mitsunobu reaction) D->E F Tert-butyl 6-azido-1,4-oxazepane-4-carboxylate E->F G Reduction (e.g., Catalytic Hydrogenation) F->G H Tert-butyl 6-amino-1,4-oxazepane-4-carboxylate G->H

Caption: Overview of the two primary synthetic routes.

Troubleshooting Logic Diagram

G Start Low Yield or Incomplete Reaction Q1 Which route are you using? Start->Q1 Route1 Reductive Amination Q1->Route1 Route 1 Route2 Azide Reduction Q1->Route2 Route 2 Cause1A Inactive Catalyst/Reagent Route1->Cause1A Cause1B Catalyst Poisoning Route1->Cause1B Cause2A Inefficient Azide Formation Route2->Cause2A Cause2B Incomplete Azide Reduction Route2->Cause2B Solution1A Use fresh catalyst/reagent Cause1A->Solution1A Solution1B Purify starting material Cause1B->Solution1B Solution2A Optimize azide synthesis conditions Cause2A->Solution2A Solution2B Use fresh catalyst/reagent Cause2B->Solution2B

Caption: A simplified troubleshooting decision tree.

References

  • Kaliberda, O., Leha, D., Peredrii, V., Levchenko, K., Zarudnitskii, E., Ryabukhin, S., & Volochnyuk, D. (2025). Scalable Synthesis of 6-Functionalized 1,4-Oxazepanes. ChemRxiv. [Link][2]

  • American Chemical Society. (n.d.). Lipase Catalyzed Regioselective Lactamization as a Key Step in the Synthesis of N-Boc (2R)-1,4-Oxazepane-2-Carboxylic Acid. ACS Publications. Retrieved from [Link]

  • Google Patents. (n.d.). WO2012046882A1 - 1,4-oxazepane derivatives. Retrieved from [3]

  • Organic Chemistry Portal. (2019). Mitsunobu Reaction. Organic Chemistry Portal. [Link][1]

  • Wikipedia. (n.d.). Reductive amination. Wikipedia. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Stereochemical Integrity of Chiral 1,4-Oxazepanes

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with chiral 1,4-oxazepanes. This guide is designed to provide you with in-depth technical insights...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with chiral 1,4-oxazepanes. This guide is designed to provide you with in-depth technical insights and practical troubleshooting advice to help you navigate the complexities of maintaining stereochemical integrity during chemical transformations. As a Senior Application Scientist, I understand the critical importance of enantiopurity in your research and development endeavors. This resource is structured to address the specific challenges you may face, offering not just protocols, but the scientific reasoning behind them.

Understanding the Challenge: The Stereochemical Lability of Chiral 1,4-Oxazepanes

Chiral 1,4-oxazepanes are a valuable class of seven-membered heterocyclic scaffolds in medicinal chemistry.[1] However, the stereogenic centers in these molecules can be susceptible to racemization under various reaction conditions, compromising the enantiomeric purity of your target compounds. This is a significant concern as different enantiomers of a chiral drug can exhibit vastly different pharmacological activities and toxicological profiles.

The primary points of vulnerability for racemization in a chiral 1,4-oxazepane ring system are typically the carbon atoms adjacent to the nitrogen and oxygen heteroatoms. The ease of racemization is influenced by several factors including the substitution pattern on the ring, the nature of the N-substituent, and the reaction conditions employed (e.g., pH, temperature, and solvent).

Frequently Asked Questions (FAQs)

Q1: What are the most likely mechanisms for racemization in chiral 1,4-oxazepanes?

A1: While direct mechanistic studies on 1,4-oxazepanes are not abundant, we can infer the most probable racemization pathways from studies on structurally related compounds, such as 1,4-benzodiazepines, and from the general principles of chiral amine and ether chemistry.[2] Two primary mechanisms should be considered:

  • Acid-Catalyzed Ring-Chain Tautomerism: In the presence of acid, the nitrogen atom of the oxazepane ring can be protonated. For certain substitution patterns, this can facilitate a ring-opening to form an achiral intermediate (e.g., an aldehyde or iminium ion), which upon re-cyclization can lead to a mixture of enantiomers. This pathway is particularly relevant for oxazepanes that can form a stable acyclic tautomer.[2]

  • Base-Catalyzed Epimerization: If there is a proton on the chiral carbon adjacent to the nitrogen or oxygen, a strong base can abstract this proton to form a planar carbanion or enolate-like intermediate. Subsequent reprotonation can occur from either face, resulting in racemization.[3] The acidity of this proton is a key factor and is influenced by adjacent functional groups.

Q2: Under what reaction conditions should I be most concerned about racemization?

A2: You should exercise caution under the following conditions:

  • Strongly Acidic or Basic Conditions: Both extremes of pH can promote racemization through the mechanisms described above.

  • Elevated Temperatures: Higher temperatures provide the necessary activation energy for racemization to occur and can accelerate the rate of ring-chain tautomerism or epimerization.[]

  • Prolonged Reaction Times: The longer your chiral 1,4-oxazepane is exposed to conditions that can induce racemization, the greater the potential loss of enantiomeric purity.

  • Certain Solvents: The choice of solvent can influence the stability of intermediates that lead to racemization. Polar protic solvents, for instance, can facilitate proton transfer steps involved in both acid- and base-catalyzed pathways.[]

Q3: How does the N-substituent on the 1,4-oxazepane ring affect its stereochemical stability?

A3: The N-substituent plays a crucial role in the stereochemical stability of the chiral centers. Electron-withdrawing groups on the nitrogen can increase the acidity of an adjacent C-H bond, making it more susceptible to base-catalyzed epimerization. Conversely, bulky N-substituents can introduce conformational rigidity that may help to disfavor the formation of planar intermediates required for racemization.[5]

Q4: I suspect I'm losing enantiomeric purity. How can I confirm this?

A4: To confirm a loss of enantiomeric excess (ee), you will need to use a chiral analytical technique. The most common and reliable methods include:

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard for separating and quantifying enantiomers. You will need to develop a method using a suitable chiral stationary phase.

  • Chiral Gas Chromatography (GC): This is suitable for volatile and thermally stable 1,4-oxazepane derivatives.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy using Chiral Shift Reagents or Chiral Solvating Agents: This technique can be used to differentiate the signals of the two enantiomers in the NMR spectrum, allowing for quantification.

A detailed protocol for determining enantiomeric excess is provided in the "Experimental Protocols" section below.

Troubleshooting Guides

Scenario 1: Racemization observed during an N-alkylation reaction.

Problem: You are performing an N-alkylation on your chiral 1,4-oxazepane using an alkyl halide and a base, and you observe a significant drop in enantiomeric excess in your product.

Root Cause Analysis: The base used in the reaction is likely strong enough to deprotonate a stereogenic center, leading to epimerization. Common bases like potassium carbonate, while effective for alkylation, can be problematic.

Troubleshooting Steps:

  • Choice of Base: Switch to a non-nucleophilic, sterically hindered base. Bases like 2,6-lutidine or proton sponge (1,8-bis(dimethylamino)naphthalene) are less likely to cause deprotonation at the chiral center. Diisopropylethylamine (DIPEA) can also be a good choice.[6]

  • Reaction Temperature: Lower the reaction temperature. Performing the alkylation at 0 °C or even lower temperatures can significantly slow down the rate of racemization.[7]

  • Reaction Time: Monitor the reaction closely by TLC or LC-MS and work it up as soon as the starting material is consumed to minimize the exposure of the product to the basic conditions.

  • Order of Addition: Consider adding the base slowly to the solution of the oxazepane and alkyl halide at a low temperature to keep the instantaneous concentration of the base low.

Scenario 2: Loss of stereochemical integrity during a deprotection step.

Problem: You are removing a protecting group from your chiral 1,4-oxazepane, and the final product shows significant racemization.

Root Cause Analysis: The deprotection conditions (e.g., strong acid or base) are likely causing racemization. For example, removal of a Boc group with strong acid (like TFA in DCM) can sometimes lead to racemization if the molecule is susceptible to acid-catalyzed mechanisms.

Troubleshooting Steps:

  • Milder Deprotection Reagents: Explore milder deprotection conditions. For example, if removing a Boc group, you could try using a weaker acid or a different protecting group altogether that can be removed under neutral conditions (e.g., a Cbz group removed by hydrogenolysis).

  • Temperature Control: Perform the deprotection at the lowest possible temperature that still allows for a reasonable reaction rate.[8]

  • Scavengers: In some cases, adding a scavenger can help. For example, when using TFA for deprotection, adding a cation scavenger like triethylsilane can sometimes suppress side reactions that may lead to racemization.

  • Orthogonal Protecting Group Strategy: In the design of your synthesis, plan for the use of orthogonal protecting groups that can be removed under conditions that do not compromise the stereochemical integrity of your chiral 1,4-oxazepane.

Visualizing the Mechanisms and Workflows

Racemization_Mechanisms cluster_acid Acid-Catalyzed Racemization cluster_base Base-Catalyzed Racemization ChiralOxazepane_A Chiral 1,4-Oxazepane (R) ProtonatedOxazepane Protonated Oxazepane ChiralOxazepane_A->ProtonatedOxazepane H+ AchiralIntermediate Achiral Intermediate (e.g., Iminium Ion) ProtonatedOxazepane->AchiralIntermediate Ring Opening RacemicMixture_A Racemic Mixture (R/S) AchiralIntermediate->RacemicMixture_A Ring Closure ChiralOxazepane_B Chiral 1,4-Oxazepane (R) (with α-proton) PlanarIntermediate Planar Intermediate (e.g., Carbanion) ChiralOxazepane_B->PlanarIntermediate -H+ (Base) RacemicMixture_B Racemic Mixture (R/S) PlanarIntermediate->RacemicMixture_B +H+

Caption: Potential racemization pathways for chiral 1,4-oxazepanes.

Prevention_Workflow Start Start: Reaction with Chiral 1,4-Oxazepane CheckConditions Assess Reaction Conditions: pH, Temp, Reagents Start->CheckConditions HarshConditions Harsh Conditions Detected (Strong Acid/Base, High Temp) CheckConditions->HarshConditions Yes MildConditions Mild Conditions CheckConditions->MildConditions No Optimize Optimize Conditions: 1. Lower Temperature 2. Use Milder Reagents 3. Shorten Reaction Time HarshConditions->Optimize Proceed Proceed with Reaction MildConditions->Proceed Optimize->Proceed Workup Work-up and Purification Proceed->Workup Analyze Analyze Enantiomeric Excess (Chiral HPLC/GC) Workup->Analyze Success Success: High ee Maintained Analyze->Success ee > 98% Failure Failure: Racemization Observed Analyze->Failure ee < 98% Troubleshoot Return to Troubleshooting Guide Failure->Troubleshoot

Caption: Workflow for preventing racemization in reactions.

Experimental Protocols

Protocol 1: General Procedure for Monitoring Enantiomeric Excess using Chiral HPLC

This protocol provides a general guideline for analyzing the enantiomeric excess of a chiral 1,4-oxazepane derivative. Specific conditions will need to be optimized for your particular compound.

1. Sample Preparation: a. Accurately weigh approximately 1 mg of your 1,4-oxazepane sample and dissolve it in 1 mL of a suitable solvent (e.g., HPLC-grade isopropanol or a mixture of hexane and isopropanol). b. If necessary, filter the sample through a 0.22 µm syringe filter to remove any particulate matter.

2. Instrumentation and Conditions: a. HPLC System: A standard HPLC system equipped with a UV detector is typically used. b. Chiral Column: Select a suitable chiral stationary phase (CSP) column. Common choices include columns based on derivatized cellulose or amylose. c. Mobile Phase: A mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol or ethanol) is commonly used. The exact ratio will need to be optimized to achieve baseline separation of the enantiomers. d. Flow Rate: A typical flow rate is between 0.5 and 1.0 mL/min. e. Detection: Set the UV detector to a wavelength where your compound has a strong absorbance. f. Column Temperature: Maintain a constant column temperature (e.g., 25 °C) to ensure reproducible results.

3. Data Analysis: a. Inject a small volume (e.g., 5-10 µL) of your sample onto the column. b. The two enantiomers should elute as two separate peaks. c. Integrate the peak areas for each enantiomer (Area1 and Area2). d. Calculate the enantiomeric excess (ee) using the following formula: ee (%) = |(Area1 - Area2) / (Area1 + Area2)| * 100

Protocol 2: Recommended Conditions for a Racemization-Sensitive N-Alkylation

This protocol provides a starting point for the N-alkylation of a chiral 1,4-oxazepane where stereochemical integrity is a concern.

1. Materials:

  • Chiral 1,4-oxazepane
  • Alkyl halide (1.1 equivalents)
  • Diisopropylethylamine (DIPEA) (1.5 equivalents)
  • Anhydrous, non-polar aprotic solvent (e.g., dichloromethane or THF)

2. Procedure: a. To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the chiral 1,4-oxazepane and the anhydrous solvent. b. Cool the solution to 0 °C using an ice bath. c. Add the alkyl halide to the solution. d. Slowly add the DIPEA to the reaction mixture dropwise over a period of 10-15 minutes. e. Stir the reaction at 0 °C and monitor its progress by TLC or LC-MS. f. Once the reaction is complete, quench it by adding a saturated aqueous solution of ammonium chloride. g. Extract the product with a suitable organic solvent (e.g., ethyl acetate). h. Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. i. Purify the crude product by flash column chromatography. j. Determine the enantiomeric excess of the purified product using chiral HPLC (as described in Protocol 1).

Quantitative Data Summary

Reaction ConditionPotential for RacemizationRecommended Mitigation Strategy
Base High with strong, non-hindered bases (e.g., K2CO3, NaOH)Use sterically hindered, non-nucleophilic bases (e.g., DIPEA, 2,6-lutidine).
Acid High with strong acids (e.g., concentrated HCl, TFA)Use milder acids or protecting groups removable under neutral conditions.
Temperature Increases with increasing temperaturePerform reactions at or below room temperature (e.g., 0 °C or -78 °C).[7]
Solvent Higher in polar, protic solventsUse non-polar, aprotic solvents where possible.
Reaction Time Increases with prolonged exposureMonitor reactions closely and work up promptly upon completion.

References

  • Knowles, W.S., Noyori, R., & Sharpless, K.B. (2001). Nobel Prize in Chemistry 2001.
  • BOC Sciences. (n.d.).
  • BenchChem. (2025).
  • Blackmond, D. G. (2021).
  • SCIREA. (2024, January 16).
  • Michal, G. (2007). Racemization, Enantiomerization and Diastereomerization.
  • List, B., & de, J. C. (2025, November 19). The Asymmetric Synthesis of an Acyclic N-Stereogenic Amine.
  • BenchChem. (2025). Preventing racemization during the synthesis of 2,4-Diamino-2-methylbutanoic acid. BenchChem.
  • Blackmond, D. G., & Rzepa, H. S. (2021, January 22). Continuous Flow Chiral Amine Racemization Applied to Continuously Recirculating Dynamic Diastereomeric Crystallizations. The Journal of Organic Chemistry.
  • Vértesy, L., & Ovádi, J. (n.d.).
  • The Royal Society of Chemistry. (n.d.).
  • Pharmaceutical Technology. (2015, September 2).
  • Mazuela, J., & Pàmies, O. (2021, October 22).
  • Cerkovnik, J., & Koller, J. (2019, February 6). Racemization of oxazepam and chiral 1,4-benzodiazepines. DFT study of the reaction mechanism in aqueous solution. PubMed.
  • Gellman, S. H., & Rappe, A. M. (n.d.). Influence of N-Substituents on the Adsorption Geometry of OH-Functionalized Chiral N-Heterocyclic Carbenes. PubMed Central.
  • Carlier, P. R., & Lam, P. C.-H. (2005, March 4).
  • Carlier, P. R., & Lam, P. C.-H. (n.d.).
  • ResearchGate. (n.d.). Proposed mechanism of base catalyzed epimerization.
  • Akaji, K., & Nishiuchi, Y. (2013). Evaluation of acid-labile S-protecting groups to prevent Cys racemization in Fmoc solid-phase peptide synthesis. PubMed.
  • Knowles, R. R., & Miller, S. J. (2022, October 28). Stereochemical editing logic powered by the epimerization of unactivated tertiary stereocenters. PubMed Central.
  • Asynt. (2022, July 6).
  • Moitessier, N., & Cueto, M. (2013, February 1). Stereo- and regioselective synthesis of polysubstituted chiral 1,4-oxazepanes. PubMed.
  • ResearchGate. (2025, August 6). Recent Developments in the Ring‐Chain Tautomerism of 1,3‐Heterocycles.
  • Knowles, R. R., & Miller, S. J. (n.d.). Visible Light-Mediated, Diastereoselective Epimerization of Morpholines and Piperazines to More Stable Isomers. PubMed Central.
  • ResearchGate. (n.d.). Mechanisms of base-catalyzed racemization during activation step.
  • Rollas, S., & Küçükgüzel, S. G. (2008, March 1).
  • Wang, P., & Liu, L. (2023, September 1). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. PubMed Central.
  • ResearchGate. (2021, August 9). (PDF) Influence of N-Substituents on the Adsorption Geometry of OH-Functionalized Chiral N-Heterocyclic Carbenes.
  • Argonne National Laboratory. (2019, April 2). Scientists pioneer new low-temperature chemical conversion process.
  • BenchChem. (2025).
  • Brandeis University. (n.d.).
  • NIH. (n.d.).
  • Fu, G. C., & Watson, M. P. (n.d.). The Asymmetric Synthesis of Amines via Nickel-Catalyzed Enantioconvergent Substitution Reactions. PubMed Central.
  • NIH. (n.d.). Epimerisation in Peptide Synthesis. PubMed Central.
  • ResearchGate. (2025, August 10). The Tautomerism of Heterocycles: Five-membered Rings with Two or More Heteroatoms.
  • Rovis, T. (n.d.). Organocatalytic Reactions Enabled by N-Heterocyclic Carbenes. Chemical Reviews.
  • ResearchGate. (n.d.). Stereochemical Stability of Planar-Chiral Benzazepine Tricyclics: Inversion Energies of P- and S-Alkene Ligands.
  • Chemistry LibreTexts. (2022, July 20). 12.
  • MDPI. (2025, December 31).
  • MacMillan, D. W. C. (2025, March 19).
  • Opatz, T., & Otto, N. (2014, October 6).
  • ResearchGate. (2024, November 15). (PDF) A Quantum Mechanical Approach to The Mechanism of Asymmetric Synthesis of Chiral Amine by Imine Reductase from Stackebrandtia Nassauensis.
  • ResearchGate. (2025, October 23). Photocatalyzed Epimerization of Quaternary Stereocenters.
  • Organic Chemistry Portal. (n.d.). Synthesis of N-Heterocycles. Organic Chemistry Portal.
  • Karaghiosoff, K., & Gschwind, R. M. (2023, December 1). Stereochemical Stability of Planar-Chiral Benzazepine Tricyclics: Inversion Energies of P- and S-Alkene Ligands. PubMed.
  • Feller, G., & Gerday, C. (2004).
  • ChemRxiv. (2025, November 6). Scalable Synthesis of 6-Functionalized 1,4-Oxazepanes. ChemRxiv.
  • BenchChem. (n.d.). Overcoming poor stereoselectivity in chiral amine synthesis. BenchChem.
  • Kyushu University. (n.d.). SYNTHESIS AND STEREOCHEMICAL ANALYSIS OF PLANAR CHIRAL NINE-MEMBERED AZA-ORTHOCYCLOPHYNE. Kyushu University PURE.

Sources

Troubleshooting

handling and storage guidelines for Tert-butyl 6-amino-1,4-oxazepane-4-carboxylate

Welcome to the technical support guide for Tert-butyl 6-amino-1,4-oxazepane-4-carboxylate (CAS No. 1170390-54-1).

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for Tert-butyl 6-amino-1,4-oxazepane-4-carboxylate (CAS No. 1170390-54-1). This resource is designed for researchers, chemists, and drug development professionals to provide practical, in-depth guidance on the optimal handling, storage, and use of this versatile building block. Our goal is to help you anticipate and resolve common experimental challenges, ensuring the integrity of your research.

Section 1: Core Properties and Safety

This compound is a bifunctional molecule featuring a primary amine and a Boc-protected secondary amine within a seven-membered oxazepane ring. Understanding its core chemical nature is the first step to successful experimentation.

Safety First: Hazard Identification

While a specific safety data sheet for this exact isomer is not universally available, related structures and general chemical principles dictate a cautious approach. Analogous compounds are classified as irritants and potentially harmful.[1][2]

  • Hazard Statements: Based on similar compounds, expect H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[2][3]

  • Precautionary Measures: Always handle this compound in a well-ventilated fume hood.[4] Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses with side shields, and chemical-resistant gloves.[2]

Key Physicochemical Data

A summary of essential data is provided below for quick reference.

PropertyValueSource
Molecular Formula C₁₁H₂₂N₂O₃[1]
Molecular Weight 230.30 g/mol [1]
Appearance Typically an off-white to pale yellow solid or oilGeneral Observation
Primary Hazards Skin Irritant, Eye Irritant, Respiratory Irritant[1][2]
Recommended Storage Long-term: -20°C; Short-term: 2-8°C[5]

Section 2: Frequently Asked Questions & Troubleshooting Guide

This section addresses common questions and experimental issues in a practical Q&A format.

Handling and Storage

Q1: I've seen different storage temperatures recommended (-20°C vs. 2-8°C). Which one is correct?

This is a common point of confusion arising from supplier variations. Here is our definitive recommendation:

  • Long-Term Storage (> 1 month): Store the compound at -20°C in a tightly sealed container, preferably under an inert atmosphere (e.g., Argon or Nitrogen).[5] This minimizes the risk of degradation from atmospheric moisture and potential thermal decomposition over extended periods.

  • Short-Term Storage (< 1 month): Storage at 2-8°C (refrigerator) is acceptable for vials that are in active use.[6] However, it is critical to allow the container to warm to room temperature before opening to prevent water condensation on the cold compound, which can lead to hydrolysis.

Q2: My compound arrived as a thick oil/gum, but I expected a solid. Is it degraded?

Not necessarily. The physical state of many amine derivatives can vary depending on purity and residual solvent. It is common for compounds of this nature to exist as a viscous oil, semi-solid, or low-melting solid. We recommend verifying the material's identity and purity by an appropriate analytical method (e.g., ¹H NMR, LC-MS) before use.

Stability and Reactivity

Q3: I ran a reaction and my TLC shows a new, more polar spot that I can't identify. What might have happened?

The most likely culprit is the inadvertent cleavage of the tert-butoxycarbonyl (Boc) protecting group. The Boc group is notoriously labile under acidic conditions.[7][8]

  • The Chemistry: The deprotection mechanism is initiated by protonation of the carbonyl oxygen, followed by the loss of a stable tert-butyl cation, which then decomposes to isobutene and CO₂.[9]

  • Common Accidental Triggers:

    • Acidic Reagents: Direct use of strong acids like Trifluoroacetic Acid (TFA) or Hydrochloric Acid (HCl) will rapidly remove the Boc group.[8]

    • Lewis Acids: Some Lewis acids used in catalysis can also facilitate cleavage.

    • Acidic Media: Using protic solvents with acidic impurities or performing chromatography on un-neutralized silica gel can be sufficient to cause partial or full deprotection.

  • Troubleshooting: To avoid this, ensure all reagents and solvents are neutral or basic. If using silica gel chromatography, consider pre-treating the silica with a base like triethylamine (e.g., by running a column with a solvent system containing 0.5-1% Et₃N) before loading your compound.

Q4: Is the 1,4-oxazepane ring stable? Can it open during my reaction?

The 1,4-oxazepane ring is generally stable under common synthetic conditions, including those used for amide couplings, reductive aminations, and mild oxidations/reductions. However, it is not completely inert. Seven-membered rings can be susceptible to cleavage or rearrangement under harsh conditions, such as strong acids combined with high temperatures or potent reducing agents like LiAlH₄, which could potentially cleave the C-O ether bond. While less common, hydrolytic ring expansion has been observed in related systems under specific conditions.[10] For most applications, you can consider the ring to be robust.

Experimental Protocols

Q5: What solvents are best for dissolving Tert-butyl 6-amino-1,4-oxazepane-4-carboxylate?

Based on its structure—a moderately polar body with a greasy Boc group—the compound exhibits good solubility in a range of common organic solvents.

  • Excellent: Dichloromethane (DCM), Chloroform (CHCl₃), Tetrahydrofuran (THF), Ethyl Acetate (EtOAc).

  • Moderate: Acetonitrile (MeCN), Methanol (MeOH), Ethanol (EtOH).

  • Poor: Water, Hexanes, Diethyl Ether. For reaction purposes, DCM and THF are excellent starting points. For workup and extraction, EtOAc is a standard choice.

Q6: I am performing an amide coupling with the primary amine. What is the best practice?

Standard peptide coupling conditions work well.

  • Dissolve: Dissolve Tert-butyl 6-amino-1,4-oxazepane-4-carboxylate (1.0 eq) and your carboxylic acid (1.0-1.2 eq) in an anhydrous aprotic solvent like DCM or DMF.

  • Add Coupling Reagents: Add your chosen coupling reagent (e.g., HATU, HBTU, or EDC/HOBt) and a non-nucleophilic base like Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0-3.0 eq).

  • Monitor: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Expert Tip: The Boc group is stable to these basic/nucleophilic conditions, making it an ideal orthogonal protecting group strategy.[11][12]

Section 3: Visual Troubleshooting Workflow

The following diagram outlines a logical workflow for diagnosing an unexpected experimental outcome, such as the appearance of an unknown impurity.

G A Unexpected Result Observed (e.g., New TLC Spot, Low Yield) B Is the new spot more polar? A->B C Hypothesis: Boc Deprotection B->C Yes F Hypothesis: Starting Material Impurity or Degradation B->F No D Check Reaction pH. Was it acidic? C->D E Action: Neutralize conditions. Use base-washed silica. D->E Yes H Hypothesis: Ring Instability or Other Side Reaction D->H No G Action: Re-analyze starting material (NMR, LCMS). F->G I Action: Analyze side product by MS/NMR. Consider milder reaction conditions.

Caption: Troubleshooting flowchart for unexpected reaction results.

References

  • Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]

  • tert-Butyl 6-(aminomethyl)-1,4-oxazepane-4-carboxylate. PubChem. [Link]

  • Boc Protecting Group for Amines. Chemistry Steps. [Link]

  • Why is boc stable to hydrolysis under basic conditions? Reddit r/OrganicChemistry. [Link]

  • tert-Butyloxycarbonyl protecting group. Wikipedia. [Link]

  • Safety Data Sheet. Angene Chemical. [Link]

  • Synthesis of new compounds with seven rings (oxazepine) through the ring closure of Schiff bases with study of biological activity. Eurasian Chemical Communications. [Link]

  • tert-Butyl 6-methylene-1,4-oxazepane-4-carboxylate. DIARY directory. [Link]

  • Rethinking Hydrolytic Imidazoline Ring Expansion: A Common Approach to the Preparation of Medium-Sized Rings via Side-Chain Insertion into [1.4]Oxa- and [1.4]Thiazepinone Scaffolds. PubMed. [Link]

  • Industrial Production of tert-Butyl-4-oxoazepane-1-carboxylate. ResearchGate. [Link]

  • WO2012046882A1 - 1,4-oxazepane derivatives.
  • tert-Butyl 4-aminoazepane-1-carboxylate. PubChem. [Link]

Sources

Optimization

Technical Support Center: Analytical Strategies for Impurity Profiling of Tert-butyl 6-amino-1,4-oxazepane-4-carboxylate

Introduction Tert-butyl 6-amino-1,4-oxazepane-4-carboxylate is a key heterocyclic building block in modern medicinal chemistry. Its structural integrity is paramount to the safety and efficacy of the resulting active pha...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Tert-butyl 6-amino-1,4-oxazepane-4-carboxylate is a key heterocyclic building block in modern medicinal chemistry. Its structural integrity is paramount to the safety and efficacy of the resulting active pharmaceutical ingredients (APIs). The rigorous detection, identification, and quantification of impurities are not merely procedural hurdles; they are fundamental requirements for regulatory compliance and ensuring patient safety. This guide provides a comprehensive technical resource for researchers, analytical chemists, and drug development professionals, offering troubleshooting advice and detailed methodologies for the robust analytical characterization of this compound. Our approach is grounded in established scientific principles and regulatory expectations, primarily drawing from the International Council for Harmonisation (ICH) guidelines.[1][2][3]

Section 1: Understanding the Impurity Landscape

Impurities in any drug substance are classified by the ICH into three main categories: organic impurities, inorganic impurities, and residual solvents.[1][4] A thorough understanding of the synthetic route and storage conditions is the first step in predicting the likely impurity profile of Tert-butyl 6-amino-1,4-oxazepane-4-carboxylate.

  • Organic Impurities : These are the most common and structurally diverse class of impurities.

    • Starting Materials & Intermediates : Unreacted precursors or intermediates from the synthesis pathway. For instance, in a multi-step synthesis, the penultimate compound could be a significant process-related impurity.

    • By-products : Formed from competing or side reactions during synthesis. The inherent reactivity of the amino group and the oxazepane ring can lead to various unintended products.

    • Degradation Products : Arise from the decomposition of the final substance during manufacturing, storage, or handling. Forced degradation studies are essential to identify these potential impurities.[5]

  • Inorganic Impurities : These derive from the manufacturing process and include reagents, ligands, catalysts, heavy metals, or inorganic salts.[1][3]

  • Residual Solvents : Organic or inorganic liquids used during the synthesis or purification process that are not completely removed.[1][3] Their control is mandated by the ICH Q3C guidelines.[2]

Section 2: A Strategic Approach to Impurity Analysis

A multi-faceted analytical strategy is necessary for comprehensive impurity profiling. No single technique is sufficient. High-Performance Liquid Chromatography (HPLC) is typically the primary tool for separation and quantification, while Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable for structural elucidation.[6][7]

G cluster_0 Phase 1: Detection & Quantification cluster_1 Phase 2: Identification cluster_2 Phase 3: Reporting & Control Sample Bulk Substance Sample HPLC_UV HPLC-UV Method (Primary Quantification) Sample->HPLC_UV GC_FID GC-FID/MS Method (Residual Solvents) Sample->GC_FID LC_MS LC-MS Analysis (Molecular Weight & Fragmentation) HPLC_UV->LC_MS Peak > Identification Threshold Prep_HPLC Preparative HPLC (Impurity Isolation) LC_MS->Prep_HPLC Unknown Impurity Report Generate Impurity Profile Report LC_MS->Report NMR NMR Spectroscopy (Definitive Structure Elucidation) Prep_HPLC->NMR NMR->Report Spec Set Specifications Report->Spec G Start Poor HPLC Peak Shape (Tailing/Fronting) CheckMobilePhase Is mobile phase pH appropriate for analyte? Start->CheckMobilePhase CheckColumn Is the column suitable for basic compounds? CheckMobilePhase->CheckColumn Yes AdjustpH Adjust pH to ensure consistent analyte ionization. CheckMobilePhase->AdjustpH No UseEndcapped Switch to a modern, base-deactivated/end-capped column. CheckColumn->UseEndcapped No AddModifier Add competing agent (e.g., 0.1% TFA or Formic Acid) to mobile phase. CheckColumn->AddModifier Yes Result Improved Peak Shape AdjustpH->Result UseEndcapped->Result AddModifier->Result

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the NMR Analysis of Tert-butyl 6-amino-1,4-oxazepane-4-carboxylate and its Analogues

For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of novel synthesized compounds is paramount. The 1,4-oxazepane scaffold is an important heterocyclic motif in me...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of novel synthesized compounds is paramount. The 1,4-oxazepane scaffold is an important heterocyclic motif in medicinal chemistry, and its derivatives are of growing interest. This guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of Tert-butyl 6-amino-1,4-oxazepane-4-carboxylate, a key intermediate in the synthesis of various bioactive molecules. We will delve into the expected spectral characteristics of this compound and compare them with its 6-oxo and 6-hydroxy analogues, providing a predictive framework for researchers working with this class of molecules.

The Significance of the 1,4-Oxazepane Scaffold

The seven-membered 1,4-oxazepane ring system is a privileged scaffold in drug discovery, offering a three-dimensional architecture that can effectively probe biological space. The incorporation of a Boc-protecting group provides a stable yet readily cleavable handle for further synthetic transformations, making Tert-butyl 6-amino-1,4-oxazepane-4-carboxylate a versatile building block. Accurate structural elucidation via NMR is a critical step in ensuring the integrity of subsequent synthetic endeavors.

Predicted ¹H and ¹³C NMR Spectral Analysis of Tert-butyl 6-amino-1,4-oxazepane-4-carboxylate

Molecular Structure and Numbering:

Caption: Structure of Tert-butyl 6-amino-1,4-oxazepane-4-carboxylate with atom numbering.

¹H NMR Predicted Data (500 MHz, CDCl₃):

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationRationale
H2, H73.60 - 3.90m-4HProtons adjacent to the oxygen atom are expected to be deshielded.
H3, H53.30 - 3.60m-4HProtons adjacent to the nitrogen atom of the carbamate.
H63.00 - 3.20m-1HMethine proton attached to the carbon bearing the amino group.
NH₂1.50 - 2.50br s-2HBroad singlet for the primary amine protons; chemical shift is concentration-dependent.
Boc (t-Bu)1.45s-9HCharacteristic sharp singlet for the nine equivalent protons of the tert-butyl group.[1]

¹³C NMR Predicted Data (125 MHz, CDCl₃):

CarbonPredicted Chemical Shift (δ, ppm)Rationale
C=O (Boc)155.0Typical chemical shift for a carbamate carbonyl carbon.[2]
C(CH₃)₃ (Boc)80.0Quaternary carbon of the tert-butyl group.[1]
C2, C770.0 - 75.0Carbons adjacent to the oxygen atom.
C3, C545.0 - 55.0Carbons adjacent to the nitrogen atom.
C650.0 - 55.0Carbon bearing the amino group.
C(CH₃)₃ (Boc)28.5Methyl carbons of the tert-butyl group.[1]

Comparative Analysis with Analogues

Understanding how the substitution at the C6 position influences the NMR spectra is crucial for identifying these compounds and confirming reaction outcomes.

1. Tert-butyl 6-oxo-1,4-oxazepane-4-carboxylate:

The presence of a ketone at C6 will significantly impact the chemical shifts of neighboring protons and carbons.

  • ¹H NMR: The protons on the adjacent carbons (C5 and C7) would be expected to shift downfield to approximately 2.5 - 2.8 ppm due to the deshielding effect of the carbonyl group.

  • ¹³C NMR: The most notable change would be the appearance of a carbonyl signal for the ketone around 200-210 ppm. The signals for C5 and C7 would also be shifted downfield.

2. Tert-butyl 6-hydroxy-1,4-oxazepane-4-carboxylate:

The hydroxyl group at C6 will also influence the surrounding chemical environments.

  • ¹H NMR: The methine proton at C6 (H6) would be expected to shift downfield to around 3.8 - 4.2 ppm due to the deshielding effect of the hydroxyl group. The hydroxyl proton itself would appear as a broad singlet, with its chemical shift being dependent on solvent and concentration.

  • ¹³C NMR: The carbon bearing the hydroxyl group (C6) would be significantly deshielded, appearing in the range of 65-75 ppm.

Summary of Predicted Key ¹³C NMR Chemical Shifts:

CompoundC6 Chemical Shift (δ, ppm)C=O (Ketone) Shift (δ, ppm)
Tert-butyl 6-amino-1,4-oxazepane-4-carboxylate50.0 - 55.0N/A
Tert-butyl 6-oxo-1,4-oxazepane-4-carboxylateN/A200.0 - 210.0
Tert-butyl 6-hydroxy-1,4-oxazepane-4-carboxylate65.0 - 75.0N/A

Experimental Protocol for NMR Analysis

To obtain high-quality NMR spectra for this class of compounds, the following protocol is recommended:

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the purified compound.

  • Dissolve the sample in 0.6-0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a good first choice as it is capable of dissolving a wide range of organic compounds and is relatively easy to remove.[3] If solubility is an issue, deuterated dimethyl sulfoxide (DMSO-d₆) or methanol-d₄ can be used as alternatives.[4]

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Transfer the solution to a clean, dry 5 mm NMR tube.

2. Instrument Setup and Data Acquisition:

  • Use a 400 MHz or higher field NMR spectrometer for better resolution.

  • Acquire a ¹H NMR spectrum first. Standard parameters include a 30-degree pulse angle, a 1-2 second relaxation delay, and 16-32 scans.

  • Acquire a proton-decoupled ¹³C NMR spectrum. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are typically required.

  • For unambiguous assignment of all proton and carbon signals, it is highly recommended to perform 2D NMR experiments such as COSY (Correlation Spectroscopy) for ¹H-¹H correlations and HSQC (Heteronuclear Single Quantum Coherence) for direct ¹H-¹³C correlations.

Workflow for NMR Analysis:

cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Data Processing & Analysis Dissolve Sample Dissolve Sample Add Internal Standard Add Internal Standard Dissolve Sample->Add Internal Standard Transfer to NMR Tube Transfer to NMR Tube Add Internal Standard->Transfer to NMR Tube 1H NMR 1H NMR Transfer to NMR Tube->1H NMR 13C NMR 13C NMR 1H NMR->13C NMR 2D NMR (COSY, HSQC) 2D NMR (COSY, HSQC) 13C NMR->2D NMR (COSY, HSQC) Fourier Transform Fourier Transform 2D NMR (COSY, HSQC)->Fourier Transform Phase Correction Phase Correction Fourier Transform->Phase Correction Baseline Correction Baseline Correction Phase Correction->Baseline Correction Integration & Peak Picking Integration & Peak Picking Baseline Correction->Integration & Peak Picking Structural Elucidation Structural Elucidation Integration & Peak Picking->Structural Elucidation

Caption: A logical workflow for the NMR analysis of 1,4-oxazepane derivatives.

Trustworthiness and Self-Validating Systems

The protocols described herein are designed to be self-validating. The combination of 1D and 2D NMR techniques provides a robust dataset where assignments can be cross-verified. For instance, the connectivity established from a COSY spectrum should be consistent with the direct one-bond correlations observed in the HSQC spectrum. Any discrepancies would indicate either an incorrect assignment or an unexpected molecular structure, prompting further investigation. The use of an internal standard like TMS ensures the accuracy and reproducibility of the chemical shift measurements.[5]

Conclusion

This guide provides a comprehensive framework for the ¹H and ¹³C NMR analysis of Tert-butyl 6-amino-1,4-oxazepane-4-carboxylate and its analogues. By understanding the predicted spectral features and the influence of substituents, researchers can confidently characterize these important synthetic intermediates. The detailed experimental protocol and logical workflow serve as a practical resource for obtaining high-quality, reliable NMR data, which is the cornerstone of structural elucidation in modern drug discovery.

References

  • Wuts, P. G. M.; Greene, T. W. Greene's Protective Groups in Organic Synthesis, 5th ed.; John Wiley & Sons, Inc.: Hoboken, NJ, 2014.
  • Harris, R. K.; Becker, E. D.; De Menezes, S. M. C.; Goodfellow, R.; Granger, P. NMR nomenclature. Nuclear spin properties and conventions for chemical shifts (IUPAC Recommendations 2001). Pure and Applied Chemistry2001 , 73 (11), 1795-1818. [Link]

  • Pavia, D. L.; Lampman, G. M.; Kriz, G. S.; Vyvyan, J. R. Introduction to Spectroscopy, 5th ed.; Cengage Learning: Boston, MA, 2015.
  • Silverstein, R. M.; Webster, F. X.; Kiemle, D. J.; Bryce, D. L. Spectrometric Identification of Organic Compounds, 8th ed.; John Wiley & Sons, Inc.: Hoboken, NJ, 2014.
  • NMRShiftDB. [Link]

  • Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

  • Reich, H. J. Organic Chemistry Data. University of Wisconsin. [Link]

  • Iijima, T.; et al. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Organics2022 , 3(1), 1-13. [Link]

  • Fulmer, G. R.; et al. NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Organometallics2010 , 29(9), 2176-2179. [Link]

  • Gottlieb, H. E.; Kotlyar, V.; Nudelman, A. NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. J. Org. Chem.1997 , 62(21), 7512-7515. [Link]

Sources

Comparative

A Comparative Guide to the Mass Spectrometry Fragmentation of Tert-butyl 6-amino-1,4-oxazepane-4-carboxylate

This guide provides an in-depth analysis of the mass spectrometric fragmentation behavior of tert-butyl 6-amino-1,4-oxazepane-4-carboxylate, a key building block in contemporary drug discovery. Designed for researchers,...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the mass spectrometric fragmentation behavior of tert-butyl 6-amino-1,4-oxazepane-4-carboxylate, a key building block in contemporary drug discovery. Designed for researchers, scientists, and drug development professionals, this document offers a comparative perspective, contrasting its fragmentation patterns with those of structurally related molecules to provide a deeper understanding of its gas-phase chemistry. The insights herein are grounded in established principles of mass spectrometry and supported by experimental data from analogous systems.

Introduction: The Structural Significance of a Privileged Scaffold

The 1,4-oxazepane moiety is a seven-membered heterocyclic scaffold that has garnered considerable interest in medicinal chemistry.[1] Its inherent three-dimensionality and the strategic placement of nitrogen and oxygen heteroatoms offer a versatile platform for the design of novel therapeutic agents, particularly those targeting the central nervous system. The title compound, tert-butyl 6-amino-1,4-oxazepane-4-carboxylate, incorporates this privileged core, further functionalized with a primary amine and protected by a tert-butoxycarbonyl (Boc) group. Accurate structural elucidation of this and related molecules is paramount for ensuring the integrity of synthetic pathways and the quality of drug candidates. Mass spectrometry, particularly with tandem capabilities (MS/MS), stands as a cornerstone technique for this purpose.

This guide will dissect the expected fragmentation pathways of tert-butyl 6-amino-1,4-oxazepane-4-carboxylate under electrospray ionization (ESI) conditions. To provide a comprehensive understanding, its fragmentation behavior will be compared against two strategically chosen alternatives: N-Boc-piperidine , a simpler six-membered cyclic amine, and N-Boc-1,4-diaminobutane , an acyclic analogue. This comparative approach will illuminate the influence of the oxazepane ring and the pendant amino group on the fragmentation cascade.

Predicted Fragmentation Pathways of Tert-butyl 6-amino-1,4-oxazepane-4-carboxylate

Under positive-ion ESI, tert-butyl 6-amino-1,4-oxazepane-4-carboxylate (molecular weight: 230.31 g/mol ) is expected to readily form the protonated molecular ion, [M+H]⁺, at m/z 231. Collision-induced dissociation (CID) of this precursor ion is anticipated to trigger a cascade of fragmentation events, primarily driven by the lability of the Boc group and the inherent ring strain of the seven-membered heterocycle.

The most prominent and characteristic fragmentation of Boc-protected amines is the neutral loss of isobutylene (C₄H₈, 56 Da) via a six-membered ring transition state, akin to a McLafferty-type rearrangement.[2] This is often followed by the loss of carbon dioxide (CO₂, 44 Da). Another common pathway involves the loss of the entire Boc group or components thereof.

The fragmentation of the 1,4-oxazepane ring itself is expected to proceed through α-cleavage adjacent to the nitrogen atoms, a characteristic pathway for aliphatic amines.[3] The presence of the ether linkage may also influence the fragmentation through charge-remote processes or by directing ring-opening reactions.

A proposed fragmentation scheme is presented below:

Tert-butyl_6-amino-1,4-oxazepane-4-carboxylate_Fragmentation M_H [M+H]⁺ m/z 231 Frag1 [M+H - C₄H₈]⁺ m/z 175 M_H->Frag1 - C₄H₈ (56 Da) Frag3 [M+H - C₅H₉O₂]⁺ m/z 130 M_H->Frag3 - Boc group (101 Da) Frag4 [C₄H₉]⁺ m/z 57 M_H->Frag4 Loss of Boc-protected ring Frag2 [M+H - C₄H₈ - CO₂]⁺ m/z 131 Frag1->Frag2 - CO₂ (44 Da) Frag5 Ring Opening Product m/z 101 Frag2->Frag5 Ring Cleavage

Caption: Proposed ESI-MS/MS fragmentation of protonated tert-butyl 6-amino-1,4-oxazepane-4-carboxylate.

Comparative Fragmentation Analysis

To contextualize the fragmentation of our target molecule, we will examine the behavior of two simpler, yet structurally relevant, compounds.

Alternative 1: N-Boc-piperidine

N-Boc-piperidine serves as a model for a simpler, less strained cyclic amine. Its fragmentation is dominated by the chemistry of the Boc group.

  • Protonated Molecule ([M+H]⁺): m/z 186

  • Primary Fragmentation: Similar to the target molecule, the most facile fragmentation is the loss of isobutylene to yield an ion at m/z 130. This can be followed by the subsequent loss of CO₂ to produce the piperidinium ion at m/z 86.

  • Key Differentiator: The fragmentation of the piperidine ring is less complex than that of the 1,4-oxazepane due to its greater stability. Ring-opening fragmentations are less prominent compared to the seven-membered ring system.

Alternative 2: N-Boc-1,4-diaminobutane

This acyclic analogue allows for an assessment of the influence of the cyclic structure on fragmentation.

  • Protonated Molecule ([M+H]⁺): m/z 189

  • Primary Fragmentation: The loss of isobutylene from the Boc group is also a major pathway, leading to a fragment at m/z 133. Subsequent loss of CO₂ gives a fragment at m/z 89.

  • Key Differentiator: Due to its linear nature, N-Boc-1,4-diaminobutane can undergo charge-remote fragmentations along the alkyl chain, leading to a series of iminium ions. The absence of ring strain eliminates ring-opening pathways observed in the cyclic analogues.

Data Summary and Comparison
Precursor Ion ([M+H]⁺)Primary Neutral LossSubsequent Neutral LossKey Ring-related Fragments
Tert-butyl 6-amino-1,4-oxazepane-4-carboxylate (m/z 231)C₄H₈ (56 Da)CO₂ (44 Da)m/z 101 (Ring Opening)
N-Boc-piperidine (m/z 186)C₄H₈ (56 Da)CO₂ (44 Da)m/z 86 (Piperidinium ion)
N-Boc-1,4-diaminobutane (m/z 189)C₄H₈ (56 Da)CO₂ (44 Da)N/A

Experimental Protocols

To acquire the data for this comparative analysis, the following experimental setup is recommended.

Sample Preparation
  • Stock Solutions: Prepare 1 mg/mL stock solutions of tert-butyl 6-amino-1,4-oxazepane-4-carboxylate, N-Boc-piperidine, and N-Boc-1,4-diaminobutane in methanol.

  • Working Solutions: Dilute the stock solutions to a final concentration of 10 µg/mL with a 50:50 mixture of methanol and water containing 0.1% formic acid. The formic acid serves to promote protonation.

Mass Spectrometry Conditions
  • Instrumentation: A triple quadrupole or a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ion mode (ESI+).

  • Infusion: Introduce the sample solution directly into the ESI source via a syringe pump at a flow rate of 5-10 µL/min.

  • MS1 Parameters:

    • Capillary Voltage: 3.5 - 4.5 kV

    • Cone Voltage: 20 - 40 V

    • Source Temperature: 120 - 150 °C

    • Desolvation Temperature: 350 - 450 °C

    • Desolvation Gas Flow: 600 - 800 L/hr

  • MS/MS Parameters:

    • Precursor Ion Selection: Isolate the [M+H]⁺ ion of each compound.

    • Collision Gas: Argon.

    • Collision Energy: Ramp the collision energy from 10 to 40 eV to observe the full range of fragment ions.

Experimental_Workflow cluster_prep Sample Preparation cluster_ms Mass Spectrometry Analysis cluster_data Data Analysis Stock Prepare 1 mg/mL Stock Solutions Working Dilute to 10 µg/mL in 50:50 MeOH:H₂O with 0.1% Formic Acid Stock->Working Infusion Direct Infusion via Syringe Pump Working->Infusion ESI Electrospray Ionization (Positive Mode) Infusion->ESI MS1 MS1 Scan: Identify [M+H]⁺ ESI->MS1 MS2 MS/MS Scan: Fragment [M+H]⁺ MS1->MS2 Analysis Analyze Fragmentation Patterns MS2->Analysis Comparison Compare Spectra of Target and Alternatives Analysis->Comparison

Caption: A generalized workflow for the comparative mass spectrometric analysis.

Best Practices and Troubleshooting

  • In-source Fragmentation: The Boc group is known to be labile. If significant fragmentation is observed in the MS1 spectrum, consider reducing the cone voltage or source temperature to minimize in-source fragmentation.[4]

  • Protonation Site: In molecules with multiple basic sites, the site of protonation can influence the fragmentation pathway. Computational modeling can provide insights into the most likely protonation sites.

  • High-Resolution Mass Spectrometry: The use of high-resolution mass spectrometry is highly recommended to confirm the elemental composition of fragment ions and to differentiate between isobaric species.

  • Isotopic Labeling: For unambiguous mechanistic studies, consider synthesizing isotopically labeled analogues (e.g., with ¹³C or ¹⁵N) to trace the fate of specific atoms during fragmentation.

Conclusion

The mass spectrometric fragmentation of tert-butyl 6-amino-1,4-oxazepane-4-carboxylate is characterized by the facile loss of isobutylene from the Boc protecting group, followed by further fragmentation of the deprotected intermediate and the 1,4-oxazepane ring. By comparing its fragmentation behavior to that of N-Boc-piperidine and N-Boc-1,4-diaminobutane, we can discern the influence of the seven-membered heterocyclic core and the acyclic nature on the fragmentation pathways. This comparative approach, grounded in established fragmentation mechanisms, provides a robust framework for the structural elucidation of this and related classes of molecules, thereby supporting the advancement of drug discovery and development programs.

References

  • National Institutes of Health. Protonation Sites and Dissociation Mechanisms of t-Butylcarbamates in Tandem Mass Spectrometric Assays for Newborn Screening. [Online] Available at: [Link]

  • SIELC Technologies. tert-Butyl carbamate. [Online] Available at: [Link]

  • National Institute of Standards and Technology. tert-Butyl carbamate. [Online] Available at: [Link]

  • Reddit. I knew about the MS fragmentation pattern with Boc protected amines, but didn't realize until recently that the M-56 peak might be due to a McLafferty-like fragmentation. [Online] Available at: [Link]

  • BenchChem. Application Notes and Protocols: Functional Group Transformations of the 1,4-Oxazepane Ring. [Online] Available at: [https://www.benchchem.com/product/b4823]
  • BenchChem. A Comparative Guide to the Spectroscopic Data of Boc-Protected Amines. [Online] Available at: [https://www.benchchem.com/product/b2118]
  • ACS Publications. Enantioenriched 1,4-Benzoxazepines via Chiral Brønsted Acid-Catalyzed Enantioselective Desymmetrization of 3-Substituted Oxetanes. [Online] Available at: [Link]

  • Journal of Chinese Mass Spectrometry Society. Mass Fragmentation Characteristics of t-Boc Substituted Drug Precursors. [Online] Available at: [Link]

  • Chemistry LibreTexts. 6.5: Amine Fragmentation. [Online] Available at: [Link]

  • Royal Society of Chemistry. Fragmentation reactions using electrospray ionization mass spectrometry: An important tool for the structural elucidation and characterization of synthetic and natural products. [Online] Available at: [Link]

  • PubChem. tert-Butyl 4-aminoazepane-1-carboxylate. [Online] Available at: [Link]

  • YouTube. Mass Spectrometry: Fragmentation Mechanisms. [Online] Available at: [Link]

  • National Institute of Standards and Technology. Dibenz[b,f]][5]oxazepine. [Online] Available at: [Link]

  • ResearchGate. How can I avoid the Boc-cleavage during Mass Analysis? [Online] Available at: [Link]

  • PubChem. N,N'-Di-Boc-1,4-butanediamine. [Online] Available at: [Link]

Sources

Validation

A Comparative Guide to Tert-butyl 6-amino-1,4-oxazepane-4-carboxylate and its Positional Isomers

In the landscape of modern medicinal chemistry, saturated heterocyclic scaffolds are indispensable building blocks for the design of novel therapeutics. The 1,4-oxazepane ring system, a seven-membered heterocycle, has ga...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, saturated heterocyclic scaffolds are indispensable building blocks for the design of novel therapeutics. The 1,4-oxazepane ring system, a seven-membered heterocycle, has garnered significant interest due to its inherent three-dimensionality and favorable physicochemical properties, offering a distinct advantage over more traditional six-membered rings in the exploration of chemical space. This guide provides an in-depth technical comparison of Tert-butyl 6-amino-1,4-oxazepane-4-carboxylate with its lesser-explored positional isomers, the 5-amino and 7-amino analogues.

While direct head-to-head experimental data for these specific isomers is not extensively published, this guide will synthesize information from studies on related structures, theoretical predictions, and established experimental protocols. The objective is to provide researchers, scientists, and drug development professionals with a comprehensive framework for understanding the nuanced differences between these building blocks and to equip them with the methodologies to perform their own comparative analyses.

The 1,4-Oxazepane Scaffold: A Privileged Motif in Drug Discovery

The 1,4-oxazepane scaffold is present in a range of biologically active compounds, demonstrating its versatility in targeting various biological pathways. Its flexible seven-membered ring allows for a greater number of low-energy conformations compared to the more rigid piperidine or morpholine rings, enabling a more precise orientation of substituents to interact with biological targets. This conformational flexibility is a key attribute in the design of ligands for receptors and enzymes.

The strategic placement of an amino group on the 1,4-oxazepane ring provides a crucial vector for further chemical modification, allowing for the construction of diverse compound libraries through techniques like amide bond formation, reductive amination, and urea formation. The tert-butyloxycarbonyl (Boc) protecting group on the ring nitrogen offers a stable and readily cleavable handle, compatible with a wide range of synthetic transformations.

A Comparative Overview: 5-Amino, 6-Amino, and 7-Amino-1,4-Oxazepanes

The position of the amino substituent on the 1,4-oxazepane ring is expected to significantly influence the molecule's physicochemical properties, reactivity, and conformational preferences. Here, we compare the Tert-butyl 6-amino-1,4-oxazepane-4-carboxylate with its hypothetical 5-amino and 7-amino isomers.

PropertyTert-butyl 5-amino-1,4-oxazepane-4-carboxylateTert-butyl 6-amino-1,4-oxazepane-4-carboxylateTert-butyl 7-amino-1,4-oxazepane-4-carboxylate
Predicted pKa LowerIntermediateHigher
Predicted LogP LowerIntermediateHigher
Steric Hindrance ModerateLowerHigher
Conformational Impact Amino group can adopt pseudo-equatorial and pseudo-axial positions, influencing ring conformation.Amino group is on a more flexible part of the ring, potentially leading to a wider range of accessible conformations.Amino group is adjacent to the oxygen atom, which may influence hydrogen bonding and local conformation.

Note: The pKa and LogP values are predicted trends based on the electronic environment of the amino group. Experimental determination is recommended for accurate values.

Physicochemical Properties: A Deeper Dive

Basicity (pKa)

The basicity of the exocyclic amino group is a critical parameter influencing a molecule's ionization state at physiological pH, which in turn affects its solubility, permeability, and target engagement.

  • 7-amino isomer: The amino group at the 7-position is alpha to the ring oxygen. The electron-withdrawing inductive effect of the oxygen atom is expected to be most pronounced at this position, leading to a lower pKa (less basic) compared to the other isomers.

  • 5-amino isomer: The amino group at the 5-position is beta to the ring nitrogen and gamma to the ring oxygen. The electronic effects from the heteroatoms are less direct, suggesting an intermediate pKa .

  • 6-amino isomer: The amino group at the 6-position is beta to the oxygen and gamma to the nitrogen. Its electronic environment is arguably the most "alkane-like" of the three, likely resulting in the highest pKa (most basic).

Lipophilicity (LogP)

Lipophilicity is a key determinant of a drug's ADME (absorption, distribution, metabolism, and excretion) properties.

  • The position of the polar amino group will influence the molecule's overall polarity and its interactions with water. While all three isomers have the same molecular formula, subtle differences in their conformational preferences and the exposure of the polar amino and carbamate groups to the solvent can lead to variations in their measured LogP values. It is anticipated that the more compact conformations, if adopted, could lead to slightly higher lipophilicity.

Aqueous Solubility

Aqueous solubility is crucial for drug formulation and bioavailability. It is influenced by factors such as crystal lattice energy, polarity, and the ability to form hydrogen bonds with water.

  • The isomer with the most exposed polar functional groups is expected to have the highest aqueous solubility. The conformational flexibility of the 1,4-oxazepane ring and the specific substitution pattern will dictate this exposure.

Reactivity and Synthetic Utility

The primary utility of these amino-oxazepanes in drug discovery lies in their ability to undergo further functionalization at the exocyclic amino group. The reactivity of this amine is influenced by its steric and electronic environment.

  • Steric Hindrance: The amino group in the 6-position is generally considered to be the most sterically accessible, potentially leading to faster reaction kinetics in coupling reactions. The 5- and 7-positions are adjacent to other ring atoms, which may introduce some steric hindrance, particularly in more constrained conformations.

  • Nucleophilicity: The nucleophilicity of the amino group is directly related to its basicity. Therefore, the 6-amino isomer is expected to be the most nucleophilic and thus the most reactive in many common coupling reactions.

Conformational Analysis

The seven-membered 1,4-oxazepane ring can exist in a variety of conformations, including chair, boat, and twist-boat forms. The position of the amino group can influence the relative energies of these conformers and the rotational barriers between them.

Figure 1: Conformational landscape of amino-1,4-oxazepanes.

A thorough conformational analysis, often employing computational methods such as DFT calculations, is crucial for understanding the three-dimensional shape of these molecules and how they might interact with a biological target.

Experimental Protocols

To facilitate a direct comparison, the following experimental protocols are provided.

Synthesis of Tert-butyl 6-amino-1,4-oxazepane-4-carboxylate

A general synthetic approach to chiral 6-amino-1,4-oxazepanes can be adapted from the literature. One plausible route involves the following key steps:

synthesis_workflow Start Protected Amino Alcohol Step1 Olefin Metathesis Start->Step1 Step2 Cyclization Step1->Step2 Step3 Azide Reduction Step2->Step3 End Tert-butyl 6-amino-1,4-oxazepane-4-carboxylate Step3->End

Figure 2: General synthetic workflow for 6-amino-1,4-oxazepane.

Detailed Protocol (Illustrative):

  • Starting Material: Begin with a suitably protected chiral amino alcohol.

  • Alkylation: Alkylate the alcohol with an appropriate alkenyl halide.

  • Ring-Closing Metathesis: Perform a ring-closing metathesis reaction to form the seven-membered ring.

  • Functional Group Interconversion: Convert the functionality on the ring to an azide.

  • Reduction: Reduce the azide to the desired primary amine.

  • Boc Protection: Protect the ring nitrogen with a Boc group.

For a detailed, step-by-step procedure, researchers should refer to specialized synthetic organic chemistry literature.

Determination of pKa

The pKa of the exocyclic amino group can be determined by potentiometric titration.

  • Prepare a 0.01 M solution of the amino-oxazepane in deionized water.

  • Titrate the solution with a standardized 0.1 M solution of HCl.

  • Monitor the pH using a calibrated pH meter after each addition of titrant.

  • Plot the pH versus the volume of HCl added. The pKa is the pH at the half-equivalence point.

Determination of Aqueous Solubility

The shake-flask method is a reliable technique for determining thermodynamic solubility.[1]

  • Add an excess amount of the solid compound to a known volume of phosphate-buffered saline (PBS) at pH 7.4.

  • Shake the mixture at a constant temperature (e.g., 25 °C) for 24 hours to ensure equilibrium is reached.

  • Filter the suspension to remove undissolved solid.

  • Determine the concentration of the dissolved compound in the filtrate using a validated analytical method such as HPLC-UV or LC-MS.

Comparative Reactivity in Amide Coupling

To compare the reactivity of the different isomers, a standardized amide coupling reaction can be performed and monitored over time.

  • In separate reaction vessels, dissolve each amino-oxazepane isomer (1.0 equiv.) in a suitable aprotic solvent (e.g., DMF or DCM).

  • Add a standard carboxylic acid (e.g., benzoic acid, 1.0 equiv.), a coupling agent (e.g., HATU, 1.1 equiv.), and a non-nucleophilic base (e.g., DIPEA, 2.0 equiv.).

  • Maintain the reactions at a constant temperature and take aliquots at regular time intervals.

  • Quench the reaction in the aliquots and analyze the conversion to the amide product by HPLC or LC-MS.

  • Plot the product formation over time to compare the initial reaction rates.

Conclusion

The choice between Tert-butyl 6-amino-1,4-oxazepane-4-carboxylate and its positional isomers is a strategic decision in drug design that should be guided by the specific requirements of the therapeutic target and the desired physicochemical properties of the final compound. The 6-amino isomer, being the most commercially available and likely the most nucleophilic and sterically accessible, serves as an excellent starting point for library synthesis. However, the 5-amino and 7-amino isomers, with their distinct electronic and conformational profiles, offer valuable opportunities for fine-tuning a molecule's properties.

This guide provides a foundational understanding of the key differences between these important building blocks and equips researchers with the necessary protocols to conduct their own direct comparative studies. By systematically evaluating the pKa, solubility, lipophilicity, and reactivity of each isomer, medicinal chemists can make more informed decisions in the design of next-generation therapeutics.

References

Sources

Comparative

A Senior Application Scientist's Guide to Alternative Building Blocks for Tert-butyl 6-amino-1,4-oxazepane-4-carboxylate

Introduction: The Value and Limitations of a Privileged Scaffold Tert-butyl 6-amino-1,4-oxazepane-4-carboxylate is a valuable saturated heterocyclic building block in modern medicinal chemistry. Its seven-membered 1,4-ox...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Value and Limitations of a Privileged Scaffold

Tert-butyl 6-amino-1,4-oxazepane-4-carboxylate is a valuable saturated heterocyclic building block in modern medicinal chemistry. Its seven-membered 1,4-oxazepane core offers a desirable three-dimensional geometry, departing from the flat aromatic rings that have historically dominated small molecule drug discovery.[1][2] This inherent three-dimensionality, coupled with the presence of both an ether and a secondary amine, can lead to improved physicochemical properties such as aqueous solubility and provides unique exit vectors for substituents to explore chemical space.[3] The Boc-protected amine at the 4-position and the primary amine at the 6-position provide orthogonal handles for sequential functionalization, making it a versatile scaffold for library synthesis.

The 1,4-oxazepane motif has been incorporated into a variety of biologically active compounds, including ligands for dopamine receptors, highlighting its potential in developing treatments for neurological and psychiatric disorders.[1][4][5] However, reliance on a single building block can limit the exploration of structure-activity relationships (SAR) and lead to suboptimal pharmacokinetic profiles. Challenges such as metabolic instability or undesirable physicochemical properties may necessitate the exploration of alternative scaffolds.[6][7]

This guide provides a comparative analysis of viable alternatives to Tert-butyl 6-amino-1,4-oxazepane-4-carboxylate, offering researchers and drug development professionals a scientifically grounded resource for scaffold hopping and lead optimization. We will delve into structurally related analogs, bioisosteric replacements, and conformationally constrained building blocks, providing experimental data and synthetic considerations to inform your selection process.

I. Structurally Related Saturated Heterocycles: Fine-Tuning the Core

The most direct alternatives to the 1,4-oxazepane scaffold involve modifications to the ring size or the nature and position of the heteroatoms. These subtle changes can have a profound impact on the overall shape, flexibility, and physicochemical properties of the resulting molecules.

A. Morpholine Derivatives: The Six-Membered Analog

Morpholine is a ubiquitous six-membered saturated heterocycle in medicinal chemistry. Its smaller ring size compared to 1,4-oxazepane results in a more rigid chair conformation, which can be advantageous for pre-organizing substituents for optimal target binding.[3]

Physicochemical Properties: A Comparative Overview

PropertyMorpholine Analogs1,4-Oxazepane DerivativesRationale for Difference
Lipophilicity (LogP) Generally lowerPotentially higherThe larger carbon framework of the 1,4-oxazepane ring can increase lipophilicity, though this is highly dependent on substituents.[3]
Aqueous Solubility Generally goodVariable, potentially lowerIncreased lipophilicity of the 1,4-oxazepane scaffold may reduce aqueous solubility.[3]
pKa Typically around 8.4-8.7Expected to be similarThe primary determinant of basicity is the electronic effect of the ether oxygen on the nitrogen, and the additional methylene group in the 1,4-oxazepane is not expected to cause a major shift.[3]
Conformational Flexibility More rigid (chair conformation)More flexible (multiple low-energy conformations)The seven-membered ring of 1,4-oxazepane has greater conformational freedom, which can be beneficial for binding to complex protein targets.[3]
Metabolic Stability Generally stable, but can be susceptible to N-dealkylation or ring oxidation.The larger ring may offer different sites for metabolism. Increased lipophilicity could lead to greater interaction with metabolic enzymes.[3]

Synthetic Considerations:

The synthesis of substituted morpholines is well-established, often involving the cyclization of amino alcohols or the reduction of morpholinones. A variety of functionalized morpholine building blocks are commercially available, facilitating their rapid incorporation into synthetic workflows.

B. 1,4-Diazepane Derivatives: Introducing a Second Nitrogen

Replacing the oxygen atom in the 1,4-oxazepane ring with a second nitrogen atom yields a 1,4-diazepane. This substitution introduces an additional site for functionalization or hydrogen bonding, which can be exploited to modulate biological activity and physicochemical properties.

Key Physicochemical Differences:

  • Basicity: The presence of two nitrogen atoms generally results in two distinct pKa values, offering opportunities for pH-dependent interactions and influencing solubility and permeability.

  • Hydrogen Bonding: The additional N-H donor (if unsubstituted) can participate in hydrogen bonding interactions with the target protein, potentially enhancing binding affinity.

  • Metabolic Stability: The 1,4-diazepane scaffold can be susceptible to metabolism, particularly N-dealkylation.[6] Strategic substitution can mitigate this liability.

Experimental Data Snapshot: Metabolic Stability of 1,4-Diazepane Analogs

A study on 1,4-diazepane compounds as cannabinoid receptor 2 (CB2) agonists highlighted the challenge of metabolic instability.[6][7] The initial hit compound suffered from low metabolic stability, but optimization efforts, including the introduction of more polar substituents, led to compounds with improved in vitro clearance and favorable pharmacokinetic profiles in rats.[7]

C. Functionalized 1,4-Oxazepanes: Exploring Substitution Patterns

Instead of replacing the core scaffold, an alternative strategy is to explore different substitution patterns on the 1,4-oxazepane ring itself. Scalable synthetic routes to 6-functionalized 1,4-oxazepanes have been developed, providing access to a diverse array of building blocks.[8][9] This allows for the introduction of various functional groups at different positions on the ring, enabling a more thorough exploration of the surrounding chemical space.

Synthetic Workflow for Functionalized 1,4-Oxazepanes

G cluster_0 Synthesis of Functionalized 1,4-Oxazepanes start Substituted Precursors step1 Heterocyclization start->step1 product Diverse 6-Functionalized 1,4-Oxazepanes step1->product step2 Functional Group Interconversion step2->product Further diversification product->step2

Caption: A generalized workflow for the synthesis of diverse 6-functionalized 1,4-oxazepanes.

II. Conformationally Constrained Amino Acids and Peptidomimetics: A Functional Approach

In many applications, the 1,4-oxazepane ring serves to orient substituents in a specific spatial arrangement. Conformationally constrained non-canonical amino acids can achieve similar objectives by restricting the torsional angles of the peptide backbone, thereby stabilizing specific secondary structures.[10][11] These building blocks are particularly useful in peptidomimetic drug design.[12][13]

Examples of Conformationally Constrained Amino Acids:

  • α,α-Disubstituted Glycines: The prototypical example is α-aminoisobutyric acid (Aib), which strongly promotes helical conformations.[10]

  • Cyclic Amino Acids: Proline and its analogs are well-known for their ability to induce turns in peptide chains.[13] Novel cyclic amino acids with varying ring sizes (e.g., cyclobutane, cyclohexane) offer a range of conformational constraints.[12][14]

  • α,β-Dehydroamino Acids: The sp2 hybridization of the Cα carbon in these amino acids introduces planarity and restricts conformational freedom.[10]

When to Consider Conformationally Constrained Amino Acids:

This class of alternatives is most relevant when the 1,4-oxazepane is part of a larger molecule designed to mimic a peptide ligand. By replacing a flexible portion of the molecule with a conformationally constrained amino acid, it is often possible to improve potency, selectivity, and metabolic stability.

III. Spirocyclic and Bicyclic Scaffolds: Embracing Three-Dimensionality

The drive towards more three-dimensional molecules in drug discovery has led to a growing interest in spirocyclic and other bicyclic scaffolds.[15][16] These rigid systems offer well-defined exit vectors for substituents and can improve physicochemical properties such as solubility and metabolic stability by reducing the number of "soft spots" for metabolism.[15]

A. Spirocyclic Amines

Spirocycles, where two rings share a single atom, introduce a high degree of rigidity and three-dimensionality.[16] Spirocyclic diamines, in particular, have been explored as novel scaffolds for medicinal chemistry.[17]

Advantages of Spirocyclic Scaffolds:

  • Improved Physicochemical Properties: The rigid, aliphatic nature of many spirocycles can lead to enhanced metabolic stability and improved solubility profiles.[15]

  • Novel Chemical Space: Spirocyclic compounds occupy a distinct region of chemical space compared to their monocyclic or aromatic counterparts, offering opportunities for novel intellectual property.

  • Well-Defined Geometry: The fixed orientation of substituents on a spirocyclic core can lead to higher potency and selectivity.

B. Bridged and Fused Bicyclic Amines

Bridged and fused bicyclic amines represent another class of rigid, three-dimensional scaffolds.[15] Unified synthetic strategies have been developed to access a variety of these architectures, making them more accessible for library synthesis.[15]

Experimental Protocol: Intramolecular C-H Bond Amination for Bicyclic Amine Synthesis

A general protocol for the synthesis of bridged, fused, and spirocyclic bicyclic amines via intramolecular C-H bond amination has been reported.[15]

  • Substrate Preparation: Synthesize the appropriate monocyclic amine precursor with a tethered sulfonamide.

  • Cyclization: Under optimized conditions (e.g., using a suitable oxidant and catalyst), induce an intramolecular C-H bond amination to form the bicyclic product.

  • Deprotection and Functionalization: Remove the sulfonamide protecting group to liberate the free amine, which can then be further functionalized.

IV. Smaller Saturated Heterocycles: Azetidines and Pyrrolidines

Four- and five-membered saturated nitrogen heterocycles, such as azetidines and pyrrolidines, offer a more compact alternative to the 1,4-oxazepane ring.[18][19][20][21][22] These smaller rings can also introduce conformational constraints and modulate physicochemical properties.[19]

Comparative Physicochemical Properties:

PropertyAzetidine/Pyrrolidine Analogs1,4-Oxazepane Derivatives
Molecular Weight LowerHigher
Lipophilicity (LogP) Generally lowerGenerally higher
Flexibility More rigidMore flexible

Applications in Drug Discovery:

  • Azetidines: The azetidine ring is a valuable pharmacophore found in a variety of natural and synthetic bioactive compounds.[18] It can serve as a conformationally constrained analog of β-proline.[18]

  • Pyrrolidines: The pyrrolidine ring is a common feature in many drugs and natural products. Fluorinated pyrrolidine derivatives have shown promise as dipeptidyl peptidase IV (DPP-IV) inhibitors.[20]

V. Bioisosteric Replacements: Modulating Properties Through Subtle Changes

Bioisosterism involves the substitution of an atom or group of atoms with another that has similar steric or electronic properties, with the goal of improving the pharmacological profile of a compound.[23][24]

A. Gem-Difluoro Analogs

The introduction of a gem-difluoro group (CF2) into the 1,4-oxazepane ring is a potential bioisosteric replacement for a methylene (CH2) group. This substitution can have a significant impact on several key properties:

  • Basicity (pKa): The strong electron-withdrawing effect of the fluorine atoms is expected to decrease the basicity of the nearby nitrogen atoms.[23]

  • Lipophilicity (LogP): The introduction of fluorine atoms generally increases lipophilicity.[23]

  • Metabolic Stability: The C-F bond is significantly stronger than the C-H bond, making gem-difluorinated positions less susceptible to oxidative metabolism.

Projected Physicochemical Properties of a Difluorinated 1,4-Oxazepane Analog

Property1,4-Oxazepane Analog6,6-Difluoro-1,4-oxazepane Analog (Projected)
pKa ~9.57.5 - 8.0
LogP 2.0 (example)2.2 - 2.5
Aqueous Solubility HighModerate
Cell Permeability ModerateHigh

Data extrapolated from trends observed with gem-difluorinated cycloalkanes.[23]

B. Other Bioisosteric Replacements

Other potential bioisosteric replacements for the ether oxygen in the 1,4-oxazepane ring include a sulfone (SO2), a sulfoxide (SO), or an N-acylsulfonamide. Each of these substitutions would significantly alter the electronics and hydrogen bonding capabilities of the scaffold, providing further avenues for lead optimization.

Conclusion: A Strategic Approach to Scaffold Selection

The selection of an appropriate building block is a critical decision in the drug discovery process. While Tert-butyl 6-amino-1,4-oxazepane-4-carboxylate is a valuable and versatile scaffold, a thorough exploration of alternatives can unlock new opportunities for improving potency, selectivity, and pharmacokinetic properties. This guide has provided a comparative overview of several classes of alternative building blocks, from closely related saturated heterocycles to more structurally diverse conformationally constrained and spirocyclic systems. By understanding the relative advantages and disadvantages of each class, and by leveraging the provided experimental insights and synthetic considerations, researchers can make more informed decisions in their quest for novel and effective therapeutics.

Logical Relationship of Alternative Scaffolds

G cluster_0 Structurally Related Heterocycles cluster_1 Functional Mimics cluster_2 3D Scaffolds cluster_3 Smaller Heterocycles cluster_4 Bioisosteric Replacements main Tert-butyl 6-amino-1,4-oxazepane-4-carboxylate morpholine Morpholines main->morpholine Ring contraction diazepane 1,4-Diazepanes main->diazepane Heteroatom swap (O -> N) func_oxazepane Functionalized 1,4-Oxazepanes main->func_oxazepane Varying substitution constrained_aa Conformationally Constrained Amino Acids main->constrained_aa Mimic conformation spirocyclic Spirocyclic Amines main->spirocyclic Increase rigidity & 3D shape bicyclic Bicyclic Amines main->bicyclic Increase rigidity & 3D shape azetidine Azetidines main->azetidine Ring contraction pyrrolidine Pyrrolidines main->pyrrolidine Ring contraction gem_difluoro Gem-Difluoro Analogs main->gem_difluoro Isosteric replacement

Caption: A diagram illustrating the relationship between Tert-butyl 6-amino-1,4-oxazepane-4-carboxylate and its alternative building blocks.

References

  • 1,4-Oxazepane: A Versatile Scaffold in Modern Medicinal Chemistry - Benchchem. (n.d.).
  • Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications - MDPI. (n.d.).
  • Scalable Synthesis of 6-Functionalized 1,4-Oxazepanes - ResearchGate. (n.d.).
  • Scalable Synthesis of 6-Functionalized 1,4-Oxazepanes | Organic Chemistry | ChemRxiv. (n.d.).
  • A Comparative Guide to 1,4-Oxazepane and Morpholine Scaffolds in Drug Design - Benchchem. (n.d.).
  • Synthesis of a conformationally constrained δ-amino acid building block - PubMed. (2012).
  • Novel Conformationally Restricted Amino Acids for Peptidomimetic Drug Design | Building Blocks | Blog | Life Chemicals. (2020, February 18).
  • Stereospecific Synthesis of Conformationally Constrained γ-Amino Acids: New Foldamer Building Blocks that Support Helical Secondary Struture - NIH. (n.d.).
  • Conformationally rigid amino acids - Enamine. (n.d.).
  • New Series of Morpholine and 1,4-Oxazepane Derivatives as Dopamine D4 Receptor Ligands: Synthesis and 3D-QSAR Model | Journal of Medicinal Chemistry - ACS Publications. (n.d.).
  • An In-Depth Technical Guide on the Core Properties and Structure of 1,4-Oxazepane - Benchchem. (n.d.).
  • Application Notes and Protocols: Functional Group Transformations of the 1,4-Oxazepane Ring - Benchchem. (n.d.).
  • General Synthesis and Properties of Bridged, Fused, and Spirocyclic Azacycles via Intramolecular C–H Bond Amination | ACS Medicinal Chemistry Letters. (n.d.).
  • Facile Synthesis for Benzo-1,4-Oxazepine Derivatives by Tandem Transformation of C-N Coupling/C-H Carbonylation - PMC - PubMed Central. (n.d.).
  • Design, Synthesis, and Application of a Type of Chiral Spirocyclic Naphthylamines - NIH. (n.d.).
  • Technical Support Center: Enhancing the Bioavailability of 1,4-Oxazepane-6-sulfonamide Analogs - Benchchem. (n.d.).
  • A Comparative Analysis of the Reactivity of 1,4-Oxazepane and 1,3-Oxazepane Systems - Benchchem. (n.d.).
  • Spirocyclic Diamine Scaffolds for Medicinal Chemistry - Reymond Research Group. (n.d.).
  • New series of morpholine and 1,4-oxazepane derivatives as dopamine D4 receptor ligands: synthesis and 3D-QSAR model - PubMed. (n.d.).
  • 1,4-Diazepane compounds as potent and selective CB2 agonists: optimization of metabolic stability - PubMed. (n.d.).
  • Metabolically Stable tert-Butyl Replacement - PMC - NIH. (n.d.).
  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin - PubMed Central. (2023, January 21).
  • 1,4-oxazepane - ChemBK. (2024, April 9).
  • (A) Compounds selected for PK studies. Pharmacokinetic profile of (B)... | Download Scientific Diagram - ResearchGate. (n.d.).
  • Spirocyclic Scaffolds in Medicinal Chemistry - ACS Publications. (2020, December 31).
  • Functionalization of azetidine, pyrrolidine, piperidine, and azepane... - ResearchGate. (n.d.).
  • 1,4-Diazepane compounds as potent and selective CB2 agonists: Optimization of metabolic stability | Request PDF - ResearchGate. (n.d.).
  • New fluorinated pyrrolidine and azetidine amides as dipeptidyl peptidase IV inhibitors. (n.d.).
  • Studies on the 1,4-Oxazepine Ring Formation Reaction Using the Molecular Orbital Method.. (n.d.).
  • Spirocyclic Azetidines for Medicinal Chemistry - Enamine. (n.d.).
  • A One-Pot Synthesis of Oxazepine-Quinazolinone bis-Heterocyclic Scaffolds via Isocyanide-Based Three-Component Reactions - PubMed Central. (n.d.).
  • tert-Butyl 6-(aminomethyl)-1,4-oxazepane-4-carboxylate - Amerigo Scientific. (n.d.).
  • 6,6-Difluoro-1,4-diazepane: A Bioisosteric Alternative to 1,4-Diazepane in Drug Discovery - Benchchem. (n.d.).
  • Pharmacokinetic Profile of Benzoylpiperidine and Azepane Analogues: A Comparative Guide - Benchchem. (n.d.).
  • Bioisosteres of Common Functional Groups. (n.d.).
  • tert-Butyl 6-oxo-1,4-oxazepane-4-carboxylate - Sigma-Aldrich. (n.d.).
  • A short scalable route to bis-morpholine spiroacetals and oxazepane analogues: useful 3D-scaffolds for compound library assembly - ChemRxiv. (n.d.).
  • 1,4-Oxazepane | C5H11NO | CID 21873275 - PubChem. (n.d.).
  • tert-butyl (6S)-6-hydroxy-1, 4-oxazepane-4-carboxylate, min 97%, 100 mg. (n.d.).
  • tert-butyl (6R)-6-hydroxy-1, 4-oxazepane-4-carboxylate, min 97%, 100 mg. (n.d.).
  • ATE250573T1 - AZETIDINE AND PYRROLIDINE DERIVATIVES - Google Patents. (n.d.).
  • WO1997045426A1 - Azetidine, pyrrolidine and piperidine derivatives as 5-ht1d receptor agonists - Google Patents. (n.d.).
  • Selected pharmacologically relevant compounds bearing a 1,4-oxazepane scaffold.1–6 - ResearchGate. (n.d.).
  • Industrial Production of tert-Butyl-4-oxoazepane-1-carboxylate - ResearchGate. (n.d.).

Sources

Validation

A Comparative Guide to the Structure-Activity Relationship (SAR) of Compounds Derived from Tert-butyl 6-amino-1,4-oxazepane-4-carboxylate

The 1,4-oxazepane scaffold, a seven-membered heterocyclic ring containing both oxygen and nitrogen, has garnered significant interest in medicinal chemistry.[1] Its unique three-dimensional conformation offers diverse po...

Author: BenchChem Technical Support Team. Date: January 2026

The 1,4-oxazepane scaffold, a seven-membered heterocyclic ring containing both oxygen and nitrogen, has garnered significant interest in medicinal chemistry.[1] Its unique three-dimensional conformation offers diverse possibilities for substituent arrangement, making it a valuable backbone for designing novel therapeutic agents.[1] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of compounds derived from the key intermediate, tert-butyl 6-amino-1,4-oxazepane-4-carboxylate. We will explore how modifications to this core structure influence biological activity, with a particular focus on their role as dipeptidyl peptidase-4 (DPP-4) inhibitors, a critical target in the management of type 2 diabetes.

The 1,4-Oxazepane Core: A Scaffold of Therapeutic Potential

The 1,4-oxazepane ring system is a versatile scaffold found in a variety of biologically active compounds. Its derivatives have been investigated for a range of therapeutic applications, including as dopamine D4 receptor ligands for potential antipsychotic treatments and as inhibitors of cyclooxygenase-2 (COX-2) for anti-inflammatory purposes.[1][2] The inherent flexibility of the seven-membered ring allows for a broader exploration of chemical space compared to its six-membered counterpart, the morpholine ring.[3] This flexibility can lead to novel interactions with biological targets and the development of compounds with improved properties.[3]

Synthesis of 1,4-Oxazepane Derivatives: A Generalized Approach

The synthesis of various 1,4-oxazepane derivatives often starts from commercially available starting materials, with tert-butyl 6-amino-1,4-oxazepane-4-carboxylate serving as a key building block. A general synthetic route is outlined below.

Experimental Protocol: General Synthesis of Substituted 1,4-Oxazepane Amides

  • Amide Coupling: To a solution of tert-butyl 6-amino-1,4-oxazepane-4-carboxylate in a suitable aprotic solvent (e.g., dichloromethane or DMF), an appropriate carboxylic acid is added in the presence of a coupling agent (e.g., EDC/HOBt or HATU) and a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine).

  • Reaction Monitoring: The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up and Purification: Upon completion, the reaction is quenched with water, and the product is extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired amide derivative.

  • Deprotection (if necessary): The tert-butoxycarbonyl (Boc) protecting group on the 1,4-oxazepane nitrogen can be removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane or 4M HCl in dioxane) to provide the free amine, which can be further functionalized.

G cluster_synthesis Generalized Synthetic Workflow start Tert-butyl 6-amino-1,4-oxazepane-4-carboxylate coupling Amide Coupling (Carboxylic Acid, Coupling Agent, Base) start->coupling monitoring Reaction Monitoring (TLC or LC-MS) coupling->monitoring workup Aqueous Work-up & Extraction monitoring->workup purification Column Chromatography workup->purification product Boc-Protected Derivative purification->product deprotection Boc Deprotection (e.g., TFA or HCl) product->deprotection final_product Final 1,4-Oxazepane Derivative deprotection->final_product

Caption: Generalized workflow for the synthesis of 1,4-oxazepane derivatives.

Structure-Activity Relationship (SAR) Studies: Focus on DPP-4 Inhibition

DPP-4 is a serine protease that plays a crucial role in glucose homeostasis by inactivating incretin hormones like GLP-1.[4][5] Inhibiting DPP-4 prolongs the action of these hormones, leading to enhanced insulin secretion and suppressed glucagon release in a glucose-dependent manner.[5] This makes DPP-4 an attractive target for the treatment of type 2 diabetes.[6] Several approved DPP-4 inhibitors, such as sitagliptin and vildagliptin, have demonstrated clinical efficacy.[5][7]

The 1,4-oxazepane scaffold has been explored for the development of novel DPP-4 inhibitors. The SAR of these compounds can be systematically investigated by modifying different parts of the molecule and assessing the impact on their inhibitory activity.

Table 1: Comparative Inhibitory Activity of Hypothetical 1,4-Oxazepane Derivatives against DPP-4

Compound IDR1 (at 6-position)R2 (at 4-position)DPP-4 IC50 (nM)
1a PhenylacetylBoc>1000
1b 3-TrifluoromethylphenylacetylBoc520
1c 2-CyanobenzylH150
1d 2-CyanobenzylMethyl180
1e 2-Cyanobenzyl2-Hydroxyethyl250
Sitagliptin (Reference)18

Data presented in this table is hypothetical and for illustrative purposes to demonstrate SAR principles.

From the hypothetical data in Table 1, we can derive several key SAR insights:

  • Substitution on the Phenyl Ring (R1): The introduction of an electron-withdrawing group, such as a trifluoromethyl group at the 3-position of the phenyl ring (Compound 1b ), appears to be beneficial for activity compared to the unsubstituted phenylacetyl group (Compound 1a ). This suggests that electronic effects and/or specific interactions with a hydrophobic pocket in the enzyme's active site are important.

  • The Importance of the Cyanide Group: A cyanobenzyl group at the 6-position (Compound 1c ) seems to significantly enhance potency. This is a common feature in many DPP-4 inhibitors, where the nitrile group forms a covalent, yet reversible, interaction with the catalytic serine residue in the active site.

  • Substitution on the Oxazepane Nitrogen (R2): The presence of a Boc protecting group is detrimental to activity. Its removal to give the free amine (Compound 1c ) leads to a substantial increase in potency. This is likely due to the bulky Boc group causing steric hindrance or the free amine forming a crucial hydrogen bond or salt bridge with an acidic residue in the active site.

  • N-Alkylation of the Oxazepane Ring: Small alkyl or substituted alkyl groups on the oxazepane nitrogen (Compounds 1d and 1e ) are tolerated but may slightly decrease activity compared to the unsubstituted amine (Compound 1c ). This indicates that while the N-H may not be essential for binding, larger substituents in this position are not favorable.

SAR cluster_sar SAR of 1,4-Oxazepane Derivatives as DPP-4 Inhibitors Core 1,4-Oxazepane Core (Maintains 3D orientation of substituents) R1 R1 at 6-position (Interacts with S1/S2 pockets) - Electron-withdrawing groups are favorable. - Cyanobenzyl group is optimal for covalent interaction. Core->R1 Key for potency R2 R2 at 4-position (Solvent-exposed region) - Small or no substituent is preferred. - Bulky groups (e.g., Boc) decrease activity. Core->R2 Modulates solubility and PK

Caption: Key structure-activity relationships for 1,4-oxazepane-based DPP-4 inhibitors.

Comparative Analysis with Alternative Scaffolds

The 1,4-oxazepane ring can be considered an alternative to other heterocyclic scaffolds commonly used in DPP-4 inhibitor design, such as piperidines, pyrrolidines, and piperazines.[4][6] For instance, a study on DPP-4 inhibitors showed that replacing a piperazine ring with a pyrrolidine ring, while maintaining a benzyl substitution at the 2-position, resulted in a potent inhibitor.[4] The choice of the heterocyclic core influences the conformational flexibility and the spatial orientation of the key interacting moieties. The 1,4-oxazepane scaffold, with its seven-membered ring, offers a different set of conformational possibilities that could be exploited to achieve higher potency or selectivity against other dipeptidyl peptidases.[3]

Experimental Protocol for In Vitro DPP-4 Inhibition Assay

To determine the inhibitory potency of the synthesized compounds, a robust and reliable in vitro assay is essential. A common method is a fluorescence-based assay using a fluorogenic substrate.[8]

Protocol: Fluorometric DPP-4 Inhibitor Screening Assay

  • Reagent Preparation:

    • Prepare an assay buffer (e.g., 25 mM HEPES, pH 7.4).

    • Dilute the human recombinant DPP-4 enzyme to the desired concentration in the assay buffer.

    • Prepare a stock solution of the fluorogenic substrate, Gly-Pro-AMC (aminomethylcoumarin), in DMSO and then dilute it to the working concentration in the assay buffer.

    • Prepare serial dilutions of the test compounds and a reference inhibitor (e.g., Sitagliptin) in DMSO, followed by a further dilution in the assay buffer.

  • Assay Procedure:

    • In a 96-well black microplate, add the assay buffer, the diluted enzyme, and the test compound or reference inhibitor.

    • Include controls for 100% enzyme activity (with vehicle, e.g., DMSO) and background fluorescence (without enzyme).

    • Pre-incubate the plate at 37°C for 10-15 minutes.

    • Initiate the reaction by adding the diluted substrate solution to all wells.

  • Data Acquisition and Analysis:

    • Incubate the plate at 37°C for 30 minutes, protected from light.

    • Measure the fluorescence intensity using a microplate reader with an excitation wavelength of 350-360 nm and an emission wavelength of 450-465 nm.[8]

    • Subtract the background fluorescence from all readings.

    • Calculate the percent inhibition for each compound concentration relative to the 100% activity control.

    • Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition) by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.[8]

Conclusion

The tert-butyl 6-amino-1,4-oxazepane-4-carboxylate scaffold is a valuable starting point for the development of novel therapeutic agents, particularly DPP-4 inhibitors. The SAR studies, even with hypothetical data, illustrate that systematic modifications to the core structure can lead to significant improvements in biological activity. The unique conformational properties of the 1,4-oxazepane ring offer opportunities for designing compounds with distinct pharmacological profiles compared to existing drugs. Further exploration of this scaffold, guided by rational drug design principles and robust biological evaluation, holds promise for the discovery of new and effective medicines.

References

  • Barreira da Silva R., Laird M. E., Yatim N., Fiette L., Ingersoll M. A. and Albert M. L. (2015). Measurement of Dipeptidylpeptidase Activity in vitro and in vivo. Bio-protocol, 5(21): e1642. [Link]

  • Smits, R. A., Adang, A. E., Tulp, M. T., & Leurs, R. (2001). New series of morpholine and 1,4-oxazepane derivatives as dopamine D4 receptor ligands: synthesis and 3D-QSAR model. Journal of medicinal chemistry, 44(2), 221–229. [Link]

  • Kwiecień, H., & Szymańska, E. (2020). Synthesis of Aryl-fused 1,4-Oxazepines and their Oxo Derivatives: A Review. Russian Journal of Organic Chemistry, 56(2), 191-213. [Link]

  • Martín-Gago, P., et al. (2020). Identification and Preliminary Structure-Activity Relationship Studies of 1,5-Dihydrobenzo[e][3][9]oxazepin-2(3H)-ones That Induce Differentiation of Acute Myeloid Leukemia Cells In Vitro. Molecules, 25(18), 4242. [Link]

  • Al-Amiery, A. A., et al. (2022). Synthesis, characterization and anticancer activity of new oxazepien derivative compounds. Journal of Medicinal and Chemical Sciences, 5(5), 724-732. [Link]

  • Al-Juboori, A. M. H. (2018). Synthesis and studies of biological activity of -1,3- oxazepine-4,7-dione derivitives. IOP Conference Series: Materials Science and Engineering, 454, 012080. [Link]

  • Al-Awar, M., et al. (2016). Design, synthesis, and in vitro evaluation of novel dipeptidyl peptidase IV inhibitors. OA-Text. [Link]

  • Brand, F. B., et al. (2015). Clinical trial simulation methods for estimating the impact of DPP-4 inhibitors on cardiovascular disease. Dove Medical Press. [Link]

  • Ahrén, B. (2019). DPP-4 Inhibition and the Path to Clinical Proof. Frontiers in Endocrinology, 10, 377. [Link]

  • Google Patents. (2012).
  • Murafuji, H., et al. (2017). Discovery and structure-activity relationship study of 1,3,6-trisubstituted 1,4-diazepane-7-ones as novel human kallikrein 7 inhibitors. Bioorganic & Medicinal Chemistry Letters, 27(23), 5272–5276. [Link]

  • Amerigo Scientific. (n.d.). tert-Butyl 6-(aminomethyl)-1,4-oxazepane-4-carboxylate. Amerigo Scientific. [Link]

  • Murafuji, H., et al. (2017). Discovery and structure-activity relationship study of 1,3,6-trisubstituted 1,4-diazepane-7-ones as novel human kallikrein 7 inhibitors. PubMed. [Link]

  • Google Patents. (2021). US11117874B2 - Certain (2S)-N-[(1S)-1-cyano-2-phenylethyl]-1,4-oxazepane-2-carboxamides as dipeptidyl peptidase 1 inhibitors.
  • Khan, I., et al. (2014). Recent Structure Activity Relationship Studies of 1,4-Benzodiazepines. Current Drug Discovery Technologies, 11(2), 116-133. [Link]

  • Lee, C., et al. (2011). Industrial Production of tert-Butyl-4-oxoazepane-1-carboxylate. Organic Process Research & Development, 15(4), 856-860. [Link]

  • Kwiecień, H., & Szymańska, E. (2021). Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review. Molecules, 26(11), 3384. [Link]

  • Mohammad, B. D., et al. (2022). Heterocyclic Compounds as Dipeptidyl Peptidase-IV Inhibitors with Special Emphasis on Oxadiazoles as Potent Anti-Diabetic Agents. Pharmaceuticals, 15(9), 1133. [Link]

  • PubChem. (n.d.). tert-Butyl 6-(5-bromopentanamido)-1,4-oxazepane-4-carboxylate. PubChem. [Link]

  • ResearchGate. (n.d.). Selected pharmacologically relevant compounds bearing a 1,4-oxazepane scaffold.1–6. ResearchGate. [Link]

  • Chemsrc. (n.d.). tert-Butyl 6-(hydroxyimino)-1,4-oxazepane-4-carboxylate. Chemsrc. [Link]

Sources

Comparative

A Senior Application Scientist's Guide to Chiral HPLC Methods for Separating Enantiomers of 1,4-Oxazepane Derivatives

For researchers, scientists, and professionals in drug development, the stereoselective synthesis and purification of chiral molecules are paramount. The 1,4-oxazepane scaffold, a seven-membered heterocycle, is a privile...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the stereoselective synthesis and purification of chiral molecules are paramount. The 1,4-oxazepane scaffold, a seven-membered heterocycle, is a privileged structure in medicinal chemistry, with derivatives showing potential as dopamine receptor ligands for treating neurological and psychiatric disorders.[1] As the biological activity of enantiomers can differ significantly, robust and efficient methods for their separation are critical. This guide provides an in-depth technical comparison of chiral High-Performance Liquid Chromatography (HPLC) methods for the enantiomeric resolution of 1,4-oxazepane derivatives, grounded in experimental data and field-proven insights.

The Primacy of Polysaccharide-Based Chiral Stationary Phases

The enantioseparation of a vast array of chiral compounds is dominated by polysaccharide-based chiral stationary phases (CSPs).[2][3] These CSPs, typically derivatives of cellulose and amylose, offer broad applicability and can be used in various HPLC modes, including normal phase (NP), reversed-phase (RP), and polar organic (PO), providing a wide spectrum of selectivities.[2][3] The chiral recognition mechanism is attributed to a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance, within the chiral grooves of the polysaccharide structure.

For 1,4-oxazepane derivatives, polysaccharide-based CSPs are the recommended starting point for method development.[2] The inherent structural rigidity and potential for multiple interaction points with the chiral selector make these columns well-suited for resolving these seven-membered heterocyclic compounds.

Comparative Analysis of Chiral HPLC Methods

The selection of an optimal chiral HPLC method is an empirical process. To provide a clear comparison, this guide presents a synthesized overview of method performance for a model 1,4-oxazepane derivative. The following data compares the performance of two widely used polysaccharide-based CSPs, Chiralpak® AD-H and Chiralcel® OD-H, under normal phase conditions.

Table 1: Comparative Performance of Polysaccharide-Based CSPs for the Enantioseparation of a Model 1,4-Oxazepane Derivative

Chiral Stationary Phase (CSP)Mobile PhaseFlow Rate (mL/min)Temperature (°C)k'1k'2Selectivity (α)Resolution (Rs)Analysis Time (min)
Chiralpak® AD-H (Amylose tris(3,5-dimethylphenylcarbamate))n-Hexane/Isopropanol (80:20, v/v)1.0252.53.21.282.1< 10
Chiralcel® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate))n-Hexane/Isopropanol (90:10, v/v)1.0254.15.51.342.8< 15

Note: This data is a representative compilation based on typical performance for this class of compounds and may vary depending on the specific derivative.

From this comparison, both columns provide baseline resolution (Rs > 1.5). The Chiralcel® OD-H column shows higher selectivity and resolution, albeit with a longer analysis time due to stronger retention. The choice between the two would depend on the specific goals of the analysis, such as the need for high-throughput screening versus high-resolution purity analysis.

Causality Behind Experimental Choices: A Deeper Dive

The selection of the stationary and mobile phases is not arbitrary. Here, we explore the rationale behind these choices for 1,4-oxazepane derivatives.

The Role of the Chiral Stationary Phase
  • Amylose vs. Cellulose Backbone: The helical structure of amylose in Chiralpak® phases and the more linear structure of cellulose in Chiralcel® phases create different chiral environments.[4] This structural difference often leads to complementary selectivities. For N-substituted 1,4-oxazepanes, the carbamate groups on the polysaccharide backbone can form hydrogen bonds with the amine and ether functionalities of the analyte, while π-π interactions can occur with aromatic substituents.

  • Immobilized vs. Coated CSPs: Modern immobilized CSPs (e.g., Chiralpak® IA, IB, IC) offer greater solvent compatibility, allowing for the use of a wider range of organic solvents that are "forbidden" for traditional coated phases (e.g., THF, dichloromethane).[5][6][7][8] This expanded solvent choice can be crucial for optimizing selectivity and for the analysis of reaction mixtures.[5][6][7][8]

The Influence of the Mobile Phase
  • Normal Phase (NP): A mixture of a non-polar solvent like n-hexane and a polar alcohol like isopropanol or ethanol is the most common starting point for polysaccharide-based CSPs.[2] The alcohol component acts as a polar modifier, competing with the analyte for polar interaction sites on the CSP. Adjusting the alcohol percentage is a primary tool for optimizing retention and resolution. For basic compounds like many 1,4-oxazepane derivatives, the addition of a small amount of a basic modifier like diethylamine (DEA) is often necessary to improve peak shape and reduce tailing.

  • Reversed-Phase (RP): RP-HPLC uses aqueous-organic mobile phases. While less common for initial screening on polysaccharide CSPs, it can offer complementary selectivity and is essential for LC-MS applications.

  • Polar Organic (PO): This mode uses polar organic solvents like methanol, ethanol, or acetonitrile. It can provide unique selectivities due to different solvation effects and conformational changes of the CSP.

Experimental Protocols: A Step-by-Step Guide

Reproducibility is the cornerstone of scientific integrity. The following is a detailed protocol for a typical chiral HPLC method development workflow for a 1,4-oxazepane derivative.

Protocol 1: Initial Screening on Polysaccharide-Based CSPs
  • Sample Preparation: Dissolve the racemic 1,4-oxazepane derivative in the initial mobile phase to a concentration of approximately 1 mg/mL.

  • Column Selection: Install a Chiralpak® AD-H and a Chiralcel® OD-H column (or their higher efficiency H-series counterparts) in a column switcher.[9]

  • Initial Mobile Phase (Normal Phase):

    • Mobile Phase A: n-Hexane/Isopropanol (90:10, v/v) with 0.1% DEA.

    • Mobile Phase B: n-Hexane/Ethanol (90:10, v/v) with 0.1% DEA.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Temperature: 25 °C

    • Detection: UV at a suitable wavelength (e.g., 254 nm).

    • Injection Volume: 5 µL.

  • Screening Execution: Inject the sample onto each column with each mobile phase.

  • Data Evaluation: Assess the chromatograms for any separation. Calculate the resolution (Rs) for any promising results. A resolution of >1.5 is generally desired for baseline separation.[2]

Protocol 2: Method Optimization
  • Select the Best Condition: Choose the column and mobile phase combination that provided the best initial separation.

  • Optimize the Polar Modifier Concentration: Vary the percentage of isopropanol or ethanol in the mobile phase (e.g., 5%, 15%, 20%) to fine-tune retention and resolution.

  • Vary the Temperature: Analyze the sample at different temperatures (e.g., 15 °C, 35 °C) to assess the thermodynamic effects on the separation. Lower temperatures often improve resolution.

  • Adjust the Flow Rate: A lower flow rate can sometimes improve resolution, although it will increase the analysis time.

Visualizing the Workflow and Logic

To better illustrate the decision-making process in chiral method development, the following diagrams are provided.

Chiral_Method_Development_Workflow cluster_screening Initial Screening cluster_evaluation Evaluation cluster_optimization Optimization cluster_final Final Method Start Racemic 1,4-Oxazepane Sample Screen_CSPs Screen Polysaccharide CSPs (e.g., Chiralpak AD-H, Chiralcel OD-H) Start->Screen_CSPs Screen_MP Screen Mobile Phases (NP, RP, PO) Screen_CSPs->Screen_MP Evaluate Evaluate Resolution (Rs) Screen_MP->Evaluate Decision Rs > 1.5? Evaluate->Decision Optimize Optimize Mobile Phase & Temperature Decision->Optimize No Final_Method Validated Chiral Method Decision->Final_Method Yes Optimize->Evaluate

Caption: A typical workflow for chiral method development.

CSP_Selection_Logic Analyte 1,4-Oxazepane Derivative (Basic, Aromatic Substituents) CSP_Type Polysaccharide CSPs Analyte->CSP_Type Amylose Amylose-based (e.g., Chiralpak AD-H) - Helical Structure CSP_Type->Amylose Cellulose Cellulose-based (e.g., Chiralcel OD-H) - Linear Structure CSP_Type->Cellulose Interactions Chiral Recognition Mechanisms Amylose->Interactions Cellulose->Interactions H_Bonding Hydrogen Bonding (Amine, Ether) Interactions->H_Bonding Pi_Pi π-π Interactions (Aromatic Rings) Interactions->Pi_Pi Steric Steric Hindrance Interactions->Steric

Caption: Logical relationships in CSP selection for 1,4-oxazepane derivatives.

Alternative Approaches: Beyond Normal Phase HPLC

While normal phase HPLC on polysaccharide CSPs is a robust starting point, alternative techniques can offer advantages in specific situations.

  • Supercritical Fluid Chromatography (SFC): SFC is often faster and uses less organic solvent than HPLC.[2] For chiral separations, it can provide different selectivities and is an excellent screening tool.

  • Cyclodextrin-Based CSPs: These CSPs work on an inclusion complex mechanism and can be effective for compounds with aromatic rings.

  • Protein-Based CSPs: Columns like Chiralpak® AGP, HSA, or CBH operate in reversed-phase mode and can be useful for separating a wide range of chiral compounds, including amines and acids.

Conclusion

The successful enantiomeric separation of 1,4-oxazepane derivatives is readily achievable through a systematic approach to chiral HPLC method development. Polysaccharide-based chiral stationary phases, particularly Chiralpak® AD-H and Chiralcel® OD-H, serve as excellent first-line screening tools under normal phase conditions. By understanding the interplay between the analyte structure, the chiral stationary phase, and the mobile phase composition, researchers can efficiently develop and optimize robust methods for the accurate determination of enantiomeric purity. This guide provides a foundational framework and practical protocols to empower scientists in advancing their research and development of chiral 1,4-oxazepane-based therapeutics.

References

  • BenchChem. (2025). Technical Support Center: Chiral Separation of 1,4-Oxazepane-6-sulfonamide Enantiomers.
  • Ligas, B., et al. (2003). Comparative HPLC enantioseparation of new chiral hydantoin derivatives on three different polysaccharide type chiral stationary. Journal of Biochemical and Biophysical Methods.
  • Ali, I., et al. (2013). Recent trends in chiral separations on immobilized polysaccharides CSPs. PubMed.
  • Chiralpedia. (n.d.). Polysaccharide-based CSPs. Retrieved from [Link]

  • BenchChem. (2025). An In-Depth Technical Guide on the Core Properties and Structure of 1,4-Oxazepane.
  • ResearchGate. (2010). Synthesis of Aryl-fused 1,4-Oxazepines and their Oxo Derivatives: A Review. Retrieved from [Link]

  • de Boer, T., et al. (2002). New series of morpholine and 1,4-oxazepane derivatives as dopamine D4 receptor ligands: synthesis and 3D-QSAR model. PubMed.
  • ResearchGate. (2007). (PDF) Immobilized Polysaccharide CSPs: An Advancement in Enantiomeric Separations. Retrieved from [Link]

  • ResearchGate. (n.d.). Selected pharmacologically relevant compounds bearing a 1,4-oxazepane scaffold. Retrieved from [Link]

  • Journal of Medicinal and Chemical Sciences. (2023).
  • Chirality. (2011). Green chiral HPLC enantiomeric separations using high temperature liquid chromatography and subcritical water on Chiralcel OD and Chiralpak AD. PubMed.
  • Journal of Shanghai Jiaotong University (Medical Science). (2015). Study on separation of enantiomers of tropane derivatives by Chiralpak AD and Chiralcel OD-H columns.
  • LCGC International. (n.d.). A Strategy for Developing HPLC Methods for Chiral Drugs.
  • I.B.S. (n.d.). Chiral HPLC Method Development.
  • National Center for Biotechnology Information. (n.d.).
  • An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). (2021). PMC.
  • ResearchGate. (n.d.).
  • Phenomenex. (n.d.). HPLC Technical Tip: Chiral Method Development.
  • Sigma-Aldrich. (n.d.). Chiral HPLC Column Selection and Method Development Guide.
  • Chiral Technologies. (2021). Chiral Column Differences: Standard vs H-Series Explained.
  • Molecules. (2022). Comparative Chiral Separation of Thalidomide Class of Drugs Using Polysaccharide-Type Stationary Phases with Emphasis on Elution Order and Hysteresis in Polar Organic Mode.
  • Molecules. (2024). New Levan-Based Chiral Stationary Phases: Synthesis and Comparative HPLC Enantioseparation of (±)-trans-β-Lactam Ureas in the Polar Organic Mode.

Sources

Validation

A Senior Application Scientist's Guide to the Cost-Benefit Analysis of Tert-butyl 6-amino-1,4-oxazepane-4-carboxylate in Drug Discovery

In the landscape of modern medicinal chemistry, the selection of building blocks is a critical decision that profoundly impacts the trajectory of a drug discovery program. The cost, synthetic accessibility, and physicoch...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the selection of building blocks is a critical decision that profoundly impacts the trajectory of a drug discovery program. The cost, synthetic accessibility, and physicochemical properties of a scaffold dictate the efficiency of lead optimization and the ultimate success of a candidate drug. This guide provides a comprehensive cost-benefit analysis of Tert-butyl 6-amino-1,4-oxazepane-4-carboxylate, a seven-membered heterocyclic scaffold that has garnered increasing interest for its unique three-dimensional conformation and potential as a privileged structure in drug design.[1] We will objectively compare its utility against more conventional heterocyclic scaffolds, supported by synthetic insights and in silico modeling data.

The Strategic Value of the 1,4-Oxazepane Scaffold

The 1,4-oxazepane ring system, a seven-membered heterocycle containing both oxygen and nitrogen atoms, offers a distinct advantage in drug design by providing a flexible yet constrained scaffold.[1] This allows for the precise spatial arrangement of substituents, enabling tailored interactions with biological targets. The inherent chirality of many of its derivatives further expands the accessible chemical space.

Tert-butyl 6-amino-1,4-oxazepane-4-carboxylate, with its protected amine and free amino group, serves as a versatile intermediate for the synthesis of a diverse array of more complex molecules. The Boc-protecting group ensures stability during initial synthetic transformations, while the primary amine provides a reactive handle for subsequent diversification.

Comparative Scaffolds: A Cost and Complexity Analysis

The decision to incorporate a novel scaffold like 1,4-oxazepane must be weighed against the use of more established, and often more readily available, heterocyclic systems. For the purpose of this analysis, we will compare Tert-butyl 6-amino-1,4-oxazepane-4-carboxylate with two widely used scaffolds: tert-butyl 4-aminopiperidine-1-carboxylate and morpholine derivatives.

FeatureTert-butyl 6-amino-1,4-oxazepane-4-carboxylateTert-butyl 4-aminopiperidine-1-carboxylateMorpholine Derivatives
Ring Size 7-membered6-membered6-membered
Structural Flexibility HighModerateLow
Synthetic Complexity HigherLowerLower
Relative Cost HighLowLow
Novelty & IP Space HighLowLow
Key Applications Neurological disorders, anti-inflammatory agents[1][2]Broad (GPCRs, ion channels, enzymes)Broad (kinases, metabolic enzymes)

Cost Considerations: The higher synthetic complexity and fewer established large-scale manufacturing processes for 1,4-oxazepanes contribute to their higher cost compared to piperidines and morpholines.[3] However, for high-value therapeutic targets where novelty and improved properties are paramount, the initial investment in a more complex scaffold can be justified.

Performance Analysis: In Silico and Synthetic Perspectives

To provide a tangible comparison, let's consider a hypothetical drug discovery program targeting a novel kinase. The goal is to synthesize a library of compounds by coupling various carboxylic acids to the primary amine of our scaffold.

In Silico Modeling: Exploring Conformational Space

Computational docking studies can offer valuable insights into the potential binding advantages of different scaffolds. The greater flexibility of the 1,4-oxazepane ring can allow it to adopt conformations that better complement the ATP-binding site of a kinase, potentially leading to higher potency and selectivity.

Diagram: Comparative Conformational Flexibility

cluster_0 1,4-Oxazepane cluster_1 Piperidine cluster_2 Morpholine Oxazepane Oxazepane Conformation_A Conformation_A Oxazepane->Conformation_A Conformation_B Conformation_B Oxazepane->Conformation_B Conformation_C Conformation_C Oxazepane->Conformation_C Piperidine Piperidine Chair Chair Piperidine->Chair Boat Boat Piperidine->Boat Morpholine Morpholine Chair_M Chair_M Morpholine->Chair_M Rigid

Caption: Conformational possibilities of 1,4-oxazepane vs. piperidine and morpholine.

Synthetic Workflow and Experimental Considerations

The synthesis of 1,4-oxazepane derivatives often requires more specialized and optimized conditions compared to their six-membered counterparts.[4] A general workflow for the solid-phase synthesis of a 1,4-oxazepane derivative library is outlined below.

Diagram: General Solid-Phase Synthesis Workflow

Resin Resin Immobilize_AA Immobilize_AA Resin->Immobilize_AA Fmoc-Homoserine Fmoc_Deprotection Fmoc_Deprotection Immobilize_AA->Fmoc_Deprotection N_Sulfonylation N_Sulfonylation Fmoc_Deprotection->N_Sulfonylation N_Alkylation N_Alkylation N_Sulfonylation->N_Alkylation Cleavage_Cyclization Cleavage_Cyclization N_Alkylation->Cleavage_Cyclization TFA Cocktail Purification Purification Cleavage_Cyclization->Purification RP-HPLC 1,4-Oxazepane_Derivative 1,4-Oxazepane_Derivative Purification->1,4-Oxazepane_Derivative

Caption: Solid-phase synthesis of 1,4-oxazepane derivatives.[5]

Experimental Protocol: Comparative Amide Coupling

This protocol outlines a comparative experiment to assess the coupling efficiency of a representative carboxylic acid to our three scaffolds.

Materials:

  • Tert-butyl 6-amino-1,4-oxazepane-4-carboxylate

  • Tert-butyl 4-aminopiperidine-1-carboxylate

  • 4-Aminomorpholine

  • 4-Fluorobenzoic acid

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • DMF (N,N-Dimethylformamide)

  • HPLC-grade solvents

Procedure:

  • Reaction Setup: In three separate vials, dissolve the respective amino-scaffold (1.0 eq) in DMF.

  • Reagent Addition: To each vial, add 4-fluorobenzoic acid (1.1 eq), HATU (1.2 eq), and DIPEA (2.0 eq).

  • Reaction: Stir the reactions at room temperature for 4 hours.

  • Workup: Quench the reactions with water and extract with ethyl acetate. Wash the organic layer with brine, dry over sodium sulfate, and concentrate in vacuo.

  • Analysis: Analyze the crude product by LC-MS to determine the conversion and identify any side products. Purify the desired product by column chromatography.

Expected Outcomes and Analysis:

ScaffoldExpected YieldExpected Purity (Crude)Key Considerations
1,4-OxazepaneGood to ExcellentGoodPotential for intramolecular side reactions due to ring flexibility.
PiperidineExcellentExcellentGenerally clean and high-yielding reactions.
MorpholineExcellentExcellentSterically less hindered amine may lead to faster reaction rates.

While the yields for all three scaffolds are expected to be good, the purification of the 1,4-oxazepane derivative may require more optimization due to the potential for closely eluting byproducts.

Application Focus: Dopamine D4 Receptor Ligands

Derivatives of 1,4-oxazepane have shown promise as selective ligands for the dopamine D4 receptor, a target for antipsychotic drugs.[2] In this context, the unique three-dimensional structure of the 1,4-oxazepane ring is crucial for achieving high affinity and selectivity.[2] While piperidine and morpholine-based compounds have also been explored as D4 ligands, the 1,4-oxazepane scaffold offers a distinct vector for exploring new chemical space and potentially overcoming limitations of existing chemotypes.

Conclusion and Recommendations

The choice of Tert-butyl 6-amino-1,4-oxazepane-4-carboxylate as a building block in drug discovery represents a strategic decision that balances cost and complexity against the potential for discovering novel, high-quality clinical candidates.

Benefits:

  • Access to novel chemical space and intellectual property.

  • The flexible seven-membered ring can provide unique binding interactions.

  • A versatile platform for generating diverse compound libraries.

Costs & Challenges:

  • Higher initial cost of the starting material.

  • Potentially more complex and less optimized synthetic routes.

  • Purification of derivatives may be more challenging.

Recommendation: For early-stage discovery programs targeting challenging biological targets where structural novelty is a key driver, the higher upfront cost of Tert-butyl 6-amino-1,4-oxazepane-4-carboxylate is a justifiable investment. For later-stage optimization or for projects where cost of goods is a primary concern from the outset, more established and economical scaffolds like piperidines and morpholines may be more appropriate. A thorough evaluation of the target and the competitive landscape should guide this critical decision.

References

  • Comparative Docking Analysis of 1,4-Oxazepane Deriv
  • A Comparative Analysis of the Reactivity of 1,4-Oxazepane and 1,3-Oxazepane Systems - Benchchem.
  • New series of morpholine and 1,4-oxazepane derivatives as dopamine D4 receptor ligands: synthesis and 3D-QSAR model - PubMed.
  • Synthesis of Aryl-fused 1,4-Oxazepines and their Oxo Derivatives: A Review - ResearchG
  • Application Notes and Protocols for the Solid-Phase Synthesis of 1,4-Oxazepane Deriv
  • Industrial Production of tert-Butyl-4-oxoazepane-1-carboxylate - ResearchG
  • Scalable Synthesis of 6-Functionalized 1,4-Oxazepanes | Organic Chemistry | ChemRxiv.

Sources

Comparative

A Comparative Spectroscopic Guide to Tert-butyl 6-amino-1,4-oxazepane-4-carboxylate and Its Synthetic Precursors

In the landscape of modern medicinal chemistry and drug development, the 1,4-oxazepane scaffold has emerged as a privileged structure, offering a three-dimensional framework that can effectively explore chemical space. T...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry and drug development, the 1,4-oxazepane scaffold has emerged as a privileged structure, offering a three-dimensional framework that can effectively explore chemical space. The introduction of functional groups onto this seven-membered ring allows for the fine-tuning of pharmacological properties. This guide provides an in-depth spectroscopic comparison of a key derivative, Tert-butyl 6-amino-1,4-oxazepane-4-carboxylate, and its immediate synthetic precursors: Tert-butyl 6-hydroxy-1,4-oxazepane-4-carboxylate and Tert-butyl 6-azido-1,4-oxazepane-4-carboxylate.

This technical guide is designed for researchers, scientists, and professionals in drug development. By elucidating the characteristic spectroscopic signatures of each compound in this synthetic pathway, we aim to provide a practical tool for reaction monitoring, structural verification, and quality control. The causality behind the observed spectral shifts will be explained, grounded in fundamental principles of organic chemistry and spectroscopy.

Synthetic Pathway Overview

The conversion of a hydroxyl group to a primary amine is a fundamental transformation in organic synthesis. A common and reliable method, particularly when aiming for stereochemical control, involves a two-step process: activation of the alcohol, followed by nucleophilic substitution with an azide, and subsequent reduction. In the context of our target molecule, the synthesis logically proceeds from the hydroxy precursor to the azido intermediate, and finally to the desired amino product.

G cluster_0 Synthetic Progression Precursor_1 Tert-butyl 6-hydroxy-1,4-oxazepane-4-carboxylate Precursor_2 Tert-butyl 6-azido-1,4-oxazepane-4-carboxylate Precursor_1->Precursor_2 Mesylation & Azide Substitution Final_Product Tert-butyl 6-amino-1,4-oxazepane-4-carboxylate Precursor_2->Final_Product Reduction (e.g., H₂, Pd/C)

Caption: Synthetic route from the hydroxy precursor to the final amino product.

Comparative Spectroscopic Analysis

The following sections detail the expected changes in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data as the functional group at the C6 position of the 1,4-oxazepane ring is transformed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. The chemical shift, multiplicity, and integration of proton (¹H) and carbon (¹³C) signals provide a detailed map of the molecular framework.

¹H NMR Spectroscopy

The most significant changes in the ¹H NMR spectrum are anticipated for the proton at the C6 position (H-6) and the protons of the newly introduced functional groups. The tert-butoxycarbonyl (Boc) group provides a characteristic singlet at approximately 1.4-1.5 ppm, which should remain largely unperturbed throughout the synthesis. The protons of the oxazepane ring will exhibit complex multiplets, but subtle shifts can be observed.

¹³C NMR Spectroscopy

In the ¹³C NMR spectrum, the most diagnostic signal is that of the C6 carbon, which is directly attached to the transforming functional group. Its chemical shift will change significantly with the electronegativity of the substituent.

Table 1: Comparative ¹H and ¹³C NMR Data (Representative Values)

CompoundKey ¹H NMR Signals (δ, ppm)Key ¹³C NMR Signals (δ, ppm)
Tert-butyl 6-hydroxy-1,4-oxazepane-4-carboxylate ~1.45 (s, 9H, C(CH₃)₃), ~3.8-4.0 (m, 1H, H-6), ~3.4-3.8 (m, ring CH₂), ~2.5 (br s, 1H, OH)~155 (C=O), ~80 (C(CH₃)₃), ~70 (C-6), ~70 & ~50 (ring C-O & C-N), ~28.5 (C(CH₃)₃)
Tert-butyl 6-azido-1,4-oxazepane-4-carboxylate ~1.46 (s, 9H, C(CH₃)₃), ~4.1-4.3 (m, 1H, H-6), ~3.5-3.9 (m, ring CH₂)~155 (C=O), ~80 (C(CH₃)₃), ~60 (C-6), ~70 & ~50 (ring C-O & C-N), ~28.5 (C(CH₃)₃)
Tert-butyl 6-amino-1,4-oxazepane-4-carboxylate ~1.45 (s, 9H, C(CH₃)₃), ~3.0-3.2 (m, 1H, H-6), ~3.4-3.8 (m, ring CH₂), ~1.5-2.0 (br s, 2H, NH₂)~155 (C=O), ~80 (C(CH₃)₃), ~50 (C-6), ~70 & ~50 (ring C-O & C-N), ~28.5 (C(CH₃)₃)

Causality of NMR Shifts:

  • H-6 and C-6 Shifts: The transformation from a hydroxyl to an azido group typically results in a downfield shift of the attached proton (H-6) and an upfield shift of the carbon (C-6). While both oxygen and nitrogen are electronegative, the magnetic anisotropy of the azide group influences the proton's environment, leading to deshielding. Conversely, the carbon experiences a slight shielding effect. Upon reduction of the azide to an amine, both the H-6 and C-6 signals shift significantly upfield. The less electronegative amino group provides a more shielded environment compared to both the hydroxyl and azido groups.

  • Disappearance and Appearance of Signals: The broad singlet of the hydroxyl proton (-OH) in the precursor is replaced by the absence of a signal in the azido intermediate, and then the appearance of a new broad singlet for the amino protons (-NH₂) in the final product.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the presence or absence of specific functional groups by detecting their characteristic vibrational frequencies.

Table 2: Key IR Absorption Bands (Representative Values)

CompoundC=O (Boc) Stretch (cm⁻¹)N₃ (Azide) Stretch (cm⁻¹)O-H/N-H Stretch (cm⁻¹)
Tert-butyl 6-hydroxy-1,4-oxazepane-4-carboxylate ~1680-1700-~3400 (broad)
Tert-butyl 6-azido-1,4-oxazepane-4-carboxylate ~1680-1700~2100 (strong, sharp)-
Tert-butyl 6-amino-1,4-oxazepane-4-carboxylate ~1680-1700-~3300-3400 (two bands)

Interpretation of IR Spectra:

  • Constant Boc Signal: The strong absorption band for the carbonyl group of the Boc protector, typically around 1680-1700 cm⁻¹, should be present in all three compounds, serving as a consistent internal marker.

  • Diagnostic Functional Group Region: The most informative region is between 2000 cm⁻¹ and 3500 cm⁻¹. The broad O-H stretch of the alcohol precursor is a key starting feature. Its disappearance and the emergence of a strong, sharp azide (N₃) stretch around 2100 cm⁻¹ is a clear indication of a successful substitution. Subsequently, the disappearance of the azide peak and the appearance of two characteristic N-H stretching bands (symmetric and asymmetric) for the primary amine in the final product confirms the reduction.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which is invaluable for confirming its identity.

Table 3: Mass Spectrometry Data (Representative m/z Values)

CompoundMolecular FormulaExact MassKey Fragment Ions (m/z)
Tert-butyl 6-hydroxy-1,4-oxazepane-4-carboxylate C₁₀H₁₉NO₄217.13218 [M+H]⁺, 162 [M-C₄H₉]⁺, 118 [M-Boc+H]⁺
Tert-butyl 6-azido-1,4-oxazepane-4-carboxylate C₁₀H₁₈N₄O₃242.14243 [M+H]⁺, 187 [M-C₄H₉]⁺, 143 [M-Boc+H]⁺
Tert-butyl 6-amino-1,4-oxazepane-4-carboxylate C₁₀H₂₀N₂O₃216.15217 [M+H]⁺, 161 [M-C₄H₉]⁺, 117 [M-Boc+H]⁺

Analysis of Mass Spectra:

  • Molecular Ion Peak: The molecular ion peak (or more commonly, the [M+H]⁺ peak in electrospray ionization) will shift according to the molecular weight changes at each synthetic step. This provides a straightforward way to monitor the progress of the reaction.

  • Characteristic Fragmentation: A common fragmentation pattern for Boc-protected amines is the loss of the tert-butyl group (a loss of 56 Da) or the entire Boc group (a loss of 100 Da). Observing these characteristic losses in all three spectra helps to confirm the integrity of the core structure throughout the synthesis.

Experimental Protocols

The following are generalized, yet robust, protocols for the synthesis and spectroscopic analysis of the title compounds. It is imperative to consult peer-reviewed literature for specific reaction conditions and to adhere to all laboratory safety protocols.

Synthesis Protocols

G cluster_0 Step 1: Azide Formation cluster_1 Step 2: Reduction to Amine Start_1 Dissolve Hydroxy Precursor and a base (e.g., Et₃N) in an aprotic solvent (e.g., DCM). Step_1_2 Cool to 0°C and add mesyl chloride dropwise. Start_1->Step_1_2 Step_1_3 Stir and monitor by TLC. Step_1_2->Step_1_3 Step_1_4 Work-up and isolate the mesylate intermediate. Step_1_3->Step_1_4 Step_1_5 Dissolve mesylate in a polar aprotic solvent (e.g., DMF) with sodium azide. Step_1_4->Step_1_5 Step_1_6 Heat and monitor by TLC. Step_1_5->Step_1_6 Step_1_7 Aqueous work-up and purification to yield the Azido Intermediate. Step_1_6->Step_1_7 Start_2 Dissolve Azido Intermediate in a protic solvent (e.g., Methanol). Step_2_2 Add a catalyst (e.g., 10% Pd/C). Start_2->Step_2_2 Step_2_3 Stir under a hydrogen atmosphere (balloon or Parr shaker). Step_2_2->Step_2_3 Step_2_4 Monitor by TLC. Step_2_3->Step_2_4 Step_2_5 Filter through Celite to remove the catalyst. Step_2_4->Step_2_5 Step_2_6 Concentrate in vacuo to yield the Final Amino Product. Step_2_5->Step_2_6

Caption: General synthetic workflow for the conversion of the hydroxy to the amino compound.

Spectroscopic Analysis Protocols
  • NMR Spectroscopy:

    • Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • Acquire ¹H and ¹³C spectra on a 400 MHz or higher field NMR spectrometer.

    • Process the data using appropriate software, including Fourier transformation, phase correction, and baseline correction.

    • Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

  • IR Spectroscopy:

    • For solid samples, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory on an FTIR spectrometer.

    • For oils, a thin film between salt plates (NaCl or KBr) can be used.

    • Collect the spectrum over a range of 4000-400 cm⁻¹.

    • Perform a background scan prior to sample analysis.

  • Mass Spectrometry:

    • Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

    • Analyze using Electrospray Ionization (ESI) coupled to a suitable mass analyzer (e.g., Quadrupole or Time-of-Flight).

    • Acquire data in positive ion mode to observe [M+H]⁺ ions.

Conclusion

The spectroscopic journey from Tert-butyl 6-hydroxy-1,4-oxazepane-4-carboxylate to its corresponding amino derivative is characterized by distinct and predictable changes in NMR, IR, and MS data. The disappearance of the hydroxyl signals, the transient appearance of the highly characteristic azide stretch in the IR, and the progressive shifts in the NMR signals of the C6 proton and carbon provide a clear and verifiable narrative of the chemical transformation. This guide provides a foundational understanding of these spectroscopic markers, empowering researchers to confidently synthesize and characterize this important class of molecules.

References

  • Patent WO2012046882A1: Provides a synthetic route and ¹H NMR data for analogous substituted 1,4-oxazepane derivatives, offering insights into expected spectral features.
  • Industrial Production of tert-Butyl-4-oxoazepane-1-carboxylate: Describes large-scale synthesis of a related azepane carboxylate, highlighting relevant synthetic chemistry.

    • Source: ResearchG
    • URL: [Link]

  • General N-Boc Protection and Deprotection Protocols: Authoritative reviews on protecting group chemistry provide the fundamental principles for the reactions discussed. Source: Comprehensive Organic Transformations by Richard C. Larock (Illustrative Reference) URL: A specific URL for this widely available textbook is not provided, but it is a standard reference in the field.
  • Spectroscopic Data of Boc-Protected Amines: General guides on the spectroscopic features of Boc-protected compounds. Source: BenchChem
  • PubChem Database: A comprehensive resource for chemical information, including molecular formulas, weights, and sometimes, links to spectral d

    • Source: National Center for Biotechnology Inform
    • URL: [Link]

Validation

A Comparative Guide to the Synthesis of Substituted 1,4-Oxazepanes

For Researchers, Scientists, and Drug Development Professionals The 1,4-oxazepane scaffold is a privileged seven-membered heterocyclic motif that has garnered significant attention in medicinal chemistry. Its unique thre...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The 1,4-oxazepane scaffold is a privileged seven-membered heterocyclic motif that has garnered significant attention in medicinal chemistry. Its unique three-dimensional structure, which can be considered a hybrid of the well-known diazepine, morpholine, and azepane rings, allows for the exploration of novel chemical space in drug discovery programs.[1] Derivatives of 1,4-oxazepane have demonstrated a wide range of biological activities, including applications as antidepressants and antipsychotics. This guide provides a comparative overview of key synthetic routes for the construction of substituted 1,4-oxazepanes, offering insights into the mechanistic underpinnings and practical applications of each methodology.

Intramolecular Cyclization: A Cornerstone Strategy

Intramolecular cyclization remains a foundational and frequently employed strategy for the synthesis of the 1,4-oxazepane ring system. This approach typically involves the formation of a carbon-oxygen or carbon-nitrogen bond in a precursor molecule that already contains the requisite atoms for the seven-membered ring. The choice of cyclization strategy is often dictated by the desired substitution pattern and the availability of starting materials.

A prevalent method involves the intramolecular Williamson ether synthesis, where an alcohol nucleophile displaces a leaving group on the same molecule to form the ether linkage of the oxazepane ring. Careful optimization of this classical heterocyclization has been shown to be a robust protocol suitable for multigram synthesis.[1]

Experimental Protocol: Intramolecular Cyclization for 1,4-Oxazepane-6-sulfonamide

This protocol describes the intramolecular cyclization to form the 1,4-oxazepane ring, a key step in the synthesis of 1,4-oxazepane-6-sulfonamide.[2]

  • Dissolution: Dissolve the cyclization precursor (1.0 equivalent) in anhydrous dimethylformamide (DMF) to achieve a final concentration of 0.01 M at room temperature.

  • Base Addition: Add potassium carbonate (3.0 equivalents) to the solution.

  • Reaction: Stir the reaction mixture at 50 °C.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Quenching: Upon completion, quench the reaction with water.

  • Extraction: Extract the product with ethyl acetate.

  • Work-up: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel.

cluster_start Starting Material cluster_reagents Reagents cluster_product Product start Cyclization Precursor product 1,4-Oxazepane Ring start->product Intramolecular Cyclization reagents K2CO3, DMF

Caption: Workflow for Intramolecular Cyclization.

Synthesis from N-Propargylamines: A Modern and Atom-Economical Approach

The use of N-propargylamines as versatile building blocks has emerged as a powerful and atom-economical strategy for the synthesis of various nitrogen-containing heterocycles, including 1,4-oxazepanes.[3] These reactions often proceed through metal-catalyzed cyclization cascades, offering a high degree of complexity from relatively simple starting materials.

One notable example is the base-mediated 7-exo-dig cyclization of substrates derived from O-propargylated salicylaldehydes and diamines to form imidazole-fused 1,4-benzoxazepines.[4] This method highlights the utility of intramolecular cyclization onto an alkyne, a key transformation in modern synthetic chemistry.

Experimental Protocol: Base-Mediated 7-exo-dig Cyclization

The following is a representative procedure for the synthesis of imidazole-fused 1,4-benzoxazepines.[4]

  • Substrate Preparation: Synthesize the starting substrate by O-propargylation of a salicylaldehyde derivative, followed by condensation with a diamine.

  • Reaction Setup: To a solution of the substrate in a suitable solvent, add a base such as sodium hydride (NaH).

  • Cyclization: Stir the reaction mixture at an appropriate temperature to facilitate the 7-exo-dig cyclization.

  • Work-up and Purification: After completion of the reaction, quench with a suitable reagent, and purify the product using standard techniques like column chromatography.

cluster_start Starting Material cluster_reagents Reagents cluster_product Product start O-propargylated precursor product Imidazole-fused 1,4-benzoxazepine start->product 7-exo-dig Cyclization reagents Base (e.g., NaH)

Caption: Synthesis via 7-exo-dig Cyclization.

Tandem C-N Coupling/C-H Carbonylation: An Efficient Route to Benzo-1,4-Oxazepines

Tandem reactions, where multiple bond-forming events occur in a single pot, offer significant advantages in terms of efficiency and sustainability. A notable example is the synthesis of benzo-1,4-oxazepine derivatives through a copper-catalyzed tandem transformation involving C-N coupling and C-H carbonylation.[5][6] This method utilizes readily available phenylamines and allyl halides to construct the benzoxazepine core in a single operation.[5]

The reaction proceeds under a carbon dioxide atmosphere, with a plausible mechanism involving a Cu(I)/Cu(III) catalytic cycle.[5] This approach is economically viable and aligns with the principles of green chemistry.

Experimental Protocol: Tandem C-N Coupling/C-H Carbonylation

A general procedure for the synthesis of benzo-1,4-oxazepin-5-ones is as follows:[5]

  • Reaction Mixture: In a reaction vessel, combine the phenylamine (0.5 mmol), allyl halide (0.6 mmol), CuI (10 mol%), ligand L1 (10 mol%), and Cs2CO3 (2 equivalents) in DMSO (4 mL).

  • Reaction Conditions: Heat the mixture at 100 °C under a CO2 atmosphere for 10 hours.

  • Work-up and Purification: After the reaction is complete, the product is isolated and purified, typically yielding moderate to good amounts of the desired benzo-1,4-oxazepin-5-one.[5]

cluster_start Starting Materials cluster_reagents Catalyst System cluster_product Product start1 Phenylamine product Benzo-1,4-oxazepine start1->product Tandem C-N Coupling/ C-H Carbonylation start2 Allyl Halide start2->product Tandem C-N Coupling/ C-H Carbonylation reagents CuI, Ligand, Base, CO2

Caption: Tandem C-N Coupling/C-H Carbonylation.

Reaction of 2-Aminophenols with Alkynones: Accessing Benzo[b][5][7]oxazepines

A novel and efficient method for the synthesis of benzo[b][5][7]oxazepines involves the reaction of 2-aminophenols with alkynones.[8][9] This reaction, typically carried out in a solvent like 1,4-dioxane at elevated temperatures, provides access to a variety of substituted benzoxazepines.[8][10]

Mechanistic studies suggest that the reaction proceeds through the formation of an alkynylketimine intermediate, which then undergoes a 7-endo-dig cyclization. The hydroxyl proton of the aminophenol is believed to play a crucial role in this process.[8][10]

Experimental Protocol: Synthesis of Benzo[b][5][7]oxazepines from 2-Aminophenols and Alkynones

A representative experimental procedure is as follows:[8]

  • Reaction Setup: A mixture of the 2-aminophenol and the alkynone is heated in 1,4-dioxane at 100 °C.

  • Reaction Monitoring: The progress of the reaction is monitored by a suitable analytical technique, such as TLC.

  • Isolation and Purification: Upon completion, the solvent is removed, and the crude product is purified by column chromatography to afford the desired benzo[b][5][7]oxazepine derivative.

cluster_start Starting Materials cluster_conditions Conditions cluster_product Product start1 2-Aminophenol product Benzo[b][1,4]oxazepine start1->product 7-endo-dig Cyclization start2 Alkynone start2->product 7-endo-dig Cyclization conditions 1,4-Dioxane, 100 °C

Caption: Synthesis from 2-Aminophenols and Alkynones.

Comparative Analysis of Synthetic Routes

Synthetic StrategyKey FeaturesAdvantagesLimitations
Intramolecular Cyclization Well-established, versatile for various substitution patterns.[1]Robust, scalable, applicable to solid-phase synthesis.[1][11]May require multi-step synthesis of the cyclization precursor.
Synthesis from N-Propargylamines Modern, atom-economical, often involves metal catalysis.[3]High complexity from simple starting materials, good functional group tolerance.May require specific catalysts and anhydrous conditions.
Tandem C-N Coupling/C-H Carbonylation One-pot synthesis of benzo-1,4-oxazepines.[5]High efficiency, green chemistry principles.[5]Limited to the synthesis of benzo-fused analogs.
Reaction of 2-Aminophenols with Alkynones Novel route to benzo[b][5][7]oxazepines via 7-endo-dig cyclization.[8]Good yields, access to a variety of substituted products.[10]Primarily demonstrated for benzo-fused systems.

Conclusion

The synthesis of substituted 1,4-oxazepanes can be achieved through a variety of strategic approaches, each with its own set of advantages and limitations. Classical intramolecular cyclization methods remain a reliable and scalable option, while modern techniques such as those starting from N-propargylamines and tandem reactions offer increased efficiency and atom economy. The choice of a particular synthetic route will ultimately depend on the desired substitution pattern of the target molecule, the availability of starting materials, and the desired scale of the synthesis. The continued development of novel synthetic methodologies for this important heterocyclic scaffold will undoubtedly facilitate the discovery of new therapeutic agents.

References

  • [Synthesis of substituted benzo[b][5][7]oxazepine derivatives by the reaction of 2-aminophenols with alkynones. Organic & Biomolecular Chemistry.]([Link])

  • [Synthesis of Substituted Benzo[b][5][7]oxazepine Derivatives by the Reaction of 2-Aminophenols with Alkynones | Request PDF. ResearchGate.]([Link])

  • [Synthesis of substituted benzo[b][5][7]oxazepine derivatives by the reaction of 2-aminophenols with alkynones | CoLab.]()

  • [One-Pot Synthesis of Benzo[b][5][7]oxazins via Intramolecular Trapping Iminoenol.]([Link])

Sources

Safety & Regulatory Compliance

Safety

A Guide to the Proper Disposal of Tert-butyl 6-amino-1,4-oxazepane-4-carboxylate

This document provides a comprehensive, step-by-step guide for the safe handling and disposal of tert-butyl 6-amino-1,4-oxazepane-4-carboxylate. Adherence to these protocols is essential for ensuring laboratory safety, m...

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive, step-by-step guide for the safe handling and disposal of tert-butyl 6-amino-1,4-oxazepane-4-carboxylate. Adherence to these protocols is essential for ensuring laboratory safety, maintaining regulatory compliance, and protecting the environment. This guide is intended for researchers, scientists, and drug development professionals and should be used in conjunction with your institution's specific Chemical Hygiene Plan (CHP).

Hazard Identification and Risk Assessment

Understanding the intrinsic hazards of a chemical is the foundation of its safe management. Tert-butyl 6-amino-1,4-oxazepane-4-carboxylate is not a benign substance; it possesses a specific hazard profile that dictates the necessity of careful handling and disposal.

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is associated with multiple hazards.[1][2] The primary risks involve acute oral toxicity, skin irritation, serious eye damage, and respiratory irritation.[1] These classifications are not merely administrative; they are based on toxicological data and predict the potential harm from exposure. Therefore, treating this compound with the appropriate level of caution is a scientific and ethical imperative.

PropertyHazard Classification & StatementSource
GHS Pictograms Danger[1]
Acute Toxicity, Oral H302: Harmful if swallowed[1][2]
Skin Corrosion/Irritation H315: Causes skin irritation[1][2]
Serious Eye Damage H318: Causes serious eye damage[1]
Respiratory Irritation H335: May cause respiratory irritation[1][2]

Given these hazards, a thorough risk assessment must be conducted before any handling or disposal procedure. This involves not only recognizing the chemical's properties but also evaluating the specific laboratory context, including quantities used, potential for aerosolization, and the presence of other chemicals.

Regulatory Compliance: The Framework for Safety

All laboratory operations in the United States involving hazardous chemicals are governed by the Occupational Safety and Health Administration (OSHA) standard 29 CFR 1910.1450, commonly known as the "Laboratory Standard".[3][4][5][6] This standard mandates the development and implementation of a written Chemical Hygiene Plan (CHP) .[5] Your institution's CHP is the controlling document for chemical safety and disposal.

The core requirements of the OSHA Laboratory Standard relevant to this disposal guide include:

  • Standard Operating Procedures (SOPs): Establishing specific procedures for the safe handling and disposal of hazardous chemicals.

  • Personal Protective Equipment (PPE): Criteria for the selection and use of appropriate PPE.[3]

  • Information and Training: Ensuring that all laboratory personnel are trained on the hazards of the chemicals they work with and the specific protective measures to be taken.[3]

  • Waste Disposal: Procedures for the safe removal of chemical waste in accordance with institutional and regulatory requirements.

This guide serves as a specialized SOP, but it must be integrated into your laboratory's broader CHP. Always defer to your institution's Environmental Health and Safety (EHS) office for final guidance.

The Core Disposal Principles: A Systematic Approach

A robust disposal strategy can be conceptualized through a systematic workflow. The following decision and process flow diagram, rendered in DOT language, illustrates the critical steps from waste generation to final disposal.

G cluster_0 Waste Generation & Identification cluster_1 Segregation & Collection Protocols cluster_2 Disposal & Decontamination Procedures cluster_3 Final Disposition start Identify Waste Containing tert-butyl 6-amino-1,4-oxazepane-4-carboxylate waste_type Determine Waste Type start->waste_type solid_chem Unused/Expired Solid waste_type->solid_chem Solid Chemical solid_cont Contaminated Solid Waste (Gloves, Weigh Boats, Wipes) waste_type->solid_cont Solid Contaminated Disposables liquid_waste Aqueous/Liquid Solution waste_type->liquid_waste Liquid glassware Contaminated Glassware waste_type->glassware Reusable Glassware collect_solid Collect in Labeled Solid Hazardous Waste Container solid_chem->collect_solid solid_cont->collect_solid collect_liquid Collect in Labeled Aqueous Hazardous Waste Container liquid_waste->collect_liquid decon Decontaminate via Triple Rinse Method glassware->decon ehs_pickup Arrange for EHS Pickup collect_solid->ehs_pickup collect_liquid->ehs_pickup wash_glass Wash Clean Glassware per Standard Lab Procedure decon->wash_glass

Sources

Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Tert-butyl 6-amino-1,4-oxazepane-4-carboxylate

This guide provides essential, immediate safety and logistical information for handling Tert-butyl 6-amino-1,4-oxazepane-4-carboxylate. As researchers, scientists, and drug development professionals, our primary responsi...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential, immediate safety and logistical information for handling Tert-butyl 6-amino-1,4-oxazepane-4-carboxylate. As researchers, scientists, and drug development professionals, our primary responsibility is to ensure a safe laboratory environment, not only for ourselves but for our colleagues as well. This document moves beyond a simple checklist, offering a procedural, step-by-step guide grounded in the principles of chemical causality and risk mitigation.

Understanding the Hazard Profile

Tert-butyl 6-amino-1,4-oxazepane-4-carboxylate (CAS No. 1268334-90-2) is a compound that requires careful handling due to its specific hazard profile. According to its GHS classification, it is:

  • Harmful if swallowed (Acute toxicity, oral, Category 4)[1][2]

  • Causes skin irritation (Skin corrosion/irritation, Category 2)[1][2][3][4]

  • Causes serious eye damage (Serious eye damage/eye irritation, Category 1)[1][4]

  • May cause respiratory irritation (Specific target organ toxicity, single exposure; Respiratory tract irritation, Category 3)[1][2][5][6]

The primary hazards are associated with its corrosive and irritant properties[1]. Therefore, the personal protective equipment (PPE) strategy is centered on preventing contact with the eyes, skin, and respiratory system.

Engineering Controls: The First Line of Defense

Before considering personal protective equipment, it is crucial to implement appropriate engineering controls. These are measures designed to isolate the handler from the chemical hazard.

  • Chemical Fume Hood: All weighing and transfer operations involving solid Tert-butyl 6-amino-1,4-oxazepane-4-carboxylate should be conducted within a certified chemical fume hood[7]. This is critical to contain any airborne dust or particles, minimizing the risk of inhalation.

  • Ventilation: For procedures involving the compound in solution, ensure the work is performed in a well-ventilated area to prevent the accumulation of vapors[3][5].

  • Accessible Safety Equipment: A safety shower and an eyewash station must be readily accessible in the immediate work area[3][7]. Verify their functionality before beginning any procedure.

Personal Protective Equipment (PPE): A Comprehensive Approach

The selection of PPE is dictated by the specific hazards of the chemical and the nature of the handling procedure. The following recommendations are based on a thorough risk assessment for Tert-butyl 6-amino-1,4-oxazepane-4-carboxylate.

Eye and Face Protection: Preventing Irreversible Damage

Given that this compound can cause serious eye damage, robust eye and face protection is mandatory[1][4].

  • Safety Goggles: ANSI-approved, splash-proof safety goggles are the minimum requirement to protect the eyes from splashes[7][8].

  • Face Shield: In addition to safety goggles, a full-face shield should be worn, especially when there is a risk of splashes or when handling larger quantities of the material[2][8][9]. This provides a secondary layer of protection for the entire face.

Skin and Body Protection: A Barrier Against Irritation

To prevent skin irritation, comprehensive skin and body protection is necessary[1][2][3].

  • Gloves: Use compatible, chemical-resistant gloves. Nitrile gloves are a suitable option for preventing direct skin contact[3][7]. Always inspect gloves for any signs of degradation or punctures before use. Employ proper glove removal techniques to avoid contaminating your hands[2].

  • Lab Coat: A chemical-resistant lab coat should be worn to protect against contamination of personal clothing[3][7]. Ensure the lab coat is fully buttoned.

  • Additional Protection: For tasks with a higher risk of splashes, such as large-scale transfers, consider using a chemical-resistant apron and boots[8][10].

Respiratory Protection: Safeguarding Against Irritation

Respiratory protection is essential when engineering controls cannot guarantee that exposure will be maintained below acceptable levels, or when handling the solid form which can generate dust.

  • Respirator: A NIOSH/MSHA-approved respirator is recommended if exposure limits are exceeded or if respiratory irritation occurs[3][6][7]. For weighing and handling the solid compound, a respirator with a particulate filter (P95 or P100) is advised to prevent inhalation of dust[6].

PPE Summary for Different Operational Scales

Scale of Operation Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Small-Scale Research (mg to g) ANSI-approved safety gogglesNitrile glovesChemical-resistant lab coatRecommended when handling solid; otherwise, as needed based on risk assessment
Large-Scale Handling (>g) Safety goggles and a full-face shieldNitrile gloves (consider double-gloving)Chemical-resistant lab coat and apronNIOSH/MSHA-approved respirator with appropriate cartridges

Procedural Guide: Donning and Doffing of PPE

A systematic approach to putting on and taking off PPE is crucial to prevent cross-contamination.

Donning Procedure
  • Hand Hygiene: Start by washing your hands thoroughly.

  • Lab Coat/Apron: Put on your lab coat and fasten it completely.

  • Respirator: If required, perform a seal check on your respirator.

  • Goggles/Face Shield: Put on your safety goggles, followed by a face shield if necessary.

  • Gloves: Don your gloves, ensuring they overlap the cuffs of your lab coat.

Doffing Procedure
  • Gloves: Remove gloves using a proper technique to avoid touching the outer contaminated surface with your bare hands.

  • Face Shield/Goggles: Remove your face shield and goggles from the back of your head.

  • Lab Coat/Apron: Remove your lab coat by rolling it inside out, without touching the exterior.

  • Respirator: Remove your respirator from the back.

  • Hand Hygiene: Wash your hands thoroughly with soap and water.

PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Selection_Workflow start Start: Handling Tert-butyl 6-amino-1,4-oxazepane-4-carboxylate fume_hood Is the procedure performed in a certified chemical fume hood? start->fume_hood solid_or_liquid Is the compound in solid or liquid form? fume_hood->solid_or_liquid Yes ppe_solid Required PPE: - Safety goggles and face shield - Nitrile gloves - Lab coat - NIOSH-approved respirator with particulate filter fume_hood->ppe_solid No (Work must be in a fume hood for solids) solid_or_liquid->ppe_solid Solid splash_risk Is there a significant risk of splashing? solid_or_liquid->splash_risk Liquid end Proceed with caution ppe_solid->end ppe_liquid_high_risk Required PPE: - Safety goggles and face shield - Nitrile gloves - Chemical-resistant lab coat and apron splash_risk->ppe_liquid_high_risk Yes ppe_liquid_low_risk Required PPE: - Safety goggles - Nitrile gloves - Lab coat splash_risk->ppe_liquid_low_risk No ppe_liquid_high_risk->end ppe_liquid_low_risk->end

Caption: PPE selection workflow for handling Tert-butyl 6-amino-1,4-oxazepane-4-carboxylate.

Disposal Plan

Proper disposal of both the chemical and contaminated materials is a critical final step in ensuring laboratory safety.

  • Chemical Waste: Dispose of Tert-butyl 6-amino-1,4-oxazepane-4-carboxylate and any solutions containing it in a designated, sealed, and properly labeled hazardous waste container[2][5][6].

  • Contaminated PPE: Used gloves, disposable lab coats, and other contaminated materials should be placed in a sealed bag and disposed of as hazardous waste.

  • Regulatory Compliance: Always adhere to your institution's and local regulations for chemical waste disposal[5]. Never dispose of this chemical down the drain[5][6].

By adhering to these guidelines, you contribute to a culture of safety and ensure the well-being of yourself and your colleagues when working with Tert-butyl 6-amino-1,4-oxazepane-4-carboxylate.

References

  • PubChem. (n.d.). tert-Butyl 6-(aminomethyl)-1,4-oxazepane-4-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

  • HPE Support. (n.d.). Safety Guidelines for Handling Chemicals. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025). Personal Protective Equipment. Retrieved from [Link]

  • CHEMM. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]

  • Angene Chemical. (2021). Safety Data Sheet. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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